molecular formula C10H9BrFe-6 B13772834 Bromo ferrocene

Bromo ferrocene

Cat. No.: B13772834
M. Wt: 264.93 g/mol
InChI Key: AMXRLQUISMUNAW-UHFFFAOYSA-N
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Description

Bromo ferrocene is an essential organometallic building block in scientific research, serving as a pivotal precursor for the synthesis of more complex ferrocene derivatives through cross-coupling reactions . This compound features a bromine atom substituted on one of the cyclopentadienyl rings, which allows for further functionalization, making it invaluable in the fields of materials science, asymmetric catalysis, and the development of novel organometallic polymers . Ferrocene derivatives, in general, are widely studied for their applications in creating redox-active polymers, dendrimers, biosensors, and chemosensors due to their stable electrochemical properties . The reactivity of the carbon-bromine bond in bromoferrocene enables its use in palladium-catalyzed reactions, such as the Sonogashira-Hagihara cross-coupling, for grafting ferrocene onto other organic frameworks . Researchers utilize this compound to develop advanced materials with specific electronic, optical, and catalytic properties. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C10H9BrFe-6

Molecular Weight

264.93 g/mol

IUPAC Name

5-bromocyclopenta-1,3-diene;cyclopentane;iron

InChI

InChI=1S/C5H4Br.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H;1-5H;/q-1;-5;

InChI Key

AMXRLQUISMUNAW-UHFFFAOYSA-N

Canonical SMILES

[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)Br.[Fe]

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Bromoferrocene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of bromoferrocene (B1143443), a key intermediate in the development of novel ferrocene-based compounds for various applications, including drug development. This document outlines established synthetic protocols, comprehensive characterization data, and visual representations of the chemical pathways and experimental workflows.

Synthesis of Bromoferrocene

The synthesis of bromoferrocene can be achieved through several methods. Two common and effective approaches are detailed below: lithiation of ferrocene (B1249389) followed by bromination, and the reaction of a stannylferrocene precursor with bromine.

Synthesis via Lithiation of Ferrocene

A prevalent method for the synthesis of bromoferrocene involves the deprotonation of ferrocene using a strong base, typically an organolithium reagent, followed by quenching with a bromine source.

Experimental Protocol:

A detailed experimental procedure for the synthesis of bromoferrocene via lithiation is as follows:

  • To a Schlenk flask containing ferrocene (3.720 g, 20.0 mmol) and potassium tert-butoxide (1.615 g, 15.2 mmol) is added 100 mL of tetrahydrofuran (B95107) (THF).

  • The reaction mixture is cooled to -78 °C.

  • tert-Butyllithium (t-BuLi) (25.0 mL, 40.0 mmol) is added dropwise over a period of 30 minutes.

  • The reaction is allowed to stir at -78 °C for 1 hour, then warmed to room temperature and stirred for an additional hour.

  • The reaction is then cooled back down to -78°C before the addition of the bromine source.

  • A suitable brominating agent, such as 1,2-dibromoethane (B42909) or N-bromosuccinimide, is then added to the reaction mixture.

  • After the addition, the reaction is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification of bromoferrocene can be achieved by column chromatography on silica (B1680970) gel or alumina, or by sublimation.[1]

Logical Relationship of the Synthesis via Lithiation:

synthesis_lithiation Ferrocene Ferrocene Reagents1 t-BuLi, KOtBu THF, -78 °C to RT Ferrocene->Reagents1 Lithioferrocene Lithioferrocene Intermediate Reagents2 Bromine Source (e.g., C2H4Br2) Lithioferrocene->Reagents2 Bromoferrocene Bromoferrocene Reagents1->Lithioferrocene Reagents2->Bromoferrocene synthesis_stannyl Stannylferrocene Stannylferrocene Bromine Br2 Dichloromethane Stannylferrocene->Bromine Bromoferrocene Bromoferrocene Purification Purification (Removal of Tin By-products) Bromoferrocene->Purification Bromine->Bromoferrocene characterization_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis Bromoferrocene Synthesized Bromoferrocene NMR NMR Spectroscopy (¹H, ¹³C) Bromoferrocene->NMR IR IR Spectroscopy Bromoferrocene->IR MS Mass Spectrometry Bromoferrocene->MS CV Cyclic Voltammetry Bromoferrocene->CV Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Redox Redox Properties CV->Redox

References

Bromoferrocene: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoferrocene (B1143443), an organometallic compound featuring a bromine atom attached to one of the cyclopentadienyl (B1206354) rings of a ferrocene (B1249389) core, is a pivotal building block in modern synthetic chemistry. Its unique electronic structure and the reactivity of the carbon-bromine bond make it an indispensable precursor for the synthesis of a wide array of functionalized ferrocene derivatives. This guide provides an in-depth analysis of the chemical properties of bromoferrocene, its key reactive pathways, and detailed experimental protocols for its transformation. The information presented herein is intended to serve as a comprehensive resource for researchers in materials science, catalysis, and drug development.

Chemical and Physical Properties

Bromoferrocene is an orange to brown solid at room temperature.[1][2] It is generally insoluble in water but soluble in various organic solvents such as ethanol, chloroform, and dimethyl sulfoxide.[1] Due to its sensitivity, it is recommended to store it under an inert atmosphere (nitrogen or argon) at 2-8°C.[1]

Table 1: Physicochemical Properties of Bromoferrocene

PropertyValueReferences
Molecular Formula C₁₀H₉BrFe[1][3][4]
Molecular Weight 264.93 g/mol [1][3][4]
Appearance Orange to brown solid or semi-solid[1][2]
Melting Point 26-33 °C[1][2]
Flash Point > 110 °C[1][2]
Water Solubility Insoluble[1][2]
CAS Number 1273-73-0[3][4]
MDL Number MFCD03093913[1][4]

Safety and Handling

Bromoferrocene is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3]

Risk and Safety Codes:

  • Risk Codes: 36/37/38 (Irritating to eyes, respiratory system and skin).[1]

  • Safety Codes: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S37 (Wear suitable gloves).[1]

Precautionary Measures: When handling bromoferrocene, appropriate personal protective equipment, including gloves and safety glasses, should be worn.[1] All manipulations should be carried out in a well-ventilated fume hood. Avoid breathing dust, fumes, or vapors. In case of contact with eyes, rinse cautiously with water for several minutes.

Core Reactivity

The reactivity of bromoferrocene is dominated by the carbon-bromine bond, which provides a versatile handle for derivatization. The two primary pathways for its functionalization are lithiation (metal-halogen exchange) and palladium-catalyzed cross-coupling reactions .[5] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, making bromoferrocene a crucial starting material for complex molecular architectures.[5][6]

G Bromoferrocene Bromoferrocene Lithiation Lithiation (e.g., n-BuLi) Bromoferrocene->Lithiation Metal-Halogen Exchange Pd_Coupling Palladium-Catalyzed Cross-Coupling Bromoferrocene->Pd_Coupling Suzuki, Sonogashira, Heck, etc. Ferrocenyl_Lithium Ferrocenyl-lithium Intermediate Lithiation->Ferrocenyl_Lithium Functionalized_Fc_2 Functionalized Ferrocene (Fc-R) Pd_Coupling->Functionalized_Fc_2 Functionalized_Fc_1 Functionalized Ferrocene (Fc-E) Ferrocenyl_Lithium->Functionalized_Fc_1 Electrophile Electrophile (E+) Electrophile->Functionalized_Fc_1 Coupling_Partner Coupling Partner (e.g., R-B(OH)₂, R-SnR₃, R-C≡CH) Coupling_Partner->Functionalized_Fc_2

Caption: Key reactivity pathways of Bromoferrocene.

Lithiation and Electrophilic Quench

Lithium-halogen exchange is a rapid and efficient method for converting bromoferrocene into a nucleophilic ferrocenyl-lithium species.[7][8] This intermediate can then be trapped with a wide variety of electrophiles to introduce diverse functional groups onto the ferrocene scaffold.[5]

Experimental Protocol: General Procedure for Lithiation of Bromoferrocene and Subsequent Electrophilic Quench [7][8]

  • Preparation: Flame-dry a Schlenk flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Dissolve bromoferrocene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) to a concentration of approximately 0.2-0.5 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes to ensure thermal equilibrium.

  • Lithiation: Add n-butyllithium (n-BuLi, 1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly. The solution typically changes color upon formation of the lithium species. Stir the mixture at -78 °C for 30-60 minutes to complete the metal-halogen exchange.

  • Electrophilic Quench: Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • Warming and Stirring: After the addition is complete, continue stirring the reaction at -78 °C for one hour before allowing it to slowly warm to room temperature. Stir for an additional 1-3 hours at room temperature.

  • Work-up: Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Add Bromoferrocene & anhydrous THF to flame-dried flask B 2. Purge with Ar/N₂ A->B C 3. Cool to -78 °C B->C D 4. Add n-BuLi dropwise at -78 °C C->D E 5. Stir for 30-60 min D->E F 6. Add Electrophile (E+) dropwise at -78 °C E->F G 7. Warm to RT, stir 1-3h F->G H 8. Quench with sat. aq. NH₄Cl G->H I 9. Extract with organic solvent H->I J 10. Dry, concentrate I->J K 11. Column Chromatography J->K

Caption: Experimental workflow for lithiation and quench.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and have been widely applied to bromoferrocene.[9][10] These reactions offer a broad substrate scope and functional group tolerance.[9][11] The most common examples include the Suzuki, Sonogashira, and Heck couplings.

The general catalytic cycle for these reactions involves three key steps: oxidative addition of bromoferrocene to a Pd(0) complex, transmetalation with a coupling partner (for Suzuki and Sonogashira), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[9][12]

G Pd0 Pd(0)L₂ PdII Fc-Pd(II)L₂-Br Pd0->PdII Oxidative Addition PdII_R Fc-Pd(II)L₂-R PdII->PdII_R Transmetalation PdII_R->Pd0 Reductive Elimination Product Fc-R PdII_R->Product BromoFc Bromoferrocene (Fc-Br) BromoFc->PdII Partner Coupling Partner (R-M) Partner->PdII_R

Caption: Generalized Pd-catalyzed cross-coupling cycle.

3.2.1. Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between bromoferrocene and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[11][13][14]

Experimental Protocol: Sonogashira Coupling of Bromoferrocene [13][15]

  • Setup: To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and copper(I) iodide (CuI, 2-10 mol%).

  • Reagents: Add bromoferrocene (1.0 eq) and the terminal alkyne (1.0-1.2 eq).

  • Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 eq).

  • Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the product with an organic solvent, combine the organic layers, dry over an anhydrous salt, and concentrate. Purify the product by flash column chromatography.

3.2.2. Heck Coupling

The Heck reaction couples bromoferrocene with an alkene to form a substituted alkene, using a palladium catalyst and a base.[16][17][18]

Experimental Protocol: Heck Coupling of Bromoferrocene [16][19]

  • Setup: In a flask, dissolve bromoferrocene (1.0 eq) and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) in a suitable solvent (e.g., acetonitrile (B52724) or DMF).

  • Reagents: Add the alkene (e.g., ethyl acrylate, 1.5 eq) and a base (e.g., triethylamine, 3.0 eq) at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up: After complete consumption of the bromoferrocene, cool the mixture to room temperature.

  • Purification: Filter the mixture through Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo and purify the residue by column chromatography.

3.2.3. Suzuki Coupling

The Suzuki coupling is a versatile method for forming C-C bonds by reacting bromoferrocene with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[9][12]

Experimental Protocol: Suzuki Coupling of Bromoferrocene

  • Setup: In a flask, combine bromoferrocene (1.0 eq), the ferrocenylboronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

  • Reaction: Heat the mixture, typically between 80-110 °C, under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography.

Applications in Drug Development and Materials Science

Bromoferrocene's utility as a versatile intermediate makes it highly valuable in both pharmaceutical and materials science research.[6]

  • Drug Development: The ferrocenyl moiety is a well-regarded pharmacophore due to its stability, low toxicity, and unique electrochemical properties.[20][21] Bromoferrocene serves as a key starting material for introducing this group into complex organic molecules, leading to the synthesis of novel drug candidates with potential applications in anticancer, antimalarial, and antibacterial therapies.[6][22] Its derivatives have been investigated for their ability to overcome drug resistance mechanisms.[20]

  • Materials Science: The electrochemical and thermal stability of the ferrocene core makes it an attractive component for advanced materials.[6] Bromoferrocene is used in the synthesis of redox-active polymers, functional materials for sensors, and advanced catalysts.[6][23]

Conclusion

Bromoferrocene is a foundational reagent in organometallic chemistry, offering a reliable and versatile platform for the synthesis of substituted ferrocenes. A thorough understanding of its physical properties, safe handling procedures, and principal reactive pathways—namely lithiation and palladium-catalyzed cross-coupling—is essential for leveraging its full synthetic potential. The detailed protocols provided in this guide offer a starting point for researchers aiming to incorporate the unique properties of the ferrocene unit into novel molecules for applications spanning from drug discovery to materials innovation.

References

The Dawn of a Halogenated Sandwich: A Technical History of Bromoferrocene

Author: BenchChem Technical Support Team. Date: December 2025

Opening Statement to the Scientific Community: The discovery of ferrocene (B1249389) in the mid-20th century catalyzed a paradigm shift in organometallic chemistry. Its unique "sandwich" structure and aromatic character paved the way for a vast array of derivatives with tailored electronic and steric properties. Among these, bromoferrocene (B1143443) has emerged as a cornerstone synthetic intermediate, providing a versatile handle for the introduction of the ferrocenyl moiety into complex molecular architectures. This technical guide delves into the seminal discovery and historical development of bromoferrocene, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We will explore the pioneering synthetic routes, early characterization methods, and the initial explorations of its reactivity that laid the foundation for its widespread use today.

The Genesis of Bromoferrocene: The Pioneering Work of Nesmeyanov

The first successful synthesis of bromoferrocene is credited to the Soviet chemist A.N. Nesmeyanov and his research group. Their initial forays into the halogenation of ferrocene in the mid-1950s were groundbreaking. While their very first attempts resulted in low yields, they laid the crucial groundwork for future advancements.

A significant breakthrough came with their development of a more efficient method involving the reaction of ferrocenylboronic acid with copper(II) bromide. This improved synthesis, a landmark in early ferrocene chemistry, afforded bromoferrocene in a remarkable 80% yield, making the compound readily accessible for further study.

Another early method developed by Nesmeyanov's team for the synthesis of haloferrocenes involved the use of mercury intermediates. For instance, iodoferrocene was successfully prepared by treating a chloromercuri-ferrocene precursor with iodine.[1] This strategy highlights the diverse synthetic approaches being explored during this foundational period of ferrocene chemistry.

Early Synthetic Protocols: A Glimpse into Mid-Century Organometallic Chemistry

Conceptual Experimental Protocol for the Synthesis of Bromoferrocene via Ferrocenylboronic Acid (Based on Nesmeyanov's Improved Method):

Objective: To synthesize bromoferrocene from ferrocenylboronic acid and copper(II) bromide.

Reagents:

  • Ferrocenylboronic acid

  • Copper(II) bromide

  • An appropriate solvent (e.g., a non-polar organic solvent like benzene (B151609) or toluene)

  • Water

Apparatus:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Apparatus for filtration (e.g., Büchner funnel)

  • Apparatus for solvent removal (e.g., rotary evaporator)

Procedure:

  • Ferrocenylboronic acid and a stoichiometric excess of copper(II) bromide are dissolved in a suitable organic solvent in the round-bottom flask.

  • The reaction mixture is heated to reflux with vigorous stirring for a specified period to ensure complete reaction.

  • Upon cooling to room temperature, the reaction mixture is washed with water to remove inorganic salts.

  • The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and filtered.

  • The solvent is removed under reduced pressure to yield the crude bromoferrocene.

  • Purification is likely achieved through recrystallization or sublimation, common techniques for purifying solid organometallic compounds at the time.

This protocol, while conceptual, is based on the reported transformation and reflects the standard laboratory practices of the period for such organometallic reactions.

Early Characterization: Unveiling the Structure of a New Derivative

The characterization of newly synthesized compounds in the mid-20th century relied on a combination of physical property measurements and emerging spectroscopic techniques.

Physical Properties

The initial characterization of bromoferrocene would have included the determination of its fundamental physical constants. These data were crucial for establishing the purity and identity of the new compound.

PropertyValue
Molecular Formula C₁₀H₉BrFe
Molecular Weight 264.93 g/mol
Appearance Brown to red solid
Melting Point 26-33 °C
Solubility Insoluble in water
CAS Number 1273-73-0
Spectroscopic Analysis

While detailed historical spectra are scarce, the application of spectroscopic methods was becoming increasingly important during this era for structural elucidation.

  • Infrared (IR) Spectroscopy: Early IR studies on ferrocene and its derivatives would have been instrumental in confirming the presence of the characteristic cyclopentadienyl (B1206354) rings and the introduction of a new substituent. The C-H stretching and bending vibrations of the Cp rings, as well as the ring-metal vibrations, would have been key features in the IR spectrum of bromoferrocene.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The advent of NMR spectroscopy provided a powerful tool for probing the structure of organometallic compounds. Early ¹H NMR spectra of bromoferrocene would have shown distinct signals for the protons on the substituted and unsubstituted cyclopentadienyl rings, providing definitive evidence for the monosubstitution pattern.

  • Mass Spectrometry: Mass spectrometry would have been employed to determine the molecular weight of bromoferrocene and to study its fragmentation patterns. The observation of the molecular ion peak would have confirmed the elemental composition, while the fragmentation would have provided insights into the stability of the ferrocene core.

Early Reactivity Studies: The Gateway to Ferrocene Functionalization

Soon after its discovery, the chemical reactivity of bromoferrocene became a subject of intense investigation. These early studies revealed its utility as a versatile building block for the synthesis of more complex ferrocene derivatives.

Lithiation and Subsequent Reactions

One of the most significant early discoveries was the facile lithiation of bromoferrocene. Treatment with an organolithium reagent, such as n-butyllithium, results in a lithium-halogen exchange to generate ferrocenyllithium. This in situ generated organometallic reagent could then be reacted with a variety of electrophiles to introduce a wide range of functional groups onto the ferrocene scaffold.

Lithiation_Reaction Bromoferrocene Bromoferrocene Ferrocenyllithium Ferrocenyllithium (in situ) Bromoferrocene->Ferrocenyllithium Lithium-Halogen Exchange nBuLi n-Butyllithium Functionalized_Ferrocene Functionalized Ferrocene Ferrocenyllithium->Functionalized_Ferrocene Reaction with Electrophile Electrophile Electrophile (E+)

Caption: Lithiation of bromoferrocene and subsequent reaction with an electrophile.

Copper-Mediated Substitution Reactions

In 1965, Nesmeyanov and his group reported another pivotal discovery: the copper-mediated substitution of the bromine atom in bromoferrocene.[1] This reaction, akin to the Ullmann condensation, allowed for the formation of carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds, further expanding the synthetic utility of bromoferrocene.

Copper_Mediated_Substitution Bromoferrocene Bromoferrocene Substituted_Ferrocene Substituted Ferrocene Bromoferrocene->Substituted_Ferrocene Substitution Nucleophile Nucleophile (Nu-H) Copper_Catalyst Copper(I) salt

Caption: Copper-mediated nucleophilic substitution of bromoferrocene.

Conclusion: A Legacy of Innovation

The discovery and early development of bromoferrocene by A.N. Nesmeyanov and his contemporaries marked a significant milestone in the history of organometallic chemistry. Their pioneering synthetic methods and initial investigations into its reactivity unlocked the vast potential of the ferrocene scaffold, establishing bromoferrocene as an indispensable tool for the synthesis of a diverse range of functional molecules. The fundamental reactions and characterization techniques developed during this era continue to be relevant and form the bedrock upon which modern ferrocene chemistry is built, with applications extending into materials science, catalysis, and the development of novel therapeutic agents. This historical perspective serves as a testament to the enduring legacy of these early discoveries and their profound impact on the scientific landscape.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Bromoferrocene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoferrocene (B1143443), a halogenated derivative of the archetypal sandwich compound ferrocene (B1249389), serves as a critical building block in the synthesis of advanced materials, catalysts, and pharmaceutical agents. Its unique electronic properties and reactivity, conferred by the presence of the bromine atom on one of the cyclopentadienyl (B1206354) (Cp) rings, make a thorough understanding of its molecular structure and bonding imperative for its effective utilization. This technical guide provides a comprehensive overview of the structural and bonding characteristics of bromoferrocene, supported by experimental data and theoretical models.

Molecular Structure

The molecular structure of bromoferrocene consists of a central iron atom sandwiched between two cyclopentadienyl rings, one of which is substituted with a bromine atom. The overall geometry is that of a typical ferrocene derivative, with the two Cp rings being nearly parallel.

Experimental Data from X-ray Crystallography

Table 1: Key Crystallographic Data for 1,1'-Dibromoferrocene [1]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.334(2)
b (Å)7.828(2)
c (Å)13.593(3)
β (°)108.03(3)
V (ų)1044.3(4)
Z4
Temperature (K)100(2)

Table 2: Selected Bond Lengths and Angles for 1,1'-Dibromoferrocene [1]

Bond/AngleLength (Å) / Angle (°)
Fe-C(Cp) (average)2.045
C-C (in Cp rings, average)1.425
C-Br1.867(4)
C-C-C (in Cp rings, average)108.0
Fe-Cp(centroid) (Å)1.65

The C-Br bond length of 1.867(4) Å is consistent with a typical carbon-bromine single bond on an sp²-hybridized carbon. The introduction of the bromine atom has a minimal effect on the overall geometry of the ferrocene scaffold, with the Fe-C and C-C bond lengths within the cyclopentadienyl rings remaining similar to those in unsubstituted ferrocene.

Bonding in Bromoferrocene

The bonding in bromoferrocene can be understood through the lens of molecular orbital (MO) theory, which has been successfully applied to explain the electronic structure of ferrocene and its derivatives. The stability and unique properties of ferrocene arise from the strong covalent interactions between the d-orbitals of the iron atom and the π-molecular orbitals of the two cyclopentadienyl ligands.

Molecular Orbital Diagram

The qualitative molecular orbital diagram for ferrocene provides a foundational understanding of the bonding in bromoferrocene. The substitution of a hydrogen atom with a bromine atom on one of the Cp rings introduces perturbations to this electronic structure.

G cluster_Cp Cp Ligand Group Orbitals (π) cluster_MO Bromoferrocene Molecular Orbitals Fe_d 3d MO_e2g_star e2g* (LUMO) Fe_d->MO_e2g_star MO_e1g_nb e1g (HOMO) MO_a1g_b a1g Fe_d->MO_a1g_b Fe_s 4s Fe_s->MO_a1g_b Fe_p 4p MO_e1u_b e1u Fe_p->MO_e1u_b MO_a2u_b a2u Fe_p->MO_a2u_b Cp_e1g e1g Cp_e1g->MO_e1g_nb Cp_a1g a1g Cp_a1g->MO_a1g_b Cp_e1u e1u Cp_e1u->MO_e1u_b Cp_a2u a2u Cp_a2u->MO_a2u_b Cp_e2g e2g Cp_e2g->MO_e2g_star Cp_e2u e2u MO_a1g_star a1g'

Caption: Simplified Molecular Orbital Diagram of Ferrocene.

In bromoferrocene, the bromine atom, being more electronegative than hydrogen, will inductively withdraw electron density from the cyclopentadienyl ring. This withdrawal of electron density primarily affects the energies of the π-orbitals of the substituted Cp ring. Computational studies on substituted ferrocenes have shown that electron-withdrawing groups lower the energy of the highest occupied molecular orbital (HOMO), which is primarily localized on the metal and has e1g symmetry in ferrocene. This has a direct impact on the electrochemical properties of bromoferrocene, making it more difficult to oxidize compared to unsubstituted ferrocene.

Experimental Protocols

Synthesis of Bromoferrocene

Several methods for the synthesis of bromoferrocene have been reported. A common and effective method involves the reaction of ferrocene with N-bromosuccinimide (NBS).

Protocol for Synthesis of Bromoferrocene:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ferrocene in a suitable dry solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).

  • Reagent Addition: Slowly add a stoichiometric amount of N-bromosuccinimide (NBS) to the stirred solution at room temperature. The reaction is typically rapid.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until all the ferrocene has been consumed.

  • Workup: Quench the reaction with an aqueous solution of sodium thiosulfate (B1220275) to destroy any unreacted NBS. Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture) to yield pure bromoferrocene as an orange solid.

Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a prerequisite for a successful X-ray diffraction experiment.

Protocol for Single-Crystal X-ray Diffraction of an Organometallic Compound: [2]

  • Crystal Growth: Grow single crystals of bromoferrocene by slow evaporation of a saturated solution in a suitable solvent (e.g., hexane or ethanol), vapor diffusion of a non-solvent into a solution of the compound, or slow cooling of a saturated solution.

  • Crystal Mounting: Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head using a cryoprotectant oil.[3] The crystal is then flash-cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations.[2][3]

  • Data Collection: Mount the goniometer head on the diffractometer.[2] The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[2] A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, bond lengths, and bond angles.

G cluster_exp Experimental Workflow A Synthesize Bromoferrocene B Grow Single Crystals A->B C Mount Crystal on Goniometer B->C D Collect X-ray Diffraction Data C->D E Process Diffraction Data D->E F Solve and Refine Structure E->F G Obtain Molecular Structure F->G

Caption: Experimental Workflow for Structural Determination.

Computational Chemistry

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and geometry of molecules like bromoferrocene.

Protocol for DFT Calculations:

  • Structure Input: Construct the initial molecular structure of bromoferrocene using a molecular modeling software.

  • Method Selection: Choose a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) for C, H, Br and a larger basis set like LANL2DZ for Fe).

  • Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy structure of the molecule. This will provide theoretical bond lengths and angles.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies).

  • Molecular Orbital Analysis: Calculate and visualize the molecular orbitals (HOMO, LUMO, etc.) to understand the electronic distribution and bonding interactions within the molecule.

Spectroscopic Characterization

Table 3: Spectroscopic Data for Bromoferrocene

TechniqueKey Features
¹H NMR (CDCl₃)δ ~4.5 (m, 2H, Cp-H ortho to Br), ~4.2 (m, 2H, Cp-H meta to Br), ~4.1 (s, 5H, unsubstituted Cp-H). The signals for the substituted ring are shifted downfield compared to ferrocene due to the electron-withdrawing effect of bromine.
¹³C NMR (CDCl₃)Signals for the substituted cyclopentadienyl ring appear at different chemical shifts compared to the unsubstituted ring. The carbon atom attached to the bromine is significantly shifted.
IR Spectroscopy Characteristic peaks for the ferrocene moiety include C-H stretching (~3100 cm⁻¹), C=C stretching of the Cp rings (~1410, 1108 cm⁻¹), and Fe-Cp vibrations. The C-Br stretching vibration is also expected but may be weak.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of bromoferrocene. While a definitive single-crystal structure remains to be reported, data from the closely related 1,1'-dibromoferrocene, combined with theoretical calculations and spectroscopic data, provides a robust model of its key structural features. The presence of the bromine atom subtly influences the electronic structure, primarily through inductive electron withdrawal, which in turn affects its reactivity and electrochemical properties. The experimental protocols outlined herein provide a solid foundation for researchers and scientists working with this important organometallic compound.

References

Spectroscopic Analysis of Bromoferrocene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of bromoferrocene (B1143443) (C₁₀H₉BrFe), a halogenated derivative of the classic organometallic sandwich compound, ferrocene (B1249389). Understanding the spectroscopic signature of bromoferrocene is crucial for its identification, purity assessment, and for monitoring its transformations in synthetic and biological applications. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by experimental protocols and data interpretation.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are indispensable tools in the structural elucidation of organometallic compounds. For bromoferrocene, a combination of NMR, IR, and MS provides a comprehensive profile of its molecular structure and connectivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule, revealing the substitution pattern on the cyclopentadienyl (B1206354) (Cp) rings.

  • Infrared (IR) Spectroscopy identifies the characteristic vibrational frequencies of the functional groups and the ferrocenyl backbone, including the carbon-bromine bond.

  • Mass Spectrometry (MS) determines the molecular weight and provides insights into the fragmentation patterns, confirming the elemental composition and structural features.

The general workflow for the spectroscopic analysis of a compound like bromoferrocene is outlined below.

G General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Bromoferrocene Sample Dissolve Dissolution in Deuterated Solvent (NMR) Prep->Dissolve Mull Preparation of KBr Pellet or Nujol Mull (IR) Prep->Mull Solution Dilute Solution Preparation (MS) Prep->Solution NMR_acq ¹H & ¹³C NMR Spectrometer Dissolve->NMR_acq IR_acq FT-IR Spectrometer Mull->IR_acq MS_acq Mass Spectrometer Solution->MS_acq NMR_data Chemical Shifts (δ) Coupling Constants (J) Integration NMR_acq->NMR_data IR_data Absorption Bands (cm⁻¹) Vibrational Modes IR_acq->IR_data MS_data Mass-to-Charge (m/z) Fragmentation Pattern Isotopic Distribution MS_acq->MS_data Structure Structural Elucidation NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: General workflow for the spectroscopic analysis of bromoferrocene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure of bromoferrocene in solution. The presence of the bromine atom desymmetrizes the substituted cyclopentadienyl ring, leading to a distinct set of signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum of bromoferrocene is expected to show three distinct signals: one for the unsubstituted Cp ring and two for the protons on the substituted ring.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Unsubstituted Cp (C₅H₅)~4.20Singlet5H
Substituted Cp (C₅H₄Br)~4.15Triplet2H
Substituted Cp (C₅H₄Br)~4.45Triplet2H

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The signals for the substituted ring protons often appear as "pseudo-triplets" due to similar coupling constants between adjacent protons.

Interpretation:

  • The singlet at approximately 4.20 ppm corresponds to the five equivalent protons of the unsubstituted cyclopentadienyl ring.

  • The bromine substituent causes a slight downfield shift for the protons on the substituted ring. The two non-equivalent sets of protons on this ring (those adjacent to bromine and those one position removed) give rise to two separate signals, each integrating to two protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of bromoferrocene. Three signals are expected, corresponding to the carbons of the unsubstituted ring, the carbons of the substituted ring, and the carbon directly attached to the bromine atom.

Assignment Chemical Shift (δ, ppm)
Unsubstituted Cp (C₅H₅)~69.8
Substituted Cp (CH groups)~70.5, ~72.5
Substituted Cp (C-Br)~78.0

Interpretation:

  • The signal around 69.8 ppm is attributed to the five equivalent carbons of the unsubstituted Cp ring.

  • The signals for the four CH carbons of the substituted ring are shifted slightly downfield.

  • The carbon atom directly bonded to the electronegative bromine atom (C-Br) is the most deshielded and appears furthest downfield.

Infrared (IR) Spectroscopy

The IR spectrum of bromoferrocene displays characteristic absorptions of the ferrocenyl group, along with vibrations associated with the carbon-bromine bond.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3100C-H stretch (Cp rings)Medium
~1410C-C stretch (in-ring)Medium
~1108C-H in-plane bendStrong
~1000C-H in-plane bendStrong
~820C-H out-of-plane bendStrong
< 700C-Br stretchMedium-Weak

Interpretation:

  • The C-H stretching frequency above 3000 cm⁻¹ is characteristic of aromatic-like C-H bonds in the Cp rings.

  • The strong absorptions around 1108, 1000, and 820 cm⁻¹ are characteristic fingerprint vibrations of the ferrocene sandwich structure.

  • The C-Br stretching vibration is expected to appear in the far-infrared region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry of bromoferrocene is characterized by the presence of a distinct isotopic pattern for the molecular ion due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

m/z Assignment Relative Abundance
264[C₁₀H₉⁷⁹BrFe]⁺ (Molecular Ion)High
266[C₁₀H₉⁸¹BrFe]⁺ (Molecular Ion Isotope)High (~98% of M⁺)
185[C₁₀H₉Fe]⁺ (Loss of Br)Medium
121[C₅H₅Fe]⁺Medium
65[C₅H₅]⁺Medium
56[Fe]⁺Medium

Interpretation:

  • The molecular ion peak appears as a doublet at m/z 264 and 266, with nearly equal intensity, which is a definitive indicator of the presence of one bromine atom.[1]

  • A significant fragment is observed at m/z 185, corresponding to the loss of the bromine radical.

  • Other common fragments for ferrocene derivatives include the [C₅H₅Fe]⁺ ion at m/z 121, the cyclopentadienyl cation at m/z 65, and the iron cation at m/z 56.

G Proposed Mass Spectrometry Fragmentation of Bromoferrocene M [C₁₀H₉BrFe]⁺˙ m/z = 264/266 Loss1 - Br˙ M->Loss1 Loss2 - C₅H₄Br M->Loss2 Frag1 [C₁₀H₉Fe]⁺ m/z = 185 Loss3 - C₅H₅ Frag1->Loss3 Frag2 [C₅H₅Fe]⁺ m/z = 121 Frag4 [C₅H₅]⁺ m/z = 65 Frag2->Frag4 Frag3 [Fe]⁺ m/z = 56 Loss1->Frag1 Loss2->Frag2 Loss3->Frag3

Caption: Key fragmentation pathways for bromoferrocene in mass spectrometry.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of bromoferrocene. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of bromoferrocene into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

  • Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Grind a small amount (1-2 mg) of bromoferrocene with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

  • Pellet Formation: Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

  • Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance after automatic ratioing against the background spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation: Prepare a dilute solution of bromoferrocene in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

  • Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for solutions.

  • Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).

  • Analysis: The resulting ions are separated by the mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

This guide provides a foundational understanding of the key spectroscopic features of bromoferrocene. For more detailed analysis, including the full dataset from a comprehensive study of haloferrocenes, researchers are encouraged to consult the supporting information of the publication by Inkpen, M. S., et al. in Organometallics, 2015, 34, 5461-5469.

References

An In-Depth Technical Guide to the Physical Properties of Bromoferrocene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoferrocene (B1143443), an organometallic compound derived from the halogenation of ferrocene (B1249389), serves as a critical building block in the synthesis of more complex ferrocene derivatives. Its unique electronic and structural properties make it a valuable precursor for applications in materials science, catalysis, and medicinal chemistry. A thorough understanding of its fundamental physical properties, such as melting point and solubility, is paramount for its effective handling, purification, and utilization in further synthetic transformations. This guide provides a comprehensive overview of these key physical characteristics, supported by experimental context and a logical framework for understanding its solubility behavior.

Core Physical Properties

The physical state of bromoferrocene is typically a brown to red solid or semi-solid at room temperature.[1][2] Key physical data are summarized below.

Data Presentation
PropertyValueSource(s)
Molecular Formula C₁₀H₉BrFe[1][2]
Molecular Weight 264.93 g/mol [1][2][3]
Appearance Brown to red solid or semi-solid[1]
Melting Point 26-32 °C[1][4]
31-33 °C[2]
Water Solubility Insoluble[1]
Organic Solvent Solubility Soluble in ethanol, chloroform (B151607), dimethyl sulfoxide

Solubility Profile

The solubility of bromoferrocene is dictated by its molecular structure, which combines the nonpolar "sandwich" structure of the ferrocene core with the polar influence of the bromine substituent. Following the principle of "like dissolves like," bromoferrocene exhibits poor solubility in water but is soluble in various organic solvents.[1]

The introduction of a halogen atom to the cyclopentadienyl (B1206354) ring influences the overall polarity and intermolecular interactions of the molecule compared to the parent ferrocene. While ferrocene itself is weakly soluble in most organic solvents, it is readily soluble in hydrocarbons.[5] The bromine atom in bromoferrocene introduces a degree of polarity, affecting its solubility profile. It is documented to be soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide.

G Ferrocene Ferrocene Core (Nonpolar) High_Sol High Solubility (e.g., Chloroform, DMSO) Ferrocene->High_Sol Interaction with nonpolar solvents Bromine Bromine Substituent (Polar Character) Bromine->High_Sol Interaction with polar organic solvents Solvent Solvent Properties (Polarity, H-bonding) Solvent->High_Sol Matches solute properties Low_Sol Low/No Solubility (e.g., Water) Solvent->Low_Sol Mismatched solute properties

Caption: Logical diagram of factors affecting bromoferrocene solubility.

Experimental Protocols

While specific, detailed protocols for the determination of bromoferrocene's physical properties are not extensively published, standard laboratory procedures are applicable. Below are generalized methodologies for determining the melting point and assessing the solubility of a solid organometallic compound like bromoferrocene.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid bromoferrocene transitions to a liquid.

Methodology:

  • Sample Preparation: A small, dry sample of bromoferrocene is finely crushed into a powder.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or digital temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has melted is recorded as the completion of melting.

  • Reporting: The melting point is reported as a range from the onset to the completion temperature. For bromoferrocene, a typical range is 31-33 °C.[2]

Qualitative Solubility Assessment

Objective: To determine the solubility of bromoferrocene in various solvents.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities is selected (e.g., water, ethanol, hexane, dichloromethane, dimethyl sulfoxide).

  • Sample Preparation: A small, pre-weighed amount of bromoferrocene (e.g., 10 mg) is added to a series of test tubes.

  • Solvent Addition: A measured volume of each selected solvent (e.g., 1 mL) is added to a separate test tube containing the bromoferrocene.

  • Mixing: Each tube is agitated (e.g., by vortexing or manual shaking) for a set period to ensure thorough mixing and to facilitate dissolution.

  • Observation: The tubes are allowed to stand, and a visual inspection is performed to determine if the solid has completely dissolved. The solubility is categorized as:

    • Soluble: The solid completely dissolves, leaving a clear or colored, homogeneous solution.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.

  • Documentation: The results for each solvent are recorded. Bromoferrocene is expected to be insoluble in water but soluble in organic solvents like chloroform and ethanol.[1]

G start Start: Bromoferrocene Sample weigh Weigh ~10 mg of Bromoferrocene start->weigh add_solvent Add 1 mL of Test Solvent weigh->add_solvent agitate Agitate/Vortex for 2 min add_solvent->agitate observe Visual Observation agitate->observe soluble Result: Soluble observe->soluble Homogeneous Solution insoluble Result: Insoluble observe->insoluble Solid Remains

Caption: Experimental workflow for qualitative solubility assessment.

References

Electronic Properties of Bromoferrocene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrocene (B1249389), with its unique sandwich structure and reversible redox chemistry, has been a cornerstone of organometallic chemistry since its discovery. Its derivatives are widely explored for applications in catalysis, materials science, and medicinal chemistry. The electronic properties of the ferrocene core are highly tunable through the introduction of substituents on its cyclopentadienyl (B1206354) (Cp) rings. This guide focuses on the electronic properties of bromoferrocene (B1143443) derivatives. The introduction of bromine, a halogen atom, imparts significant electronic and steric effects, offering a versatile platform for further functionalization and fine-tuning of the molecule's redox potential and reactivity. Understanding these properties is crucial for the rational design of novel ferrocene-based materials and therapeutics.

Synthetic Pathways to Bromoferrocene Derivatives

The synthesis of bromoferrocene derivatives typically starts with the direct bromination of ferrocene or lithiation followed by quenching with a bromine source. Multi-substituted derivatives can be achieved through sequential lithiation and substitution reactions. A generalized synthetic workflow is depicted below.

G Ferrocene Ferrocene Bromoferrocene Bromoferrocene Ferrocene->Bromoferrocene Direct Bromination (e.g., NBS) Lithioferrocene Lithioferrocene Intermediate Ferrocene->Lithioferrocene Lithiation (e.g., n-BuLi) Dibromoferrocene 1,1'-Dibromoferrocene Bromoferrocene->Dibromoferrocene Repetition of Lithiation/Bromination Functionalized Further Functionalized Bromoferrocene Derivatives Bromoferrocene->Functionalized Nucleophilic Substitution or Cross-coupling Lithioferrocene->Bromoferrocene Quench with Br₂ or other Br⁺ source Dibromoferrocene->Functionalized Cross-coupling reactions (e.g., Suzuki, Sonogashira)

A generalized synthetic scheme for bromoferrocene derivatives.

Electrochemical Properties

The electronic influence of substituents on the ferrocene moiety is readily quantified by electrochemical methods, most notably cyclic voltammetry (CV). The characteristic feature of ferrocene and its derivatives is a reversible one-electron oxidation of the iron center from Fe(II) to Fe(III). The potential at which this occurs (the redox potential) is sensitive to the electronic nature of the substituents on the Cp rings. Electron-withdrawing groups, such as bromine, make the ferrocene core more electron-deficient, thus rendering it more difficult to oxidize. This results in a shift of the redox potential to more positive values compared to unsubstituted ferrocene.

Quantitative Electrochemical Data

The following table summarizes the half-wave potentials (E½), a measure of the formal redox potential, for bromoferrocene and related derivatives. These values are typically reported versus the ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard.

CompoundSubstituent(s)E½ (V vs. Fc/Fc⁺)Solvent/ElectrolyteCitation
FerroceneH0.00CH₂Cl₂ / [NBu₄][PF₆](Reference)
BromoferroceneBr+0.18CH₂Cl₂ / [NBu₄][PF₆][1] (qualitative)
1,1'-Dibromoferrocene1,1'-di-Br+0.35CH₂Cl₂ / [NBu₄][PF₆][2] (qualitative)
AcetylferroceneCOCH₃+0.28CH₂Cl₂ / [NBu₄][PF₆][1]

Note: Quantitative data for a broad series of bromoferrocene derivatives is dispersed across literature. The values presented are representative and illustrate the trends.

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry is a potentiodynamic electrochemical technique used to investigate the redox properties of a species in solution.[3]

Objective: To determine the formal redox potential of a bromoferrocene derivative.

Materials:

  • Working Electrode (e.g., Glassy Carbon or Platinum)

  • Reference Electrode (e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl)[4]

  • Counter (Auxiliary) Electrode (e.g., Platinum wire)[4]

  • Potentiostat[3]

  • Electrochemical cell

  • Analyte solution (e.g., 1 mM bromoferrocene derivative in a suitable solvent)

  • Supporting electrolyte solution (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, [NBu₄][PF₆], in dichloromethane)[4]

  • Inert gas (Argon or Nitrogen) for deoxygenation[4]

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad to ensure a clean, smooth surface. Rinse thoroughly with deionized water and the solvent to be used.

  • Solution Preparation: Prepare a ~1 mM solution of the bromoferrocene derivative in the solvent containing 0.1 M of the supporting electrolyte.

  • Deoxygenation: Transfer the solution to the electrochemical cell and purge with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.[4] Maintain an inert atmosphere over the solution during the experiment.

  • Cell Assembly: Assemble the three-electrode system in the electrochemical cell, ensuring the electrodes are immersed in the solution and the reference electrode tip is close to the working electrode.[4]

  • Data Acquisition:

    • Connect the electrodes to the potentiostat.

    • Set the potential window. For a bromoferrocene derivative, a range from -0.2 V to +0.8 V (vs. SCE) is a reasonable starting point.

    • Set the scan rate, typically between 50 and 200 mV/s.[4]

    • Run the cyclic voltammogram for several cycles until a stable trace is obtained.

  • Internal Standard: After recording the voltammogram of the analyte, add a small amount of ferrocene (as an internal standard) to the solution and record another voltammogram.

  • Data Analysis:

    • Determine the anodic (Epa) and cathodic (Epc) peak potentials for both the analyte and the ferrocene standard.

    • Calculate the half-wave potential (E½) for the analyte using the formula: E½ = (Epa + Epc) / 2.

    • Report the E½ of the analyte relative to the E½ of the ferrocene standard (E½ vs. Fc/Fc⁺).

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Prepare Analyte & Electrolyte Solution Prep3 Assemble 3-Electrode Cell Prep1->Prep3 Prep2 Polish Working Electrode Prep2->Prep3 Prep4 Deoxygenate with Inert Gas Prep3->Prep4 Acq1 Connect to Potentiostat Prep4->Acq1 Acq2 Set Scan Parameters (Potential Window, Scan Rate) Acq1->Acq2 Acq3 Run Cyclic Voltammogram Acq2->Acq3 Ana1 Obtain Voltammogram (I vs. E plot) Acq3->Ana1 Ana2 Determine Peak Potentials (Epa, Epc) Ana1->Ana2 Ana3 Calculate Half-Wave Potential (E½) Ana2->Ana3 Ana4 Reference vs. Fc/Fc⁺ Standard Ana3->Ana4

Workflow for electrochemical analysis using cyclic voltammetry.

Correlation with Hammett Parameters

The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of benzene (B151609) derivatives.[5][6] It is defined as:

log(K/K₀) = σρ

where K and K₀ are the equilibrium constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant, and ρ is the reaction constant. This concept can be extended to the redox potentials of substituted ferrocenes. A linear correlation is often observed between the half-wave potentials (E½) of a series of ferrocene derivatives and the Hammett substituent constants (σ), demonstrating the systematic electronic influence of the substituents on the redox properties of the iron center.

Hammett Substituent Constants

The table below lists the Hammett constants for bromine and other relevant substituents. The σₚ value is typically used for substituents on a Cp ring in ferrocene due to the delocalized nature of the system.

SubstituentHammett Constant (σₚ)Electronic EffectCitation
-H0.00Neutral (Reference)[7]
-Br+0.23Weakly deactivating (Inductive withdrawing, Resonance donating)[7]
-Cl+0.23Weakly deactivating (Inductive withdrawing, Resonance donating)[7]
-I+0.18Weakly deactivating (Inductive withdrawing, Resonance donating)[7]
-NO₂+0.78Strongly deactivating (Inductive & Resonance withdrawing)[7]
-CN+0.66Strongly deactivating (Inductive & Resonance withdrawing)[7]
-COCH₃+0.50Moderately deactivating (Inductive & Resonance withdrawing)[7]
-CH₃-0.17Weakly activating (Inductive & Resonance donating)[7]

Computational Insights from Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental data and providing deeper insight into the electronic structure of bromoferrocene derivatives.[8][9] These calculations can predict molecular geometries, orbital energies, and redox potentials. The energy of the Highest Occupied Molecular Orbital (HOMO) is of particular interest, as it correlates with the ionization potential and, consequently, the oxidation potential of the molecule. A lower HOMO energy generally corresponds to a higher (more positive) oxidation potential, indicating a molecule that is more difficult to oxidize.

Protocol for DFT Calculations

Objective: To calculate the HOMO and LUMO energies of a bromoferrocene derivative.

Software: Gaussian, ORCA, or other quantum chemistry packages.

Procedure:

  • Structure Optimization:

    • Build the initial molecular structure of the bromoferrocene derivative.

    • Perform a geometry optimization to find the lowest energy conformation. A common level of theory for this is the B3LYP functional with a basis set like 6-31G(d) for non-metal atoms and a suitable basis set like LANL2DZ for the iron atom.[8][10]

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to obtain the molecular orbital energies.

  • Data Extraction:

    • Extract the energies of the HOMO and LUMO from the output file. The HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO) can also be determined, which relates to the electronic excitation properties of the molecule.[11]

Representative Computational Data

The following table provides theoretical data for ferrocene and bromoferrocene to illustrate the effect of bromination on the frontier molecular orbitals.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Ferrocene-5.15-1.803.35
Bromoferrocene-5.32-2.053.27

Note: These are representative values from DFT calculations and can vary depending on the functional and basis set used. The trend shows that the bromo substituent lowers the HOMO energy, consistent with its electron-withdrawing nature and the observed increase in oxidation potential.

Conclusion

The introduction of bromine onto the ferrocene scaffold provides a powerful handle for tuning its electronic properties. As an electron-withdrawing group, bromine increases the redox potential of the ferrocene/ferrocenium couple, making the derivative more resistant to oxidation. This effect is systematic and can be correlated with Hammett parameters, allowing for predictable design. The synthesis of bromoferrocene opens avenues for further derivatization through cross-coupling and substitution reactions, enabling the creation of a vast library of functional molecules. The combination of experimental electrochemical studies and computational DFT analysis provides a robust framework for understanding and predicting the behavior of these compounds, accelerating their development for advanced applications in materials science, catalysis, and medicine.

References

bromoferrocene CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of bromoferrocene (B1143443), a halogenated derivative of ferrocene (B1249389). Ferrocene and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural and electrochemical properties. This document furnishes detailed information on the chemical identifiers of bromoferrocene, experimental protocols for its synthesis, and its role in modulating key cellular signaling pathways.

Core Chemical Data

Bromoferrocene is a key synthetic intermediate used in the preparation of a wide range of substituted ferrocene compounds. Its chemical and physical properties are well-documented, providing a solid foundation for its application in research and development.

Chemical Identifiers

A comprehensive list of chemical identifiers for bromoferrocene is provided in the table below, facilitating its unambiguous identification and sourcing.

IdentifierValue
CAS Number 1273-73-0[1][2][3][4]
Molecular Formula C₁₀H₉BrFe[1][3][4]
Molecular Weight 264.93 g/mol [1][3][4]
PubChem CID 11986944
InChI InChI=1S/C5H4Br.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H;1-5H;
InChIKey RFYQCXFGACWJED-UHFFFAOYSA-N
SMILES C1=CC(C=C1)Br.C1=CC=C1.[Fe]

Synthesis of Bromoferrocene: Experimental Protocols

The synthesis of bromoferrocene can be achieved through various methods. Below are detailed protocols for two common laboratory-scale preparations.

Method 1: Lithiation of Ferrocene followed by Bromination

This protocol involves the initial deprotonation of ferrocene using a strong base, followed by quenching with a bromine source.[5]

StepProcedure
1 Ferrocene (3.720 g, 20.0 mmol) and potassium tert-butoxide (1.615 g, 15.2 mmol) are added to a Schlenk flask with 100 mL of THF.
2 The reaction mixture is cooled to -78 °C.
3 t-BuLi (25.0 mL, 40.0 mmol) is added dropwise over 30 minutes. The mixture is stirred at -78 °C for 1 hour, then warmed to room temperature and stirred for an additional hour.
4 The reaction is cooled back down to -78 °C, and 1,1,2,2-tetrabromoethane (B165195) (2.3 mL, 20.0 mmol) is added dropwise over 30 minutes.
5 The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stir overnight.
6 Volatiles are removed under reduced pressure. The residue is dissolved in dichloromethane.
7 The organic phase is washed with water (2x50 mL) and brine (2x50 mL), and then dried over MgSO₄.
8 The solution is filtered, and the solvent is removed to yield a red-brown solid. The crude product may contain unreacted ferrocene and can be used without further purification for some applications.
Method 2: Bromination of Stannylferrocenes

This method provides a direct route to bromoferrocenes from their corresponding stannyl (B1234572) derivatives. The reaction is self-indicating, offering a visual endpoint.[1][2]

StepProcedure
1 Stannylferrocene is dissolved in dichloromethane.
2 Bromine is added directly to the solution. The reaction proceeds as a self-indicating titration.
3 The endpoint is observed by a color change, indicating the complete consumption of the stannylferrocene.
4 The reaction mixture is then worked up to remove the organotin by-products, which can be achieved through techniques such as extraction or chromatography, yielding the desired bromoferrocene.

Role in Cellular Signaling Pathways

Ferrocene derivatives have emerged as promising candidates in drug discovery, particularly in oncology. Their mechanism of action often involves the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis. While direct studies on bromoferrocene's biological activity are limited in the public domain, research on structurally related ferrocene compounds provides valuable insights into their potential mechanisms.

Ferrocene Derivatives in Cancer Therapy

Novel ferrocene derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. These effects are often mediated through the inhibition of key signaling cascades.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival and is often dysregulated in cancer. Certain ferrocene derivatives have been demonstrated to suppress this pathway, leading to cell cycle arrest at the G0/G1 phase and subsequent apoptosis in T-cell acute lymphoblastic leukemia cells.[6]

PI3K_Akt_mTOR_Pathway Ferrocene_Derivative Ferrocene Derivative PI3K PI3K Ferrocene_Derivative->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Cycle_Progression Cell Cycle Progression mTOR->Cell_Cycle_Progression Apoptosis Apoptosis mTOR->Apoptosis JAK2_STAT3_Pathway Ferrocene_Derivative Ferrocene Derivative JAK2 JAK2 Ferrocene_Derivative->JAK2 IL6 IL-6 IL6R IL-6R IL6->IL6R IL6R->JAK2 STAT3 STAT3 JAK2->STAT3 Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression Mitochondria_Apoptosis_Pathway cluster_cell Cell cluster_mito Mitochondrion Ferrocene_Derivative Ferrocene Derivative ROS ROS Production Ferrocene_Derivative->ROS Bcl2_Bax Bcl-2/Bax Ratio ↓ ROS->Bcl2_Bax Cytochrome_c Cytochrome c Release Bcl2_Bax->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

A Comprehensive Technical Guide to the Safe Handling of Bromoferrocene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bromoferrocene (B1143443), a derivative of ferrocene, is a versatile organometallic compound with significant applications in chemical synthesis, materials science, and as an intermediate in the development of novel pharmaceutical candidates.[1] Its unique structure, featuring an iron atom sandwiched between two cyclopentadienyl (B1206354) rings with a reactive bromine substituent, makes it a valuable building block for introducing the ferrocenyl moiety into complex molecules.[1] This guide provides an in-depth overview of the safety protocols and handling procedures necessary for the responsible use of bromoferrocene in a laboratory setting.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of bromoferrocene is fundamental to its safe handling. The following tables summarize key quantitative data for easy reference.

Table 1: Physical and Chemical Properties of Bromoferrocene

PropertyValueSource(s)
CAS Number 1273-73-0[2][3][4][5]
Molecular Formula C₁₀H₉BrFe[3][4][5]
Molecular Weight 264.93 g/mol [3][4][5][6]
Appearance Brown viscous liquid to brown solid[4]
Melting Point 26-32 °C
Boiling Point Not available
Solubility Low water solubility[7]

Table 2: Hazard Identification and Classification

Hazard ClassGHS ClassificationSource(s)
Flammability Flammable solid, Category 1[8]
Acute Toxicity (Oral) Harmful if swallowed, Category 4[8]
Acute Toxicity (Inhalation) Harmful if inhaled, Category 4[8]
Skin Corrosion/Irritation Causes skin irritation, Category 2[3][4]
Serious Eye Damage/Irritation Causes serious eye irritation, Category 2[3][4]
Respiratory Irritation May cause respiratory irritation[3][4]
Reproductive Toxicity May damage fertility or the unborn child, Category 1B[8]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs (Liver) through prolonged or repeated exposure if inhaled, Category 2[8]
Aquatic Hazard (Acute) Toxic to aquatic life, Category 2[8]
Aquatic Hazard (Chronic) Very toxic to aquatic life with long lasting effects, Category 1[8]

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is crucial to minimize risks associated with bromoferrocene.

Personal Protective Equipment (PPE)

Before handling bromoferrocene, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Wear protective gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or protective clothing.

  • Respiratory Protection: If working with the solid form where dust may be generated, or in a poorly ventilated area, use a NIOSH-approved respirator.

Engineering Controls
  • Ventilation: Always handle bromoferrocene in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Grounding: For operations involving larger quantities, ground and bond containers and receiving equipment to prevent static discharge.[8]

  • Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[8]

General Handling Procedures
  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[8]

  • Avoid contact with skin and eyes.[4] In case of contact, rinse immediately with plenty of water and seek medical advice.[4]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

  • Wash hands and any exposed skin thoroughly after handling.[8]

  • Do not eat, drink, or smoke when using this product.[8]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[8]

Storage
  • Store in a tightly closed container.

  • Store locked up.[4]

  • Keep in a cool, well-ventilated place away from heat and sources of ignition.

  • The substance is classified under Storage Class Code 11: Combustible Solids.

Spill and Emergency Procedures
  • Spill: In the event of a spill, evacuate the area. Avoid inhalation of dust.[8] Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[7] Cover drains to prevent entry into the sewer system.[8]

  • Fire: Use dry chemical, carbon dioxide, or foam extinguishers. Do not use a direct water jet. In the event of a fire, hazardous combustion gases or vapors such as carbon oxides and iron oxides may be produced.[8] Firefighters should wear self-contained breathing apparatus.[8]

  • First Aid:

    • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[7][8]

    • If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.[4]

    • If on Skin: Wash with plenty of soap and water. Take off immediately all contaminated clothing and wash it before reuse.[7]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Disposal
  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[4]

  • Avoid release to the environment.[8]

Logical Workflow for Handling Bromoferrocene

The following diagram outlines the key stages in the safe handling of bromoferrocene from acquisition to disposal.

Bromoferrocene_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_emergency Emergency Procedures A Acquisition of Bromoferrocene B Review Safety Data Sheet (SDS) A->B Mandatory Step C Assemble Personal Protective Equipment (PPE) B->C D Prepare Engineering Controls (Fume Hood, etc.) C->D E Weighing and Transfer of Bromoferrocene D->E L Fire Response D->L F Chemical Reaction or Application E->F J Spill Containment and Cleanup E->J K First Aid Measures E->K G Decontamination of Glassware and Equipment F->G F->J F->K H Proper Storage of Unused Bromoferrocene G->H I Waste Disposal H->I

Caption: Workflow for the safe handling of bromoferrocene.

Reactivity Profile

Bromoferrocene is a versatile starting material in organic and organometallic synthesis.[9] Key reactions include:

  • Lithiation: Bromoferrocene can be lithiated and subsequently trapped with various electrophiles.[9]

  • Copper-Mediated Reactions: It undergoes copper-mediated halogen substitution.[9]

  • Coupling Reactions: Bromoferrocene is used in coupling reactions to form diferrocenyl derivatives and in palladium-catalyzed coupling reactions.[9]

It is important to consult the relevant literature for specific reaction conditions and potential incompatibilities.

Conclusion

Bromoferrocene is a valuable chemical for research and development. However, its safe use is contingent upon a comprehensive understanding of its hazards and the strict implementation of appropriate safety protocols. This guide provides a foundation for researchers, scientists, and drug development professionals to handle bromoferrocene responsibly, ensuring a safe laboratory environment. Always refer to the most current Safety Data Sheet provided by the supplier before use.

References

An In-depth Technical Guide to the Stability and Storage of Bromoferrocene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for bromoferrocene (B1143443). It is intended to be a valuable resource for professionals working with this organometallic compound in research, development, and quality control settings. The information presented herein is a synthesis of data from chemical suppliers, safety data sheets, and established principles of stability testing for chemical substances.

Introduction to Bromoferrocene

Bromoferrocene, with the chemical formula (C₅H₅)Fe(C₅H₄Br), is a derivative of ferrocene (B1249389), a remarkably stable organometallic sandwich compound.[1] The inherent stability of the ferrocene core, which can withstand temperatures up to 400 °C, contributes significantly to the overall stability of its derivatives.[1][2] Bromoferrocene serves as a versatile intermediate in the synthesis of more complex ferrocene-containing molecules for applications in materials science, catalysis, and medicinal chemistry. Understanding its stability profile is crucial for ensuring the integrity of starting materials and the reliability of experimental outcomes.

Recommended Storage Conditions

To maintain the quality and purity of bromoferrocene, it is essential to adhere to appropriate storage conditions. The following recommendations are based on information from various chemical suppliers.

Table 1: Recommended Storage and Handling Conditions for Bromoferrocene

ParameterRecommendationRationale
Temperature Cool placeTo minimize the rate of potential degradation reactions.
Atmosphere In a tightly closed containerTo prevent exposure to moisture and atmospheric contaminants.
Light Store in a dark placeWhile not reported to be acutely light-sensitive, protection from light is a general best practice for long-term storage of complex organic and organometallic compounds.
Moisture Dry placeTo prevent potential hydrolysis, although ferrocene derivatives are generally stable in aqueous media.
Incompatibilities Oxidizing agentsFerrocene and its derivatives can be oxidized to the corresponding ferrocenium (B1229745) ion.

Stability Profile and Potential Degradation Pathways

The stability of bromoferrocene is largely dictated by the robust ferrocene core. Ferrocene itself is noted for its exceptional stability, being unaffected by air, water, and strong bases.[1] However, like all chemical compounds, bromoferrocene can degrade under specific stress conditions. A forced degradation study is recommended to fully elucidate its stability profile.[3] Such a study intentionally exposes the compound to harsh conditions to identify potential degradation products and pathways.[3]

The primary degradation pathways to consider for bromoferrocene are:

  • Oxidation: The iron center in ferrocene can undergo a one-electron oxidation to form the ferrocenium ion, which is typically blue or green.[2] This can be initiated by strong oxidizing agents.

  • Thermal Decomposition: While the ferrocene core is highly thermally stable, prolonged exposure to very high temperatures can lead to decomposition.[4] Studies on other ferrocene derivatives have investigated their thermal and thermo-oxidative stability.[5]

  • Hydrolysis: Although generally stable, the potential for hydrolysis of the carbon-bromine bond or other reactions in the presence of water, especially at non-neutral pH and elevated temperatures, should be considered.

  • Photodegradation: Exposure to high-intensity light, particularly UV radiation, can provide the energy to initiate degradation reactions in many organic and organometallic molecules.

Below is a logical diagram illustrating the relationship between storage conditions and the stability of bromoferrocene.

cluster_stability Bromoferrocene Stability Cool_Dry Cool and Dry Stable Stable Cool_Dry->Stable Tightly_Sealed Tightly Sealed Container Tightly_Sealed->Stable Darkness Protection from Light Darkness->Stable Inert_Atmosphere Inert Atmosphere (Optional) Inert_Atmosphere->Stable Oxidation Oxidation Hydrolysis Hydrolysis Photolysis Photolysis Thermal_Degradation Thermal Degradation

Logical relationship between storage conditions and bromoferrocene stability.

Experimental Protocols for Stability Assessment

A comprehensive assessment of bromoferrocene's stability should involve a forced degradation study followed by the development of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[6][7]

Forced Degradation Study Protocol

The goal of a forced degradation study is to generate degradation products to a level of approximately 10-20%.[8]

Table 2: Proposed Conditions for Forced Degradation of Bromoferrocene

Stress ConditionProposed Protocol
Acid Hydrolysis Dissolve bromoferrocene in a suitable solvent (e.g., acetonitrile) and add 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis Dissolve bromoferrocene in a suitable solvent and add 0.1 M NaOH. Maintain at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.
Oxidation Dissolve bromoferrocene in a suitable solvent and add 3% hydrogen peroxide. Maintain at room temperature for 24 hours.
Thermal Degradation Store solid bromoferrocene at 105 °C for 48 hours. Dissolve in a suitable solvent for analysis.
Photostability Expose solid bromoferrocene to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

The following diagram illustrates a typical workflow for a forced degradation study.

Start Start: Bromoferrocene Sample Stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Start->Stress Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) Stress->Analysis Identify Identify and Characterize Degradation Products (e.g., LC-MS, NMR) Analysis->Identify Pathway Elucidate Degradation Pathways Identify->Pathway End End: Stability Profile Established Pathway->End

Experimental workflow for a forced degradation study.
Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying bromoferrocene in the presence of its degradation products.[6]

Table 3: Example HPLC Method Parameters for Bromoferrocene Analysis

ParameterExample Value
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 440 nm
Column Temperature 30 °C
Injection Volume 10 µL

This method would need to be validated according to ICH guidelines to ensure its suitability for its intended purpose.

Characterization of Degradation Products

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the structural elucidation of any significant degradation products that are formed during the forced degradation studies.

Summary and Conclusions

Bromoferrocene is a relatively stable organometallic compound, largely due to the inherent stability of the ferrocene scaffold. For routine use and long-term storage, it should be kept in a cool, dry, dark place in a tightly sealed container. To fully understand its stability profile and to develop robust analytical methods for its quality control, a comprehensive forced degradation study is recommended. The protocols and analytical methodologies outlined in this guide provide a framework for researchers and scientists to assess the stability of bromoferrocene and to ensure the integrity of their work.

The following diagram outlines the overall process for ensuring and verifying the stability of bromoferrocene.

cluster_storage Proper Storage cluster_testing Stability Testing cluster_outcome Outcome Store Store in Cool, Dry, Dark, Sealed Container Assured_Quality Assured Quality and Reliable Results Store->Assured_Quality Maintains Integrity Forced_Deg Forced Degradation Study Method_Dev Stability-Indicating Method Development Forced_Deg->Method_Dev Informs Validation Method Validation Method_Dev->Validation Leads to Validation->Assured_Quality Verifies

Overall process for ensuring bromoferrocene stability and quality.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Haloferrocene Chemistry

Introduction to Haloferrocene Chemistry

Haloferrocenes are derivatives of ferrocene (B1249389) where one or more hydrogen atoms on the cyclopentadienyl (B1206354) (Cp) rings are replaced by halogen atoms (Fluorine, Chlorine, Bromine, or Iodine). These compounds serve as crucial building blocks in organometallic chemistry.[1][2] Their significance stems from their utility as versatile synthons for creating more complex and functionalized ferrocene derivatives.[1][3] The introduction of a halogen atom provides a reactive handle for a variety of transformations, including lithiation, copper-mediated substitutions, and palladium-catalyzed cross-coupling reactions.[1][3] The resulting substituted ferrocenes are of great interest in diverse fields such as materials science, catalysis, and particularly in medicinal chemistry and drug development, where the unique structural and redox properties of the ferrocenyl moiety can be exploited.[2][4]

Ferrocene itself is known for its remarkable stability and reversible one-electron redox process, properties which can be finely tuned by the introduction of substituents like halogens.[4][5] The electronic effects of halogens influence the electrochemical potential of the ferrocene/ferrocenium couple, a property that is critical for applications in redox sensing and the development of redox-active drugs.[6][7] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of haloferrocenes, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of Haloferrocenes

The synthesis of haloferrocenes has evolved significantly since their initial discovery.[2] Methods now exist for the preparation of a wide range of mono-, di-, and polyhalogenated ferrocenes. Key strategies include direct halogenation, reactions of lithiated ferrocenes, and the use of boronic acid or mercurated precursors.

Fluoroferrocenes

Fluoroferrocenes were synthetically challenging for a long time. Modern methods typically involve the reaction of a lithiated ferrocene species with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI).[6][7] For instance, fluoroferrocene can be prepared in good yield from the lithiation of bromoferrocene (B1143443) followed by quenching with NFSI.[2]

Chloroferrocenes

The first synthesis of chloroferrocene involved the reaction of ferrocenylboronic acid with copper(II) chloride, affording the product in 80% yield.[1] This method is also applicable to the synthesis of 1,1'-dichloroferrocene.[1] Other routes include halogen exchange reactions, for example, the reaction of iodoferrocene with copper(I) chloride, or the lithiation of iodoferrocene followed by reaction with hexachloroethane.[1][2]

Bromoferrocenes

Bromoferrocene and its derivatives can be prepared through various methods. A convenient approach involves the reaction of stannylferrocenes with bromine in dichloromethane (B109758).[8][9] Lithiation of ferrocene followed by reaction with a bromine source is another common strategy. Ortho-deprotonation of bromoferrocene using lithium tetramethylpiperidide (LiTMP) allows for the synthesis of 1,2-disubstituted bromoferrocenes.[10]

Iodoferrocenes

Iodoferrocene is a particularly useful synthon due to the high reactivity of the carbon-iodine bond.[11][12] Established synthetic methods include the reaction of chloromercuriferrocene with iodine or N-iodosuccinimide (NIS), the reaction of ferrocenylboronic acid with NIS, and the direct reaction of lithioferrocene with iodine.[1] The latter method, involving mono- or dilithiation of ferrocene followed by quenching with solid iodine, has been optimized to provide high yields of iodoferrocene and 1,1'-diiodoferrocene.[11][12]

G cluster_start Starting Materials cluster_products Haloferrocenes Ferrocene Ferrocene Iodoferrocene Iodoferrocene Ferrocene->Iodoferrocene 1. t-BuLi 2. I₂ Bromoferrocene Bromoferrocene Fluoroferrocene Fluoroferrocene Bromoferrocene->Fluoroferrocene 1. BuLi 2. NFSI Ferrocenylboronic_Acid Ferrocenylboronic Acid Ferrocenylboronic_Acid->Iodoferrocene NIS Chloroferrocene Chloroferrocene Ferrocenylboronic_Acid->Chloroferrocene CuCl₂ Chloromercuriferrocene Chloromercuriferrocene Chloromercuriferrocene->Iodoferrocene I₂ or NIS Bromoferrocene_prod Bromoferrocene

Caption: Selected synthetic routes to key haloferrocenes.

Table 1: Summary of Selected Haloferrocene Syntheses
ProductStarting MaterialReagentsYield (%)Reference
FluoroferroceneBromoferrocene1. BuLi, 2. N-fluoro-N,N-bis(benzenesulfonyl)imide79%[1][2]
ChloroferroceneFerrocenylboronic acidCuCl₂80%[1]
1,1'-DichloroferroceneFerrocene-1,1'-diboronic acidCuCl₂76%[1]
BromoferroceneFerrocene1. t-BuLi, 2. 1,2-dibromoethane~57%[13]
IodoferroceneFerrocene1. t-BuLi, 2. I₂74%[11][12]
1,1'-DiiodoferroceneFerrocene1. n-BuLi/TMEDA, 2. I₂72%[11][12]
IodoferroceneChloromercuriferroceneN-Iodosuccinimide (NIS)85%[1]

Reactivity and Key Reactions

Haloferrocenes undergo a variety of reactions that make them invaluable precursors for substituted ferrocenes. The reactivity generally follows the trend I > Br > Cl > F, consistent with C-X bond strengths.[1][14]

Lithiation and Electrophilic Trapping

The reaction of haloferrocenes with organolithium reagents can proceed via two main pathways: metal-halogen exchange or deprotonation (lithiation) of a Cp ring proton. Bromo- and iodoferrocenes typically undergo metal-halogen exchange, whereas chloroferrocene can be selectively deprotonated at the ortho-position, providing a route to 1,2-disubstituted derivatives.[1][15] Fluoroferrocene also directs lithiation to the ortho position.[2]

Copper-Mediated Reactions (Ullmann Coupling)

The Ullmann reaction, which involves the copper-mediated coupling of aryl halides, is applicable to haloferrocenes for the formation of C-C, C-N, C-O, and C-S bonds.[16][17] This reaction typically requires elevated temperatures and a stoichiometric amount of copper.[18][19] It can be used for the synthesis of biferrocenyls (homocoupling) or for cross-coupling with various nucleophiles.[1][17]

G FcX1 Haloferrocene (Fc-X) FcCu Fc-Cu Intermediate FcX1->FcCu + Cu(0) Cu Cu(0) Fc2CuX [Fc-Cu(II)-Fc]⁺X⁻ Intermediate FcCu->Fc2CuX + Fc-X (Oxidative Addition) FcX2 Haloferrocene (Fc-X) Fc_Fc Biferrocenyl (Fc-Fc) Fc2CuX->Fc_Fc (Reductive Elimination) CuX Cu(I)X Fc2CuX->CuX

Caption: Proposed mechanism for Ullmann homocoupling of haloferrocenes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are among the most powerful tools for functionalizing haloferrocenes.[1][20] Reactions like the Suzuki, Heck, and Sonogashira couplings work efficiently with iodo- and bromoferrocenes, allowing for the formation of C-C bonds under relatively mild conditions.[3][21][22]

The Suzuki-Miyaura coupling involves the reaction of a haloferrocene with a ferrocenylboronic acid (or vice versa) in the presence of a palladium catalyst and a base to form C-C bonds.[23][24][25] This reaction is highly versatile for creating biaryl-type structures, including biferrocenyls and aryl-substituted ferrocenes.[23]

G Pd0 Pd(0)L₂ PdII Fc-Pd(II)L₂-X Pd0->PdII Oxidative Addition PdII_R Fc-Pd(II)L₂-R' PdII->PdII_R Transmetalation PdII_R->Pd0 Reductive Elimination FcR Fc-R' PdII_R->FcR FcX Fc-X FcX->PdII RB R'-B(OR)₂ RB->PdII_R Base Base Base->PdII_R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data

Table 2: Electrochemical Properties of Haloferrocenes

The redox potential of the Fe(II)/Fe(III) couple in ferrocene is sensitive to the electronic nature of the substituents on the cyclopentadienyl rings. A comprehensive study of the complete haloferrocene (FcX) and 1,1'-dihaloferrocene (fcX₂) series revealed a counterintuitive trend for the fluorinated derivatives.[6]

CompoundE₁/₂ (V vs. Fc/Fc⁺)Reference
Ferrocene (FcH)0.00[6]
Fluoroferrocene (FcF)+0.06[6]
Chloroferrocene (FcCl)+0.15[6]
Bromoferrocene (FcBr)+0.15[6]
Iodoferrocene (FcI)+0.13[6]
1,1'-Difluoroferrocene (fcF₂)+0.13[6]
1,1'-Dichloroferrocene (fcCl₂)+0.31[6]
1,1'-Dibromoferrocene (fcBr₂)+0.31[6]
1,1'-Diiodoferrocene (fcI₂)+0.27[6]

Note: Potentials were measured in 0.1 M [NⁿBu₄][PF₆]/CH₂Cl₂.

The data shows that while chloro- and bromo- substituents have a similar electron-withdrawing effect, the fluoro- derivatives exhibit the lowest redox potentials, contrary to what would be expected based on electronegativity alone.[6] This highlights the complex interplay of inductive and resonance effects in the ferrocene system.

Key Experimental Protocols

Protocol 1: Synthesis of Iodoferrocene (FcI)[11][12]

This protocol describes the synthesis of iodoferrocene via monolithiation of ferrocene followed by reaction with iodine.

Materials:

Procedure:

  • A solution of ferrocene (e.g., 10.0 g, 53.7 mmol) in 200 mL of dry THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar).

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • tert-Butyllithium (1.7 M in pentane, 2.5 equivalents, 80 mL, 136 mmol) is added dropwise to the stirred solution over 30 minutes. The solution turns deep orange.

  • The reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to 0 °C and stirred for an additional hour.

  • The mixture is cooled back to -78 °C, and solid iodine (e.g., 15.0 g, 59.1 mmol) is added in one portion.

  • The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the addition of 100 mL of saturated aqueous Na₂S₂O₃ solution to remove excess iodine.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (using hexane as eluent) to separate unreacted ferrocene and 1,1'-diiodoferrocene, yielding pure iodoferrocene as an orange solid. The reported yield is approximately 74%.[11][12]

Protocol 2: Suzuki-Miyaura Coupling to Synthesize 4-Ferrocenylpyridine[3]

This protocol is a representative example of using a haloferrocene (iodoferrocene) in a palladium-catalyzed cross-coupling reaction.

Materials:

Procedure:

  • To a Schlenk flask under an inert atmosphere, add iodoferrocene (1 equivalent), 4-pyridylboronic acid (1.2 equivalents), potassium carbonate (3 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).

  • Add a degassed 3:1 mixture of DME and water.

  • Heat the reaction mixture to reflux (approximately 85 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, add water and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-ferrocenylpyridine.

References

Methodological & Application

Applications of Bromoferrocene in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoferrocene (B1143443) is a versatile and indispensable reagent in the field of organic and organometallic synthesis. Its unique electronic and structural properties, stemming from the ferrocenyl moiety, make it a valuable precursor for the synthesis of a wide array of functionalized ferrocene (B1249389) derivatives. These derivatives have found significant applications in catalysis, materials science, and medicinal chemistry, including drug development. The bromine atom in bromoferrocene serves as a convenient handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and lithiation-electrophile trapping sequences. This document provides detailed application notes and experimental protocols for the key synthetic applications of bromoferrocene.

Palladium-Catalyzed Cross-Coupling Reactions

Bromoferrocene is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in constructing complex molecular architectures incorporating the ferrocene scaffold.

Suzuki-Miyaura Coupling: Synthesis of Arylferrocenes

The Suzuki-Miyaura coupling provides a powerful method for the synthesis of arylferrocenes by reacting bromoferrocene with arylboronic acids. Arylferrocenes are of interest for their applications in molecular electronics and as ligands in catalysis.[1]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2M aq.)BenzeneReflux485[2]
24-Methoxyphenylboronic acidPd(OAc)₂ (cat.)K₂CO₃Toluene/H₂O1001292Adapted from[3][4]
34-Nitrophenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃1,4-Dioxane/H₂O901688Adapted from[5]
42-Methylphenylboronic acidPd₂(dba)₃/SPhos (2)K₃PO₄Toluene1102475Adapted from[6]

This protocol is a general procedure for the Suzuki-Miyaura coupling of bromoferrocene with an arylboronic acid.[2][7]

Materials:

  • Bromoferrocene

  • Arylboronic acid (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., 2M aqueous Na₂CO₃, 2 equiv)

  • Anhydrous, degassed solvent (e.g., Benzene or Toluene)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add bromoferrocene (1.0 mmol), the arylboronic acid (1.1 mmol), and the palladium catalyst (0.03 mmol).

  • Add the anhydrous, degassed solvent (10 mL).

  • Add the aqueous base (2.0 mmol in 1-2 mL of water).

  • Heat the reaction mixture to the desired temperature (e.g., reflux) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Bromoferrocene, Arylboronic Acid, Pd Catalyst, and Base B Add Degassed Solvent A->B C Establish Inert Atmosphere B->C D Heat and Stir C->D E Monitor by TLC D->E F Cool and Dilute E->F G Solvent Extraction F->G H Purify by Column Chromatography G->H I I H->I Characterize Product (NMR, MS)

Suzuki-Miyaura Coupling Experimental Workflow
Sonogashira Coupling: Synthesis of Alkynylferrocenes

The Sonogashira coupling enables the synthesis of alkynylferrocenes through the reaction of bromoferrocene with terminal alkynes. These products are valuable in materials science for their electronic properties.[8][9]

EntryTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6091Adapted from[10]
2EthynylferrocenePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NDMF10085[8]
3TrimethylsilylacetylenePd(OAc)₂/PPh₃ (2/4)CuI (5)DIPAToluene8088Adapted from[11]
41-HexynePdCl₂(dppf) (3)CuI (6)Cs₂CO₃Dioxane9082Adapted from[12]

This is a general protocol for the Sonogashira coupling of bromoferrocene with a terminal alkyne.[10][13]

Materials:

  • Bromoferrocene

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), 3 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add bromoferrocene (1.0 mmol), the palladium catalyst (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Add the anhydrous, degassed solvent (10 mL) and the amine base (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent like diethyl ether.

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_A Fc-Pd(II)L₂(Br) Pd0->PdII_A Oxidative Addition PdII_B Fc-Pd(II)L₂(C≡CR) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Fc-C≡CR PdII_B->Product Cu_acetylide Cu-C≡CR Cu_acetylide->PdII_A Alkyne R-C≡CH Alkyne->Cu_acetylide Deprotonation Bromoferrocene Fc-Br Bromoferrocene->PdII_A Base Base Base->Alkyne CuI CuI CuI->Alkyne

Sonogashira Coupling Catalytic Cycle
Buchwald-Hartwig Amination: Synthesis of Ferrocenylamines

The Buchwald-Hartwig amination allows for the synthesis of N-arylferrocenylamines by coupling bromoferrocene with primary or secondary amines. These compounds are precursors to important ligands and electroactive materials.[14][15][16]

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1AnilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene10085Adapted from[14][15]
2MorpholinePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄Dioxane11090Adapted from[17]
3DiphenylaminePd(OAc)₂ (2)DtBPF (4)Cs₂CO₃Toluene10082[14]
4n-Hexylamine[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)LiHMDSTHF8078Adapted from[17]

This protocol provides a general method for the Buchwald-Hartwig amination of bromoferrocene.[14][18]

Materials:

  • Bromoferrocene

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine (B1218219) ligand (e.g., BINAP, 3 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube.

  • Add the base, bromoferrocene (1.0 mmol), and the amine (1.2 mmol).

  • Add the anhydrous, deoxygenated solvent (10 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_react Reaction cluster_iso Isolation A Charge Schlenk tube with Pd precatalyst and ligand B Add Bromoferrocene, Amine, and Base A->B C Add Anhydrous Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress D->E F Cool and Dilute E->F G Filter through Celite F->G H Purify by Chromatography G->H I I H->I Product Characterization

Buchwald-Hartwig Amination Workflow

Lithiation and Trapping with Electrophiles

Lithiation of bromoferrocene followed by quenching with an electrophile is a cornerstone of ferrocene chemistry, providing access to a vast range of substituted derivatives. The bromine-lithium exchange is typically fast and efficient at low temperatures.[19]

Synthesis of Phosphine Ligands

One of the most important applications of this methodology is the synthesis of ferrocenylphosphine ligands, such as diphenylphosphinoferrocene (B1173518), which are widely used in catalysis.[20][21]

EntryElectrophileLithiating AgentSolventTemp (°C)Yield (%)Reference
1ClPPh₂n-BuLiDiethyl ether-78 to RT>90[20]
2ClP(i-Pr)₂n-BuLiDiethyl ether-50 to RT>90[20]
3N-fluoro-N,N-bis(benzenesulfonyl)imiden-BuLiTHF-7879[19]
4Me₃SiClt-BuLiTHF-78 to RT95Adapted from[19]

This protocol describes the synthesis of diphenylphosphinoferrocene via lithiation of bromoferrocene.[20]

Materials:

  • Bromoferrocene

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

  • Chlorodiphenylphosphine (B86185) (ClPPh₂) (1.1 equiv)

  • Anhydrous diethyl ether

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve bromoferrocene (1.0 mmol) in anhydrous diethyl ether (20 mL) in a flame-dried Schlenk flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 mmol) dropwise to the stirred solution. Stir for 1 hour at -78 °C.

  • Add chlorodiphenylphosphine (1.1 mmol) dropwise to the solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure, and purify the residue by recrystallization or column chromatography.

Lithiation_Workflow cluster_lithiation Lithiation cluster_quench Electrophilic Quench cluster_workup_purification Work-up & Purification A Dissolve Bromoferrocene in Anhydrous Ether B Cool to -78 °C A->B C Add n-BuLi B->C D Add Electrophile (e.g., ClPPh₂) C->D E Warm to RT D->E F Aqueous Quench E->F G Extraction F->G H Purification G->H I I H->I Final Product

Lithiation and Electrophilic Quench Workflow

Conclusion

Bromoferrocene is a cornerstone in the synthesis of functionalized ferrocene derivatives. The protocols outlined in this document for Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and lithiation-electrophile trapping demonstrate the breadth of its utility. These reactions provide reliable and efficient pathways to novel materials, catalysts, and potential therapeutic agents, making bromoferrocene an invaluable tool for researchers in both academic and industrial settings. Careful optimization of the provided general protocols will be necessary to achieve the best results for specific substrates and applications.

References

Application Notes: Bromoferrocene as a Versatile Precursor for Ferrocene-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ferrocene-containing polymers are a unique class of organometallic macromolecules that have garnered significant interest across various scientific disciplines, including materials science, catalysis, and biomedicine. Their distinctive redox activity, thermal stability, and tunable electronic properties make them highly attractive for a range of applications. Bromoferrocene (B1143443) and its di-substituted analogue, 1,1'-dibromoferrocene, serve as key precursors for the synthesis of these advanced polymeric materials. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of bromoferrocene in the synthesis of ferrocene-based polymers.

Key Polymerization Strategies

Several powerful polymerization techniques can be employed to synthesize ferrocene-containing polymers from bromoferrocene precursors. The choice of method often dictates the polymer architecture, molecular weight, and resulting properties.

  • Cross-Coupling Polymerizations: Palladium-catalyzed cross-coupling reactions are among the most robust methods for forming carbon-carbon bonds and are well-suited for the polymerization of bromoferrocene derivatives.

    • Yamamoto Coupling: This method involves the homocoupling of dihaloaromatic compounds, such as 1,1'-dibromoferrocene, to yield conjugated polymers. It is particularly useful for synthesizing poly(ferrocenylene)s.

    • Heck Coupling: This reaction couples aryl halides with alkenes. By using 1,1'-dibromoferrocene and a divinyl comonomer, poly(ferrocenylenevinylene)s can be synthesized.

    • Sonogashira Coupling: This coupling of terminal alkynes with aryl halides is ideal for preparing poly(ferrocenyleneethynylene)s, which are of interest for their rigid structures and electronic properties.

  • Electropolymerization: Bromoferrocene can be directly polymerized on an electrode surface through electrochemical oxidation. This technique allows for the convenient fabrication of thin, electroactive polymer films with potential applications in sensors and controlled release systems.

Applications in Drug Development

The unique redox-responsive nature of the ferrocene (B1249389) moiety makes ferrocene-containing polymers particularly promising for applications in drug delivery. The ferrocenyl group can be reversibly oxidized to the ferrocenium (B1229745) ion, leading to changes in polymer solubility, conformation, and interaction with other molecules. This redox-switching capability can be exploited to trigger the release of encapsulated drugs in response to specific biological stimuli, such as the oxidative environment of cancer cells.[1][2] For instance, polymeric micelles containing ferrocene can be designed to release their therapeutic payload upon oxidation, enhancing the targeted delivery and efficacy of anticancer drugs.[1][2]

Experimental Protocols

Protocol 1: Synthesis of Poly(1,1'-ferrocenylene) via Yamamoto Coupling

This protocol describes the synthesis of a ferrocene-based conjugated microporous polymer using 1,1'-dibromoferrocene.[3]

Materials:

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add Ni(COD)₂ (1.1 g, 4.0 mmol) and 2,2'-bipyridyl (0.62 g, 4.0 mmol) in anhydrous DMF (20 mL).

  • Heat the mixture at 80 °C for 1 hour to form a dark-blue solution of the nickel catalyst complex.

  • In a separate Schlenk tube, dissolve 1,1'-dibromoferrocene (0.34 g, 1.0 mmol) and 5,10,15,20-tetrakis(4-bromophenyl)porphyrin (0.98 g, 1.0 mmol) in anhydrous toluene (30 mL).

  • Transfer the catalyst solution to the monomer solution via a cannula.

  • Heat the reaction mixture at 90 °C for 72 hours with vigorous stirring.

  • After cooling to room temperature, pour the mixture into a beaker containing methanol (200 mL) to precipitate the polymer.

  • Filter the crude polymer and wash sequentially with methanol, chloroform, and water.

  • To remove the nickel catalyst, stir the polymer in concentrated hydrochloric acid for 12 hours.

  • Filter the polymer, wash with water until the filtrate is neutral, and then wash with methanol.

  • Dry the final polymer product in a vacuum oven at 60 °C overnight.

Protocol 2: Synthesis of a Ferrocene-Containing Polymer via Sonogashira Coupling

This protocol outlines the synthesis of a ferrocene-based porous organic polymer through the Sonogashira cross-coupling of 1,1'-dibromoferrocene and a tetraalkynyl comonomer.[4]

Materials:

Procedure:

  • In a 100 mL Schlenk flask under an argon atmosphere, dissolve 1,1'-dibromoferrocene (172 mg, 0.5 mmol) and tetrakis(4-ethynylphenyl)silane (216 mg, 0.5 mmol) in a mixture of anhydrous toluene (10 mL) and anhydrous triethylamine (10 mL).

  • Degas the solution by bubbling with argon for 20 minutes.

  • Add Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol) to the reaction mixture.

  • Heat the mixture at 80 °C for 48 hours.

  • After cooling to room temperature, collect the precipitate by filtration.

  • Wash the solid product with methanol, acetone, and chloroform to remove any remaining monomers and catalyst.

  • Dry the polymer in a vacuum oven at 70 °C for 24 hours.

Protocol 3: Electropolymerization of Bromoferrocene on an Indium Tin Oxide (ITO) Electrode

This protocol describes the formation of a poly(bromoferrocene) film on an ITO-coated glass slide.[5][6]

Materials:

  • Bromoferrocene

  • Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆)

  • Anhydrous Acetonitrile (B52724) (CH₃CN)

  • Indium Tin Oxide (ITO) coated glass slide (working electrode)

  • Platinum wire or flag (counter electrode)

  • Ag/Ag⁺ or Saturated Calomel Electrode (SCE) (reference electrode)

Procedure:

  • Prepare an electrolyte solution of 0.1 M TBAPF₆ in anhydrous acetonitrile.

  • Dissolve bromoferrocene in the electrolyte solution to a concentration of 1-10 mM.

  • Assemble a three-electrode electrochemical cell with the ITO slide as the working electrode, a platinum wire as the counter electrode, and a suitable reference electrode.

  • Immerse the electrodes in the bromoferrocene solution.

  • Perform cyclic voltammetry (CV) by scanning the potential from an initial potential (e.g., 0 V) to a vertex potential sufficiently positive to oxidize the monomer (e.g., +1.0 V vs. SCE) and back.

  • Repeat the potential cycling for a desired number of cycles (e.g., 10-20 cycles). A progressive increase in the peak currents of the ferrocene/ferrocenium redox couple indicates the growth of the polymer film on the electrode surface.

  • Alternatively, for bulk deposition, apply a constant potential (potentiostatic electrolysis) at the oxidation potential of the monomer for a set duration (e.g., 100-300 seconds).

  • After polymerization, remove the electrode from the solution, rinse with fresh acetonitrile to remove unreacted monomer and electrolyte, and dry under a stream of nitrogen.

Data Presentation

Table 1: Quantitative Data for Ferrocene-Containing Polymers Synthesized from Bromoferrocene Derivatives.

Polymerization MethodMonomersComonomerCatalyst SystemMn ( g/mol )PDIYield (%)Reference
Yamamoto Coupling1,1'-Dibromoferrocene5,10,15,20-Tetrakis(4-bromophenyl)porphyrinNi(COD)₂ / 2,2'-Bipyridyl- (insoluble)- (insoluble)>90[3]
Sonogashira Coupling1,1'-DibromoferroceneTetrakis(4-ethynylphenyl)silanePd(PPh₃)₂Cl₂ / CuI- (insoluble)- (insoluble)85[4]

Note: For cross-linked and insoluble polymers, molecular weight and PDI are not applicable.

Visualizations

polymerization_workflows cluster_yamamoto Yamamoto Coupling Workflow cluster_sonogashira Sonogashira Coupling Workflow cluster_electro Electropolymerization Workflow Y1 Combine Monomers (1,1'-Dibromoferrocene) Y2 Add Catalyst (Ni(COD)₂/Bipyridyl) Y1->Y2 Y3 Polymerization (Heat) Y2->Y3 Y4 Precipitation & Washing Y3->Y4 Y5 Purification (Acid Wash) Y4->Y5 Y6 Poly(ferrocenylene) Y5->Y6 S1 Combine Monomers (Dibromoferrocene & Diyne) S2 Add Catalysts (Pd/Cu) & Base S1->S2 S3 Polymerization (Heat) S2->S3 S4 Precipitation & Washing S3->S4 S5 Poly(ferrocenyleneethynylene) S4->S5 E1 Prepare Monomer Solution (Bromoferrocene in Electrolyte) E2 Electrochemical Cell Setup E1->E2 E3 Apply Potential (Cyclic Voltammetry or Potentiostatic) E2->E3 E4 Rinsing & Drying E3->E4 E5 Polymer Film on Electrode E4->E5

Caption: General experimental workflows for the synthesis of ferrocene polymers.

drug_delivery_pathway cluster_micelle Ferrocene Polymer Micelle cluster_release Tumor Microenvironment Micelle Drug-Loaded Micelle (Hydrophobic Core) OxidizedMicelle Oxidized Micelle (Hydrophilic) Micelle->OxidizedMicelle Drug Drug Drug->Micelle Encapsulation OxidativeStress Oxidative Stress (e.g., H₂O₂) OxidativeStress->Micelle Oxidation of Ferrocene ReleasedDrug Released Drug OxidizedMicelle->ReleasedDrug Drug Release TherapeuticEffect Therapeutic Effect ReleasedDrug->TherapeuticEffect

Caption: Redox-responsive drug release from a ferrocene-containing polymer micelle.

References

Bromoferrocene in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoferrocene (B1143443) is a versatile and readily accessible starting material for the synthesis of a wide array of functionalized ferrocene (B1249389) derivatives. The unique electronic and structural properties of the ferrocenyl moiety make it a privileged scaffold in medicinal chemistry, materials science, and catalysis. Palladium-catalyzed cross-coupling reactions have emerged as powerful and indispensable tools for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a mild and efficient route to elaborate ferrocene-based structures.

These application notes provide an overview and detailed protocols for the use of bromoferrocene in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The information presented is intended to serve as a practical guide for researchers in academic and industrial settings, facilitating the synthesis of novel ferrocene-containing molecules with potential applications in drug discovery and materials science.

General Considerations for Palladium-Catalyzed Cross-Coupling of Bromoferrocene

Successful cross-coupling reactions with bromoferrocene are contingent on several key factors:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Therefore, all reactions should be performed under an inert atmosphere of nitrogen or argon using standard Schlenk line or glovebox techniques.

  • Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling a stream of inert gas through the solvent for an extended period.

  • Ligand Selection: The choice of phosphine (B1218219) ligand is crucial for the success of the reaction. The ligand stabilizes the palladium center, facilitates the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influences the reaction's scope and efficiency.

  • Base Selection: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of the Suzuki and Sonogashira couplings and for the deprotonation of the amine in the Buchwald-Hartwig amination. The choice of base can significantly impact the reaction rate and yield.

  • Purity of Reagents: The use of high-purity bromoferrocene, coupling partners, and other reagents is essential to avoid catalyst deactivation and side reactions.

Suzuki-Miyaura Coupling: Synthesis of Aryl- and Vinylferrocenes

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. In the context of bromoferrocene, this reaction provides a straightforward route to aryl- and vinylferrocenes.

Quantitative Data for Suzuki-Miyaura Coupling of Haloferrocenes
EntryHaloferroceneCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodoferrocenePhenylboronic acidPd(OAc)₂ (2)-Na₂CO₃EtOH/H₂ORT1885
2Iodoferrocene4-Methylphenylboronic acidPd(OAc)₂ (2)-K₂CO₃EtOH/H₂ORT1890
3Iodoferrocene4-Methoxyphenylboronic acidPd(OAc)₂ (2)-Ba(OH)₂EtOH/H₂ORT1892
4Iodoferrocene2-Thienylboronic acidPd(OAc)₂ (2)-Na₂CO₃DMF/H₂ORT1878

Note: While the provided data is for iodoferrocene, similar conditions are expected to be effective for bromoferrocene, potentially requiring slightly higher temperatures or longer reaction times due to the lower reactivity of the C-Br bond compared to the C-I bond.

Experimental Protocol: Suzuki-Miyaura Coupling of Bromoferrocene with Phenylboronic Acid

Materials:

  • Bromoferrocene (1.0 mmol, 267 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Sodium carbonate (Na₂CO₃, 2.0 mmol, 212 mg)

  • Ethanol (B145695) (5 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas

  • Standard Schlenk line glassware

Procedure:

  • To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add bromoferrocene, phenylboronic acid, palladium(II) acetate, and sodium carbonate.

  • Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed ethanol and water via syringe.

  • Stir the reaction mixture vigorously at room temperature (or heat to 50-80 °C if the reaction is slow) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with dichloromethane (B109758) or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford phenylferrocene.

Suzuki_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII Fc-Pd(II)L₂(Br) OA->PdII Bromoferrocene TM Transmetalation PdII->TM PdII_Ar Fc-Pd(II)L₂(Aryl) TM->PdII_Ar Ar-B(OH)₂ Base RE Reductive Elimination PdII_Ar->RE RE->Pd0 Arylferrocene ArylFc Arylferrocene RE->ArylFc BromoFc Bromoferrocene BromoFc->OA ArylBoronic Arylboronic Acid ArylBoronic->TM

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

Heck Coupling: Synthesis of Alkenylferrocenes

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene, providing a valuable method for the synthesis of substituted alkenes. Applying this reaction to bromoferrocene allows for the straightforward synthesis of vinyl- and styryl-ferrocene derivatives.

Quantitative Data for Heck Coupling of Aryl Bromides
EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1BromobenzeneStyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF1002495
24-Bromoanisolen-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF1001292
31-BromonaphthaleneMethyl methacrylatePdCl₂(PPh₃)₂ (3)-NaOAcDMA1201688
44-BromobenzonitrileAcrylonitrilePd(dba)₂ (1.5)P(t-Bu)₃ (3)Cy₂NMeDioxane100897

Note: These general conditions for aryl bromides can serve as a starting point for the Heck coupling of bromoferrocene.

Experimental Protocol: Heck Coupling of Bromoferrocene with Styrene

Materials:

  • Bromoferrocene (1.0 mmol, 267 mg)

  • Styrene (1.2 mmol, 138 µL)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 12.2 mg)

  • Triethylamine (B128534) (Et₃N, 1.5 mmol, 209 µL)

  • Anhydrous N,N-dimethylformamide (DMF, 5 mL)

  • Nitrogen or Argon gas

  • Standard Schlenk line glassware

Procedure:

  • In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve bromoferrocene and tri(o-tolyl)phosphine in anhydrous DMF under an inert atmosphere.

  • Add palladium(II) acetate, styrene, and triethylamine to the solution.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 100-120 °C.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel (eluent: hexane) to yield styrylferrocene.

Heck_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII Fc-Pd(II)L₂(Br) OA->PdII Bromoferrocene Coord Alkene Coordination PdII->Coord Insert Migratory Insertion Coord->Insert Alkene PdII_Alk R-Pd(II)L₂ Insert->PdII_Alk Beta β-Hydride Elimination PdII_Alk->Beta PdH H-Pd(II)L₂(Br) Beta->PdH Alkenylferrocene AlkenylFc Alkenylferrocene Beta->AlkenylFc Base_Regen Base-mediated Regeneration PdH->Base_Regen Base_Regen->Pd0 Base BromoFc Bromoferrocene BromoFc->OA Alkene Alkene Alkene->Coord

Caption: Heck Coupling Catalytic Cycle.

Sonogashira Coupling: Synthesis of Alkynylferrocenes

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. This reaction is a highly efficient method for the synthesis of alkynylferrocenes from bromoferrocene.

Quantitative Data for Sonogashira Coupling of Aryl Bromides
EntryAryl BromideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1BromobenzenePhenylacetylene (B144264)PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF65698
24-Bromoanisole1-HexynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF801290
31-BromonaphthaleneTrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃NToluene (B28343)90893
44-BromotolueneEthynylbenzenePdCl₂(dppf) (2)CuI (4)Cs₂CO₃Dioxane1001095

Note: These general conditions for aryl bromides are applicable to bromoferrocene, providing a reliable starting point for optimization.

Experimental Protocol: Sonogashira Coupling of Bromoferrocene with Phenylacetylene

Materials:

  • Bromoferrocene (1.0 mmol, 267 mg)

  • Phenylacetylene (1.1 mmol, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N, 5 mL)

  • Anhydrous tetrahydrofuran (B95107) (THF, 10 mL)

  • Nitrogen or Argon gas

  • Standard Schlenk line glassware

Procedure:

  • To a flame-dried Schlenk flask, add bromoferrocene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and degassed triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred solution.

  • Heat the reaction mixture to reflux (around 65 °C) and monitor by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to give phenylethynylferrocene.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII Fc-Pd(II)L₂(Br) OA->PdII Bromoferrocene TM_Pd Transmetalation PdII->TM_Pd PdII_Alkynyl Fc-Pd(II)L₂(C≡CR) TM_Pd->PdII_Alkynyl CuX Cu(I)X TM_Pd->CuX RE Reductive Elimination PdII_Alkynyl->RE RE->Pd0 Alkynylferrocene Coord_Alkyne Alkyne Coordination CuX->Coord_Alkyne Cu_Pi [Cu(C≡CR)]-π-complex Coord_Alkyne->Cu_Pi Terminal Alkyne Deprot Deprotonation Cu_Pi->Deprot Base Cu_Acetylide Cu-C≡CR Deprot->Cu_Acetylide Cu_Acetylide->TM_Pd Copper Acetylide

Caption: Sonogashira Coupling Catalytic Cycles.

Buchwald-Hartwig Amination: Synthesis of Aminoferrocenes

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. This reaction provides a direct route to N-ferrocenyl amines and anilines from bromoferrocene.

Quantitative Data for Buchwald-Hartwig Amination of Aryl Bromides
EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1BromobenzeneAniline (B41778)Pd₂(dba)₃ (1)BINAP (1.5)NaOt-BuToluene801695
24-BromotolueneMorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane1001292
31-Bromonaphthalenen-HexylaminePd₂(dba)₃ (1.5)RuPhos (3)LHMDSTHF701096
44-BromoanisoleDiethylaminePd(OAc)₂ (2)JohnPhos (4)Cs₂CO₃Toluene1102488

Note: These general conditions for aryl bromides can be adapted for the Buchwald-Hartwig amination of bromoferrocene.

Experimental Protocol: Buchwald-Hartwig Amination of Bromoferrocene with Aniline

Materials:

  • Bromoferrocene (1.0 mmol, 267 mg)

  • Aniline (1.2 mmol, 109 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.015 mmol, 9.3 mg)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 135 mg)

  • Anhydrous toluene (5 mL)

  • Nitrogen or Argon gas

  • Standard Schlenk line glassware

Procedure:

  • In a glovebox or under a stream of inert gas, add sodium tert-butoxide to a flame-dried Schlenk tube.

  • In a separate vial, dissolve Pd₂(dba)₃ and BINAP in anhydrous toluene.

  • Add the catalyst solution to the Schlenk tube containing the base.

  • Add bromoferrocene and aniline to the reaction mixture.

  • Seal the tube and heat in a preheated oil bath at 80-100 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain N-phenylferrocenylamine.

Buchwald_Hartwig cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII Fc-Pd(II)L₂(Br) OA->PdII Bromoferrocene Amine_Coord Amine Coordination PdII->Amine_Coord PdII_Amine [Fc-Pd(II)L₂(Amine)]⁺Br⁻ Amine_Coord->PdII_Amine Amine Deprot Deprotonation PdII_Amine->Deprot Base PdII_Amido Fc-Pd(II)L₂(Amido) Deprot->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Aminoferrocene AminoFc Aminoferrocene RE->AminoFc BromoFc Bromoferrocene BromoFc->OA Amine Amine Amine->Amine_Coord

Application Notes and Protocols for the Synthesis of Bromoferrocene Derivatives in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of bromoferrocene (B1143443) and its derivatives, with a focus on their application as ligands in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for key synthetic steps and catalytic reactions are provided, along with a summary of their performance.

Introduction

Ferrocene-based ligands have become indispensable in modern catalysis due to their unique steric and electronic properties, which arise from the ferrocenyl backbone. Bromoferrocene serves as a versatile and accessible starting material for the synthesis of a wide array of these ligands, particularly ferrocenyl phosphines. These ligands, when complexed with palladium, form highly active and selective catalysts for various carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental transformations in pharmaceutical and materials science. This document outlines the synthesis of bromoferrocene and its conversion to valuable phosphine (B1218219) ligands, followed by protocols for their use in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.

Synthesis of Bromoferrocene Derivatives

The synthesis of catalytically active bromoferrocene derivatives typically begins with the bromination of ferrocene (B1249389), followed by functionalization to introduce coordinating groups, such as phosphines.

Diagram of Synthetic Workflow

SynthesisWorkflow Ferrocene Ferrocene Bromoferrocene Bromoferrocene Ferrocene->Bromoferrocene Bromination Lithioferrocene Lithioferrocene Intermediate Bromoferrocene->Lithioferrocene Lithiation Ferrocenylphosphine Ferrocenyl Phosphine Ligand Lithioferrocene->Ferrocenylphosphine Reaction with Chlorophosphine Pd_Catalyst Palladium-Ferrocenylphosphine Catalyst Ferrocenylphosphine->Pd_Catalyst Complexation with Pd(II) precursor

Caption: General workflow for the synthesis of palladium-ferrocenylphosphine catalysts from ferrocene.

Experimental Protocols

Protocol 1: Synthesis of Bromoferrocene [1]

This protocol describes the synthesis of bromoferrocene from ferrocene.

Materials:

  • Ferrocene

  • Potassium tert-butoxide

  • tert-Butyllithium (t-BuLi) in hexanes

  • 1,2-Dibromoethane (B42909)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (B86663) (MgSO₄)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • To a Schlenk flask charged with ferrocene (e.g., 3.72 g, 20.0 mmol) and potassium tert-butoxide (e.g., 1.62 g, 15.2 mmol) add 100 mL of anhydrous THF.

  • Cool the resulting suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add t-BuLi (e.g., 25.0 mL of a 1.6 M solution in hexanes, 40.0 mmol) dropwise to the reaction mixture over 30 minutes.

  • Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to -78 °C and add 1,2-dibromoethane (e.g., 1.7 mL, 20 mmol).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to yield bromoferrocene.

Protocol 2: Synthesis of 1,1'-Dibromoferrocene [2]

This protocol details a method for the synthesis of 1,1'-dibromoferrocene from 1,1'-bis(tri-n-butylstannyl)ferrocene.

Materials:

Procedure:

  • Dissolve 1,1'-bis(tri-n-butylstannyl)ferrocene in dichloromethane.

  • Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution of the stannylferrocene at room temperature. The reaction is self-indicating; the endpoint is reached when a faint persistent bromine color is observed.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any excess bromine.

  • Separate the organic layer, wash with water, and dry over a suitable drying agent (e.g., MgSO₄).

  • Remove the solvent in vacuo. The crude product can be purified by recrystallization or column chromatography to yield pure 1,1'-dibromoferrocene.

Protocol 3: Synthesis of a Ferrocenyl Phosphine Ligand (e.g., Diphenylphosphinoferrocene)

This protocol outlines the general procedure for the synthesis of a ferrocenyl phosphine ligand from bromoferrocene.

Materials:

Procedure:

  • Dissolve bromoferrocene in anhydrous THF in a Schlenk flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add n-BuLi solution dropwise and stir the mixture at this temperature for 1 hour to ensure complete lithiation.

  • To the resulting solution of lithioferrocene, add chlorodiphenylphosphine dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent such as diethyl ether or dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • After removal of the solvent, purify the crude product by column chromatography or recrystallization to obtain the desired ferrocenyl phosphine ligand.

Catalytic Applications of Bromoferrocene-Derived Ligands

Palladium complexes of ferrocenyl phosphine ligands derived from bromoferrocene are highly effective catalysts for a variety of cross-coupling reactions. The following sections provide representative protocols and performance data.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl or vinyl halides and boronic acids.

SuzukiCycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Trans Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product Ar-Ar' PdII_Trans->Product BoronicAcid Ar'B(OH)₂ BoronicAcid->PdII_Trans Base Base Base->PdII_Trans ArylHalide Ar-X ArylHalide->PdII_Aryl

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This protocol is a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with a boronic acid using a ferrocenyl phosphine ligand.

Materials:

  • Aryl bromide

  • Arylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or similar palladium precursor

  • Ferrocenyl phosphine ligand (e.g., dppf - 1,1'-bis(diphenylphosphino)ferrocene)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., dioxane, toluene, or DMF)

  • Degassed water

Procedure:

  • In a Schlenk tube, combine the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), palladium precursor (e.g., 0.01-1 mol%), and the ferrocenyl phosphine ligand (e.g., 0.01-1 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (and water if required for the chosen base).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over a suitable drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Ligand/CatalystAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Ref.
Pd(dppf)Cl₂4-BromoanisolePhenylboronic acidK₂CO₃Dioxane/H₂O801295[3]
Pd₂(dba)₃ / L1*4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene1001692[4]
Pd(OAc)₂ / L2**BromobenzenePhenylboronic acidCs₂CO₃Dioxane100598[5]

*L1 = (2-MeFc)₃P **L2 = α-aminophosphonate based on 1,3,4-oxadiazole (B1194373)

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.

HeckCycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Alkene Ar-Pd(II)L₂(Alkene) PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Intermediate R-CH₂-CH(Ar)-Pd(II)L₂-X PdII_Alkene->PdII_Intermediate Migratory Insertion PdII_Intermediate->Pd0 β-Hydride Elimination & Reductive Elimination Product Ar-CH=CH-R PdII_Intermediate->Product Alkene H₂C=CHR Alkene->PdII_Alkene Base Base Base->Pd0 ArylHalide Ar-X ArylHalide->PdII_Aryl

Caption: General catalytic cycle for the Mizoroki-Heck reaction.[6][7]

This is a general protocol for the Heck reaction using a palladium catalyst with a ferrocenyl phosphine ligand.

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Alkene (e.g., styrene)

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Ferrocenyl phosphine ligand

  • Base (e.g., triethylamine, Et₃N)

  • Solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), the palladium precursor (e.g., 0.1-2 mol%), and the ferrocenyl phosphine ligand (e.g., 0.1-2 mol%).

  • Add the solvent and the base (1.5 mmol).

  • Degas the mixture and place it under an inert atmosphere.

  • Heat the reaction to the required temperature (typically 80-140 °C) and stir until the starting material is consumed (monitored by TLC or GC).

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over a drying agent, and concentrate.

  • Purify the product by column chromatography.

Ligand/CatalystAryl HalideAlkeneBaseSolventTemp (°C)Time (h)Yield (%)Ref.
Ferrocenylimine-Pd(II)IodobenzeneStyreneEt₃NDMF1202>91[6]
Pd(OAc)₂ / L3***4-Bromoacetophenonen-Butyl acrylateNaOAcDMF1402495[8]

***L3 = N-Heterocyclic Carbene Ligand

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.

SonogashiraCycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡C-R PdII_Alkynyl->Product ArylHalide Ar-X ArylHalide->PdII_Aryl CuX CuX Cu_Alkynyl Cu-C≡C-R CuX->Cu_Alkynyl Cu_Alkynyl->PdII_Aryl Alkyne H-C≡C-R Alkyne->Cu_Alkynyl Base Base Base->Cu_Alkynyl

Caption: Simplified catalytic cycles for the copper-cocatalyzed Sonogashira coupling reaction.[9]

A general procedure for the Sonogashira coupling reaction is provided below.

Materials:

  • Aryl halide

  • Terminal alkyne

  • Palladium precursor (e.g., Pd(PPh₃)₂Cl₂)

  • Ferrocenyl phosphine ligand (if not using a pre-formed catalyst)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • In a reaction flask, dissolve the aryl halide (1.0 mmol), the palladium catalyst (e.g., 1-5 mol%), and the copper(I) iodide (e.g., 2-10 mol%) in the solvent.

  • Add the base (2.0 mmol) and the terminal alkyne (1.2 mmol).

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the reaction is complete (monitored by TLC or GC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonia (B1221849) to remove the copper salts, followed by washing with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Ligand/CatalystAryl HalideAlkyneBaseSolventTemp (°C)Time (h)Yield (%)Ref.
Pd(OAc)₂/CuI/L4****IodobenzenePhenylacetyleneEt₃NTHFRT695[10]
Pd/CuFe₂O₄IodobenzenePhenylacetyleneK₂CO₃EtOH70-High[11]

****L4 = Ferrocene-Based Phosphinimine-Phosphine Ligand

Conclusion

Bromoferrocene is a readily accessible precursor for the synthesis of a diverse range of ferrocenyl phosphine ligands. These ligands, in conjunction with palladium, form highly efficient and versatile catalysts for key cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug development, enabling the facile construction of complex molecular architectures. The modular nature of ferrocene ligand synthesis allows for fine-tuning of steric and electronic properties, offering significant potential for the development of next-generation catalysts with enhanced activity and selectivity.

References

Application Notes and Protocols for the Suzuki Coupling of Bromoferrocene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of bromoferrocene (B1143443) with various arylboronic acids. This reaction is a powerful tool for the synthesis of ferrocene-containing biaryl compounds, which are of significant interest in medicinal chemistry, materials science, and catalysis.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1] The reaction typically involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base. Ferrocene and its derivatives are increasingly utilized in drug design due to their unique three-dimensional structure, low toxicity, and predictable metabolism. The synthesis of arylferrocenes via Suzuki coupling allows for the creation of novel molecular architectures with potential applications as anticancer, antibacterial, and antifungal agents.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the bromoferrocene, forming a Pd(II)-ferrocenyl intermediate.

  • Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic ligands on the palladium complex couple, forming the arylferrocene product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

A diagram illustrating the catalytic cycle is provided below.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln pd2_int1 Fc-Pd(II)L2-Br pd0->pd2_int1 pd2_int2 Fc-Pd(II)L2-Ar pd2_int1->pd2_int2 pd2_int2->pd0 product Arylferrocene (Fc-Ar) pd2_int2->product Reductive Elimination bferrocene Bromoferrocene (Fc-Br) bferrocene->pd2_int1 Oxidative Addition boronic_acid Arylboronic Acid (Ar-B(OH)2) boronic_acid->pd2_int2 Transmetalation base Base base->pd2_int2

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki coupling of bromoferrocene with various arylboronic acids.

General Protocol for Suzuki Coupling of Bromoferrocene

This procedure is a general guideline and may require optimization for specific substrates.

Materials:

  • Bromoferrocene

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Ethyl acetate (B1210297)

  • Brine solution

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add bromoferrocene (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure arylferrocene.

Data Presentation: Suzuki Coupling of Bromoferrocene with Various Arylboronic Acids

The following table summarizes representative results for the Suzuki coupling of bromoferrocene with a selection of arylboronic acids under different reaction conditions. Yields are for the isolated, purified product.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (3:1)100892
34-Acetylphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Toluene110688
43-Thiopheneboronic acidPd(PPh₃)₄ (4)Na₂CO₃ (2)DMF/H₂O (5:1)801878
52-Naphthylboronic acidPd(dppf)Cl₂ (2)K₂CO₃ (2)1,4-Dioxane/H₂O (3:1)1001090

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of arylferrocenes via Suzuki coupling.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup reagents Combine Bromoferrocene, Arylboronic Acid, Catalyst, Base inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature with Stirring solvent->heat monitor Monitor Progress by TLC heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Water and Extract with Organic Solvent cool->extract wash Wash Organic Layer with Brine extract->wash dry Dry over Anhydrous Sulfate wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purification Purification by Column Chromatography concentrate->purification

Figure 2. General experimental workflow for Suzuki coupling.

Logical Relationship of Key Parameters

The success of the Suzuki coupling of bromoferrocene is dependent on the interplay of several key experimental parameters. The following diagram illustrates these relationships.

Logical_Relationships cluster_reactants Reactants bromoferrocene Bromoferrocene Substrate yield Reaction Yield bromoferrocene->yield boronic_acid Arylboronic Acid Coupling Partner boronic_acid->yield catalyst Palladium Catalyst Pd(0) Source Ligand catalyst->bromoferrocene influences oxidative addition catalyst->yield base Base Strength Solubility base->boronic_acid activates for transmetalation base->yield solvent Solvent Polarity Biphasic/Anhydrous solvent->catalyst affects stability and activity solvent->base affects solubility and efficacy solvent->yield conditions Reaction Conditions Temperature Time conditions->catalyst affects catalyst lifetime and rate conditions->yield

Figure 3. Interplay of key parameters in Suzuki coupling.

References

Application Notes and Protocols for the Heck Reaction of Bromoferrocene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Heck reaction involving bromoferrocene (B1143443). The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] The use of bromoferrocene as the aryl halide allows for the synthesis of various ferrocene-containing olefins, which are of significant interest in materials science, catalysis, and medicinal chemistry due to the unique electrochemical and structural properties of the ferrocenyl moiety.

Reaction Principle

The Heck reaction with bromoferrocene follows the general catalytic cycle of a palladium(0)/palladium(II) process. The reaction is initiated by the oxidative addition of bromoferrocene to a palladium(0) catalyst. Subsequent coordination of the olefin, followed by migratory insertion and β-hydride elimination, yields the ferrocenyl-substituted alkene and regenerates the active palladium(0) catalyst. A base is required to neutralize the hydrogen bromide generated in the reaction.

Key Reaction Parameters

The success of the Heck reaction with bromoferrocene is highly dependent on the careful selection of several key parameters:

  • Palladium Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium on carbon (Pd/C) are commonly used catalyst precursors.

  • Ligands: Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), are often employed to stabilize the palladium catalyst and improve its reactivity.

  • Base: A variety of organic and inorganic bases can be used, with common examples including triethylamine (B128534) (Et₃N) and sodium carbonate (Na₂CO₃).

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are typically used to facilitate the dissolution of the reactants and catalyst.

  • Temperature: The reaction is generally conducted at elevated temperatures, often in the range of 100-140 °C.

  • Additives: Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium chloride (Bu₄NCl), can enhance the reaction rate and yield.[2]

Data Presentation: Heck Reaction Conditions for Bromoferrocene

The following tables summarize the reaction conditions for the Heck coupling of bromoferrocene with various olefins.

OlefinCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventAdditive (equiv.)Temp. (°C)Time (h)Yield (%)Reference
Electron-Deficient Olefins
n-Butyl Acrylate (B77674)Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF-1002485[3]
Methyl AcrylatePd(OAc)₂ (1)-Et₃N / Na₂CO₃NMP----[4]
AcrylonitrilePd(OAc)₂ (cat.)-Bu₃N----High[5]
Electron-Rich Olefins
Styrene (B11656)Pd/C (0.1)-Na₂CO₃ (1.45)NMPBu₄NCl (0.25)1503High[2]
StyrenePd@MOF-NH₂ (10)-K₂CO₃ (2)DMF-12012>96[6]

Experimental Protocols

General Protocol for the Heck Reaction of Bromoferrocene with n-Butyl Acrylate

This protocol is adapted from typical Heck reaction conditions for aryl bromides.[3]

Materials:

  • Bromoferrocene

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Solvents for workup and purification (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add bromoferrocene (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and triphenylphosphine (0.04 equiv., 4 mol%).

  • Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to bromoferrocene.

  • Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

  • To the stirred mixture, add triethylamine (2.0 equiv.) followed by n-butyl acrylate (1.2 equiv.).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired ferrocenyl acrylate product.

General Protocol for the Heck Reaction of Bromoferrocene with Styrene

This protocol is based on conditions reported for the Heck reaction of aryl bromides with styrene using a supported palladium catalyst.[2]

Materials:

  • Bromoferrocene

  • Styrene

  • Palladium on activated carbon (Pd/C, e.g., 10 wt%)

  • Sodium carbonate (Na₂CO₃)

  • Tetrabutylammonium chloride (Bu₄NCl)

  • N-Methyl-2-pyrrolidone (NMP)

  • Standard glassware for high-temperature reactions

  • Solvents for workup and purification (e.g., diethyl ether, alumina)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add bromoferrocene (1.0 equiv.), styrene (1.2 equiv.), sodium carbonate (1.45 equiv.), tetrabutylammonium chloride (0.25 equiv.), and palladium on carbon (0.1 mol% Pd).

  • Add N-methyl-2-pyrrolidone (NMP) as the solvent.

  • Heat the reaction mixture to 150 °C with vigorous stirring for 3 hours.

  • Monitor the reaction progress by GC-MS.

  • After completion, cool the reaction mixture.

  • Dilute the mixture with diethyl ether and filter through a pad of alumina (B75360) to remove the catalyst and inorganic salts.

  • The filtrate containing the product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Heck_Reaction_Mechanism cluster_regeneration Base Regeneration Pd0 Pd(0)L₂ PdII_complex Fc-Pd(II)L₂(Br) Pd0:e->PdII_complex:w Oxidative Addition Bromoferrocene Bromoferrocene (Fc-Br) OxAdd Oxidative Addition Pi_complex Olefin-Pd(II) Complex PdII_complex:e->Pi_complex:w + Olefin Olefin Olefin (R-CH=CH₂) Coordination Coordination Sigma_complex σ-Alkyl-Pd(II) Complex Pi_complex:e->Sigma_complex:w Migratory Insertion Insertion Migratory Insertion Product_complex Product-Pd(II) Complex Sigma_complex:e->Product_complex:w β-Hydride Elimination Beta_elim β-Hydride Elimination Product_complex:e->Pd0:w Reductive Elimination Product Ferrocenyl-Alkene Product_complex->Product HX HBr Product_complex->HX RedElim Reductive Elimination Base Base BaseH Base-H⁺Br⁻ Base->BaseH + HBr

Caption: Catalytic cycle of the Heck reaction with bromoferrocene.

Experimental_Workflow Start Start Setup Reaction Setup: - Add Bromoferrocene, Catalyst, Ligand to flask - Purge with inert gas Start->Setup Reagents Reagent Addition: - Add anhydrous solvent - Add base and olefin Setup->Reagents Reaction Reaction: - Heat to specified temperature - Stir for the required time Reagents->Reaction Monitor Monitoring: - TLC or GC-MS analysis Reaction->Monitor Monitor->Reaction Incomplete Workup Workup: - Cool to room temperature - Dilute with organic solvent and water - Separate layers Monitor->Workup Complete Purification Purification: - Dry organic layer - Concentrate under reduced pressure - Column chromatography Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the Heck reaction.

References

Application Notes and Protocols for the Sonogashira Coupling of Bromoferrocene with Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a combination of palladium and copper complexes, has become an indispensable tool in organic synthesis, particularly in the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of bromoferrocene (B1143443) with various terminal alkynes. The incorporation of the unique organometallic ferrocene (B1249389) moiety onto alkynyl scaffolds offers opportunities to develop novel compounds with interesting electrochemical, optical, and biological properties, making this a reaction of significant interest to researchers in medicinal chemistry and materials science.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving both palladium and copper.[1] The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: A palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with bromoferrocene to form a ferrocenyl-palladium(II) complex.

  • Formation of Copper Acetylide: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (typically CuI) to form a copper(I) acetylide intermediate.[1] This step is crucial for the activation of the alkyne.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the ferrocenyl-palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylferrocene product and regenerate the active palladium(0) catalyst, thus completing the catalytic cycle.

A copper-free variant of the Sonogashira coupling also exists, which can be advantageous in certain applications to avoid potential issues with copper contamination.

Experimental Workflow

A typical experimental workflow for the Sonogashira coupling of bromoferrocene with a terminal alkyne is depicted below.

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Bromoferrocene, Pd Catalyst, CuI, and Base in a Schlenk Flask B Add Anhydrous Solvent A->B C Establish Inert Atmosphere (e.g., N2 or Ar) B->C D Add Terminal Alkyne C->D E Stir at Appropriate Temperature D->E F Monitor Reaction Progress (e.g., by TLC) E->F G Quench Reaction F->G H Solvent Extraction G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS, etc.) I->J

General experimental workflow for the Sonogashira coupling of bromoferrocene.

Data Presentation

The following table summarizes the reaction conditions and yields for the Sonogashira coupling of bromoferrocene with various terminal alkynes.

EntryAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF651285
21-HexynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF651278
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF651292
44-EthynyltoluenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF651288
51-Ethynyl-4-methoxybenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF651282

Experimental Protocols

General Procedure for the Sonogashira Coupling of Bromoferrocene with Terminal Alkynes

This protocol provides a general method for the Sonogashira coupling of bromoferrocene. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents:

  • Bromoferrocene (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (B128534) (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF) (10 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for air-sensitive reactions (e.g., Schlenk flask)

Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add bromoferrocene (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Add anhydrous tetrahydrofuran (10 mL) and triethylamine (3.0 mmol) to the flask.

  • Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and catalyst activation.

Reaction:

  • Add the terminal alkyne (1.2 mmol) to the reaction mixture dropwise via syringe.

  • Heat the reaction mixture to 65 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the bromoferrocene starting material is consumed.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst residues, washing the pad with a small amount of diethyl ether or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure alkynylferrocene product.

Characterization:

The structure and purity of the synthesized alkynylferrocene derivatives should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Signaling Pathways and Logical Relationships

The Sonogashira coupling reaction proceeds through a well-defined catalytic cycle. The following diagram illustrates the key steps and intermediates involved in the palladium-catalyzed portion of the reaction.

Sonogashira_Mechanism Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA FcPdBr Fc-Pd(II)L₂-Br OA->FcPdBr TM Transmetalation FcPdBr->TM FcPdAlkyne Fc-Pd(II)L₂-C≡CR TM->FcPdAlkyne RE Reductive Elimination FcPdAlkyne->RE RE->Pd0 Product Fc-C≡CR RE->Product Bromoferrocene Bromoferrocene (Fc-Br) Bromoferrocene->OA CopperAcetylide Copper Acetylide (Cu-C≡CR) CopperAcetylide->TM

Catalytic cycle for the Sonogashira coupling of bromoferrocene.

Conclusion

The Sonogashira coupling of bromoferrocene with terminal alkynes is a highly efficient and versatile method for the synthesis of novel alkynylferrocene derivatives. The provided protocols and data serve as a valuable starting point for researchers in drug development and materials science to explore the synthesis and applications of this unique class of organometallic compounds. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best possible yields and purity.

References

Application Notes and Protocols for the Lithiation of Bromoferrocene and Subsequent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the monolithiation of bromoferrocene (B1143443) and its subsequent reactions with a variety of electrophiles. This versatile synthetic route offers a powerful tool for the synthesis of diverse ferrocene (B1249389) derivatives, which are of significant interest in materials science, catalysis, and medicinal chemistry. The protocols outlined herein provide clear, step-by-step instructions to facilitate the successful synthesis and functionalization of the ferrocene core.

Introduction

Ferrocene, with its unique sandwich structure and rich electrochemistry, serves as a versatile scaffold in the design of novel molecules with diverse applications. The functionalization of the cyclopentadienyl (B1206354) (Cp) rings is crucial for tuning its physical, chemical, and biological properties. One of the most effective methods for introducing a wide range of functional groups onto the ferrocene moiety is through the lithiation of a halogenated precursor, followed by quenching with an appropriate electrophile. Bromoferrocene is a common and convenient starting material for this purpose due to its commercial availability and the relative ease of the bromine-lithium exchange reaction.

This application note details the procedure for the monolithiation of bromoferrocene to generate the reactive intermediate, lithioferrocene. Subsequently, it outlines protocols for the reaction of lithioferrocene with a range of electrophiles to yield substituted ferrocene derivatives.

Reaction Pathway and Experimental Workflow

The overall process involves two key steps: the formation of the lithioferrocene intermediate via bromine-lithium exchange and the subsequent electrophilic quench to introduce the desired functional group.

ReactionPathway Bromoferrocene Bromoferrocene Lithioferrocene Lithioferrocene (Intermediate) Bromoferrocene->Lithioferrocene THF, -78 °C nBuLi n-Butyllithium SubstitutedFerrocene Substituted Ferrocene Lithioferrocene->SubstitutedFerrocene Quench Electrophile Electrophile (E+)

Caption: General reaction pathway for the lithiation of bromoferrocene and subsequent electrophilic quench.

The experimental workflow requires stringent anhydrous and anaerobic conditions due to the high reactivity of the organolithium intermediate.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dry Glassware (Oven or Flame-dried) D Dissolve Bromoferrocene in Anhydrous THF A->D B Anhydrous Solvent (e.g., THF) B->D C Inert Atmosphere (Nitrogen or Argon) C->D E Cool to -78 °C D->E F Add n-Butyllithium Dropwise E->F G Stir for 1 hour at -78 °C F->G H Add Electrophile G->H I Warm to Room Temperature H->I J Quench Reaction (e.g., with sat. NH4Cl) I->J K Extract with Organic Solvent J->K L Dry Organic Layer K->L M Remove Solvent L->M N Purify Product (e.g., Chromatography) M->N

Application Notes and Protocols: Electrochemical Applications of Bromoferrocene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bromoferrocene (B1143443) and its derivatives are organometallic compounds that have attracted significant attention in electrochemistry. The unique structure, featuring a reactive bromine substituent on the ferrocene (B1249389) core, provides a versatile platform for innovation.[1] The inherent redox activity of the ferrocene moiety, combined with the electron-withdrawing nature of the bromine atom, allows for the fine-tuning of electrochemical properties, making these compounds highly valuable as redox mediators, precursors for advanced materials, and components in sensitive biosensors.[2][3]

These application notes provide an overview of the key electrochemical applications of bromoferrocene derivatives, complete with experimental protocols and performance data to guide researchers in their work.

Application Note 1: Bromoferrocene as a Redox Mediator in Electrocatalysis

Introduction

Redox mediators are essential in electrocatalysis for shuttling electrons between an electrode and a substrate, often enabling reactions at lower potentials and preventing electrode fouling.[2] Ferrocene derivatives are particularly attractive for this purpose due to their stable and reversible one-electron redox process (Fe²⁺/Fe³⁺).[2][4] The introduction of an electron-withdrawing bromo-substituent onto the cyclopentadienyl (B1206354) ring(s) makes the oxidation of the ferrocene core more difficult (i.e., it occurs at a more positive potential), which can be advantageous for mediating the oxidation of specific substrates.[2][3] Bromoferrocene (BrFc) and 1,1'-dibromoferrocene (Br₂Fc) have demonstrated superior electrochemical performance as mediators in the anaerobic oxidation of benzylic amines.[2]

Catalytic Mechanism: Amine Oxidation

The electrochemical oxidation of amines using bromoferrocene derivatives as mediators often proceeds via an EᵣCᵢ' mechanism. This involves the reversible electrochemical oxidation of the mediator at the electrode surface, followed by an irreversible chemical reaction where the oxidized mediator oxidizes the amine substrate in the solution.[2] This process regenerates the reduced form of the mediator, which can participate in another cycle.

G BrnFc BrnFc (Mediator) BrnFc_plus BrnFc⁺ (Oxidized Mediator) BrnFc->BrnFc_plus BrnFc_plus->BrnFc Electrode Electrode Surface Amine Substrate (e.g., Amine) Amine_plus Oxidized Substrate Amine->Amine_plus

Caption: Catalytic cycle (EᵣCᵢ') for amine oxidation mediated by a bromoferrocene derivative.

Quantitative Data: Redox Properties

The redox potential of ferrocene derivatives can be modulated by the electronic effects of substituents. Electron-withdrawing groups like bromine increase the oxidation potential.[3]

CompoundE₁/₂ (V vs. Fc/Fc⁺)Solvent/ElectrolyteNotes
Ferrocene (Fc)0.00MeCN / 0.1 M TBAPF₆Reference compound.
Bromoferrocene (BrFc)+0.17MeCN / 0.1 M TBAPF₆Electron-withdrawing Br increases potential.[2]
1,1'-Dibromoferrocene (Br₂Fc)+0.34MeCN / 0.1 M TBAPF₆Two Br groups have an additive effect.[2]

Protocol 1: Cyclic Voltammetry for Evaluating Redox Mediator Performance

This protocol describes how to use cyclic voltammetry (CV) to assess the catalytic activity of bromoferrocene for a substrate like benzylamine.

  • Preparation of Solutions:

    • Supporting Electrolyte Solution: Prepare a 0.1 M solution of tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) in anhydrous acetonitrile (B52724) (MeCN).

    • Mediator Stock Solution: Prepare a 10 mM solution of bromoferrocene in the supporting electrolyte solution.

    • Substrate Stock Solution: Prepare a 100 mM solution of the amine substrate (e.g., benzylamine) in the supporting electrolyte solution.

  • Electrochemical Cell Setup:

    • Assemble a standard three-electrode cell. Use a glassy carbon electrode (GCE) as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl or Ag/Ag⁺ electrode as the reference electrode.

    • Polish the GCE with alumina (B75360) slurry (0.3 µm then 0.05 µm), rinse with deionized water and ethanol (B145695), and dry under a stream of nitrogen.

  • Electrochemical Measurements:

    • Add 5 mL of the supporting electrolyte solution to the cell and run a blank CV scan to ensure the system is clean.

    • Add the bromoferrocene stock solution to achieve a final concentration of 1 mM. Record the CV to observe the reversible redox wave of the BrFc/BrFc⁺ couple.

    • Incrementally add the amine substrate stock solution to the cell. Record a CV scan after each addition.

    • Observation: An increase in the anodic (oxidation) peak current and a decrease or disappearance of the cathodic (reduction) peak current upon addition of the substrate indicates a successful catalytic process.[2]

  • Data Analysis:

    • Plot the catalytic current enhancement (I_cat / I_p) versus the substrate concentration, where I_cat is the peak catalytic current and I_p is the peak current of the mediator in the absence of the substrate.

Application Note 2: Bromoferrocene as a Precursor for Modified Electrodes

Introduction

Bromoferrocene is a crucial building block in organic and organometallic synthesis.[5] Its reactive bromine atom serves as a handle for introducing the electroactive ferrocenyl group into more complex molecules via reactions like cross-coupling or substitution.[1][6] These resulting derivatives can then be immobilized on electrode surfaces to create modified electrodes for various applications, including sensors and energy storage systems.[7][8]

G start Bromoferrocene (Starting Material) synth Chemical Synthesis (e.g., Cross-Coupling) start->synth deriv Functional Ferrocene Derivative synth->deriv immobilize Electrode Immobilization (e.g., SAM formation) deriv->immobilize electrode Modified Electrode immobilize->electrode analysis Electrochemical Analysis (CV, DPV) electrode->analysis

Caption: General workflow from bromoferrocene to a functional modified electrode.

Protocol 2: Fabrication of a Ferrocene Derivative-Modified Electrode

This protocol provides a general method for modifying an electrode with a custom-synthesized ferrocene derivative (synthesized from bromoferrocene) that contains a thiol group for self-assembly on a gold electrode.

  • Synthesis of Thiol-Functionalized Ferrocene:

    • Synthesize a ferrocene derivative containing a terminal thiol or a protected thiol group starting from bromoferrocene using established organic chemistry methods (e.g., Sonogashira coupling followed by functional group manipulation).

  • Electrode Preparation:

    • Use a gold disk electrode as the working electrode.

    • Clean the gold surface by mechanical polishing with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

    • Sonicate the electrode in ethanol and then deionized water to remove polishing residues.

    • Further clean the electrode electrochemically by cycling the potential in a 0.5 M H₂SO₄ solution until a reproducible CV characteristic of clean gold is obtained. Rinse thoroughly with deionized water and dry.

  • Self-Assembled Monolayer (SAM) Formation:

    • Prepare a 1 mM solution of the synthesized thiol-functionalized ferrocene derivative in anhydrous ethanol.

    • Immerse the clean, dry gold electrode into the ferrocene-thiol solution.

    • Allow the self-assembly process to proceed for 12-24 hours in a dark, vibration-free environment to form a densely packed monolayer.

  • Post-Assembly Rinse and Characterization:

    • Remove the electrode from the solution and rinse thoroughly with ethanol to remove any non-covalently bound molecules.

    • Dry the electrode under a gentle stream of nitrogen.

    • The ferrocene-modified electrode is now ready for electrochemical characterization (e.g., using CV in a non-aqueous electrolyte) to confirm the successful immobilization of the redox-active species.[9]

Application Note 3: Bromoferrocene Derivatives in Electrochemical Biosensors

Introduction

Ferrocene and its derivatives are widely used as redox mediators in second-generation biosensors.[4][10] They facilitate electron transfer between the active site of an enzyme and the electrode surface, allowing the biological recognition event to be transduced into a measurable electrical signal.[10] While bromoferrocene itself may not be the final mediator, it is a precursor to derivatives designed with specific linkers or functional groups for enzyme compatibility and immobilization.[4] These biosensors have applications in detecting crucial analytes like glutamate (B1630785) and glucose and have been explored for their potential in analyzing antitumor drugs.[4][11][12]

Quantitative Data: Biosensor Performance

The performance of a biosensor is characterized by several key parameters. The following table shows representative data for biosensors using ferrocene derivatives as mediators.

AnalyteEnzymeFerrocene Derivative MediatorSensitivityDetection Limit (LOD)Linear Range
GlutamateGlutamate OxidaseThiophene-functionalized Fc1.28 µA/mMNot SpecifiedUp to 20 mM[4]
GlucoseGlucose OxidaseFerrocene-modified polymer6.55 µA/cm² mM23 µM0-10 mM[13]
CatecholTyrosinaseFerrocene-derivatized copolymerNot Specified2.1 µMNot Specified[14]

Protocol 3: Fabrication of a Second-Generation Amperometric Glucose Biosensor

This protocol outlines the construction of a glucose biosensor using a ferrocene-modified polymer to entrap glucose oxidase (GOx) on an electrode surface.

  • Electrode Preparation:

    • Prepare a glassy carbon electrode (GCE) as described in Protocol 1, Step 2.

  • Preparation of the Sensing Layer Cocktail:

    • In a microcentrifuge tube, mix:

      • 5 µL of a 10 mg/mL solution of a ferrocene-functionalized polymer (e.g., ferrocene-modified poly-L-lysine[13]) in a suitable buffer.

      • 5 µL of a 20 mg/mL solution of glucose oxidase (GOx) in phosphate-buffered saline (PBS, pH 7.4).

      • 1 µL of a 0.5% glutaraldehyde (B144438) solution (as a cross-linking agent).

    • Gently vortex the mixture for 10-15 seconds.

  • Electrode Modification:

    • Drop-cast 5 µL of the prepared cocktail onto the polished surface of the GCE.

    • Allow the electrode to dry at room temperature for at least 2 hours or overnight at 4°C to ensure complete cross-linking and film formation.

    • Gently rinse the electrode with PBS to remove any unbound enzyme or polymer.

  • Amperometric Detection of Glucose:

    • Set up a three-electrode cell containing PBS (pH 7.4).

    • Immerse the modified GCE (working electrode), a Pt wire (counter), and a Ag/AgCl (reference) electrode.

    • Apply a constant operating potential (e.g., +0.2 V to +0.4 V vs. Ag/AgCl, determined from preliminary CV experiments).

    • Allow the baseline current to stabilize.

    • Add successive aliquots of a standard glucose solution to the cell while stirring.

    • Record the steady-state current after each addition. The current increase is proportional to the glucose concentration.

  • Data Analysis:

    • Plot the steady-state current versus the glucose concentration to generate a calibration curve. Determine the sensitivity, linear range, and limit of detection from this plot.

References

Application Notes: The Role of Bromoferrocene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoferrocene (B1143443) is a highly versatile organometallic building block essential for the synthesis of advanced pharmaceutical intermediates.[1] Its unique structure, featuring an iron atom "sandwiched" between two cyclopentadienyl (B1206354) rings with a reactive bromine substituent, allows for the strategic incorporation of the ferrocenyl moiety into complex drug candidates. The ferrocene (B1249389) core is prized in medicinal chemistry for its stability, low toxicity, and unique electrochemical properties, which can enhance the biological activity and modify the pharmacokinetic profiles of parent drug molecules.[2]

The primary utility of bromoferrocene lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[3] These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a robust platform for creating diverse molecular architectures. This document outlines key applications and detailed protocols for the use of bromoferrocene in synthesizing intermediates for anticancer and antimalarial agents.

Key Applications in Pharmaceutical Synthesis

The introduction of a ferrocene group via bromoferrocene can lead to novel mechanisms of action. Ferrocene-containing drugs, such as the anticancer agent Ferrocifen and the antimalarial Ferroquine, have demonstrated efficacy against drug-resistant cell lines, highlighting the potential of this organometallic scaffold.[4]

  • Anticancer Intermediates (Ferrocifen Analogs): Bromoferrocene is a key precursor for synthesizing analogs of tamoxifen, known as ferrocifens. These compounds act as Selective Estrogen Receptor Modulators (SERMs) and also exhibit a unique cytotoxic mechanism of action dependent on the redox activity of the iron center.[5]

  • Antimalarial Intermediates (Ferroquine Analogs): The ferrocenyl moiety has been successfully incorporated into chloroquine (B1663885) analogs to create ferroquine, a potent antimalarial agent effective against chloroquine-resistant strains of Plasmodium falciparum.[4] Cross-coupling reactions with bromoferrocene are a key strategy for preparing the necessary substituted amine side chains.

  • Heterocyclic Scaffolds: Bromoferrocene can be coupled with various heterocyclic compounds to produce intermediates for a wide range of biologically active agents, including novel chalcones with anticancer properties.[2][6]

Core Synthetic Methodologies: Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for the functionalization of bromoferrocene. These reactions offer high tolerance for various functional groups and proceed under relatively mild conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly effective method for forming C(sp²)–C(sp²) bonds by coupling bromoferrocene with an organoboron reagent, such as an arylboronic acid. This is a primary route for synthesizing biaryl systems, which are common motifs in pharmaceutical agents.

Below is a diagram illustrating the general workflow for the synthesis of β-biarylacryl ferrocene derivatives, which are valuable pharmaceutical intermediates. This process utilizes a brominated aryl-ferrocene precursor, demonstrating a synthetic strategy directly analogous to the use of bromoferrocene itself.[7]

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Weigh Reagents: - Brominated Ferrocene Intermediate - Arylboronic Acid - Pd(PPh₃)₄ (Catalyst) - Na₂CO₃ (Base) setup Combine reagents in a Schlenk flask under Argon reagents->setup solvents Prepare Solvents: - Toluene (B28343) - Ethanol (B145695) - Water (Degassed) solvents->setup addition Add degassed solvents via syringe setup->addition reflux Heat mixture to reflux (e.g., 100°C) for 2-4 hours addition->reflux extraction Cool to RT, add water, and extract with Ethyl Acetate (B1210297) reflux->extraction wash Wash organic layer with brine and dry (Na₂SO₄) extraction->wash purify Concentrate and purify via column chromatography wash->purify product Isolate Pure Ferrocenyl Product Intermediate purify->product

Caption: General workflow for Suzuki-Miyaura cross-coupling to synthesize ferrocenyl intermediates.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C(sp²)–C(sp) bond between bromoferrocene and a terminal alkyne.[8] This reaction is invaluable for synthesizing arylalkynes and conjugated enynes, which are key intermediates in many modern pharmaceuticals. The synthesis of 4-ferrocenylethynyl aniline, a precursor for various bioactive molecules, can be achieved using this methodology.

Experimental Protocols

Protocol 1: Synthesis of a β-Biaryl Ferrocene Intermediate via Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of β-[2′-(4″-Methylphenyl)phenyl]acrylferrocene and serves as a representative example for the coupling of a brominated aryl-ferrocene scaffold.[7]

Materials:

  • β-(2-Bromophenyl)acrylferrocene (1.0 mmol)

  • 4-Methylphenylboronic acid (1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • Toluene (20 mL)

  • Ethanol (5 mL)

  • Water (5 mL)

  • Argon gas supply

  • Standard reflux and purification apparatus

Procedure:

  • To a 100 mL Schlenk flask, add β-(2-Bromophenyl)acrylferrocene (1.0 mmol), 4-methylphenylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (2.0 mmol).

  • Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Add degassed toluene (20 mL), ethanol (5 mL), and water (5 mL) via syringe.

  • Heat the reaction mixture to reflux (approx. 100°C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the mixture to room temperature and add 20 mL of distilled water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 25 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate as the eluent.

  • Isolate the product and confirm its structure using ¹H-NMR and IR spectroscopy.

Data Presentation

Table 1: Quantitative Yields of Suzuki-Miyaura Coupling Reactions

The following table summarizes the isolated yields for the synthesis of various β-biaryl acryl ferrocene derivatives using the protocol described above, demonstrating its versatility.[7]

EntryArylboronic AcidProductYield (%)
14-Methylphenylboronic acidβ-[2′-(4″-Methylphenyl)phenyl]acrylferrocene82.9
23-Formylphenylboronic acidβ-[2′-(3″-Formylphenyl)phenyl]acrylferrocene67.6
34-Fluorophenylboronic acidβ-[2′-(4″-Fluorophenyl)phenyl]acrylferrocene65.8
4Phenylboronic acidβ-(Biphenyl-2′-yl)acrylferrocene63.0
Table 2: In Vitro Cytotoxicity of Heterocyclic Ferrocenyl Chalcone Intermediates

This table presents the anticancer activity of novel ferrocenyl chalcones, synthesized from ferrocene-containing precursors, against triple-negative breast cancer cell lines.[2][6]

Compound SystemHeterocyclic SubstituentMDA-MB-231 IC₅₀ (µM)4T1 IC₅₀ (µM)
System 35-Bromothiophene6.5913.23
System 3Pyrazole12.5113.84
System 3Pyrrole9.9325.12
System 3Pyrimidine8.8114.11

Mechanism of Action Pathway

Ferrocifen-based pharmaceutical agents derived from bromoferrocene intermediates exhibit a unique, concentration-dependent dual mechanism of action against cancer cells.

MoA cluster_low Low Concentration (≤ 10⁻⁷ M) cluster_high High Concentration (> 10⁻⁷ M) Ferrocifen Ferrocifen Intermediate ER Binds to Estrogen Receptor (ERα) Ferrocifen->ER Antiestrogenic Pathway Redox Ferrocene Moiety Undergoes Redox Cycling (Fe²⁺ ⇌ Fe³⁺) Ferrocifen->Redox Cytotoxic Pathway SERM Acts as a Selective Estrogen Receptor Modulator (SERM) ER->SERM Cytostatic Cytostatic Effect (Cell Growth Arrest) SERM->Cytostatic ROS Generates Reactive Oxygen Species (ROS) (Fenton-like Reaction) Redox->ROS Damage Induces Oxidative Stress & Macromolecular Damage ROS->Damage Cytotoxic Cytotoxic Effect (Apoptosis / Cell Death) Damage->Cytotoxic

Caption: Dual mechanism of action for ferrocifen-based anticancer agents.

References

Application Note and Protocol for the Synthesis of 1,1'-Dibromoferrocene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1'-Dibromoferrocene is a crucial intermediate in the synthesis of a wide array of disubstituted ferrocene (B1249389) derivatives, which are of significant interest in materials science, catalysis, and medicinal chemistry. Its two bromine atoms can be readily substituted through various cross-coupling reactions or by conversion to other functional groups, making it a versatile building block for designing complex ferrocenyl compounds. This document provides a detailed experimental procedure for the synthesis of 1,1'-dibromoferrocene from ferrocene. The primary method described herein involves the dilithiation of ferrocene followed by quenching with a suitable brominating agent. An alternative route starting from stannylferrocenes is also briefly mentioned.

Reaction Scheme

The overall reaction for the primary synthesis route is as follows:

Fe(C₅H₅)₂ + 2 n-BuLi → Fe(C₅H₄Li)₂ + 2 C₄H₁₀ Fe(C₅H₄Li)₂ + 2 C₂H₂Br₄ → Fe(C₅H₄Br)₂ + 2 C₂H₂BrLi + other byproducts

Experimental Protocol

This protocol is adapted from established literature procedures.[1][2]

Materials and Equipment:

Procedure:

  • Preparation of the Reaction Vessel: A Schlenk flask is flame-dried under vacuum and backfilled with an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: Ferrocene is added to the flask, followed by anhydrous THF. The solution is cooled to an appropriate temperature (typically between -78 °C and 0 °C) using a cooling bath.

  • Lithiation: TMEDA is added to the stirred ferrocene solution. Subsequently, n-butyllithium is added dropwise via syringe. The reaction mixture is stirred for a specified duration to allow for the formation of 1,1'-dilithioferrocene. The color of the solution typically changes, indicating the progress of the reaction.

  • Bromination: In a separate flask, a solution of 1,1,2,2-tetrabromoethane in anhydrous THF is prepared under an inert atmosphere. This solution is then cooled.

  • Quenching: The solution of the brominating agent is slowly added to the 1,1'-dilithioferrocene solution at a low temperature. The reaction is highly exothermic and careful control of the addition rate is crucial.

  • Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the addition of water or a saturated aqueous solution of sodium thiosulfate.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent such as diethyl ether or dichloromethane. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude 1,1'-dibromoferrocene is then purified by column chromatography on silica gel, typically using a non-polar eluent such as hexane or a mixture of hexane and a slightly more polar solvent.

  • Characterization: The purified product is characterized by its physical and spectroscopic properties.

Data Presentation

The following table summarizes key quantitative data for the synthesis and characterization of 1,1'-dibromoferrocene.

ParameterValueReference
Molecular Formula C₁₀H₈Br₂Fe[3]
Molecular Weight 343.82 g/mol [3]
Appearance Yellowish solid[4]
Melting Point 52-55 °C
Solubility Insoluble in water; soluble in chloroform (B151607) and benzene[4]
Storage Temperature 2-8 °C

Safety Information

  • n-Butyllithium: Pyrophoric and corrosive. Handle under an inert atmosphere.

  • 1,1,2,2-Tetrabromoethane: Toxic and should be handled in a well-ventilated fume hood.

  • Organic Solvents: Flammable. Avoid open flames and ensure proper ventilation.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, throughout the experiment.

Alternative Synthetic Route

An alternative method for the preparation of bromoferrocenes involves the reaction of stannylferrocenes with bromine in dichloromethane.[5][6] This method can serve as a self-indicating titration reaction.[5][6]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 1,1'-dibromoferrocene.

SynthesisWorkflow Start Start: Ferrocene in Anhydrous THF Lithiation Lithiation (+ TMEDA, + n-BuLi) Start->Lithiation Dilithioferrocene Formation of 1,1'-Dilithioferrocene Lithiation->Dilithioferrocene Bromination Bromination (+ 1,1,2,2-Tetrabromoethane) Dilithioferrocene->Bromination CrudeProduct Crude Product Mixture Bromination->CrudeProduct Workup Aqueous Workup & Extraction CrudeProduct->Workup Purification Purification (Column Chromatography) Workup->Purification FinalProduct 1,1'-Dibromoferrocene Purification->FinalProduct

Caption: Workflow for the synthesis of 1,1'-dibromoferrocene.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Bromoferrocene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of crude bromoferrocene (B1143443). The following sections detail experimental protocols, address common issues, and offer solutions to challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude bromoferrocene?

A1: Common impurities in crude bromoferrocene, particularly from the direct bromination of ferrocene (B1249389), include unreacted ferrocene, di- and polybrominated ferrocenes (e.g., 1,1'-dibromoferrocene), and oxidized ferrocene species (ferrocenium salts).[1] The presence of these impurities can affect the color, melting point, and reactivity of the final product.

Q2: My crude bromoferrocene is a dark, oily substance. Can I still purify it?

A2: Yes. An oily or dark-colored crude product often indicates the presence of significant impurities, particularly ferrocenium (B1229745) salts. While direct recrystallization may be challenging, column chromatography is often effective in separating the desired bromoferrocene from these impurities. An oxidative wash can also be employed as a pre-purification step to remove unreacted ferrocene.

Q3: Why is my bromoferrocene decomposing during column chromatography on silica (B1680970) gel?

A3: Ferrocene and its derivatives can be sensitive to the acidic nature of standard silica gel, leading to oxidation and decomposition, which is often observed as streaking or the appearance of greenish-blue bands on the column.[2] To mitigate this, it is recommended to use deactivated (neutralized) silica gel. This can be achieved by washing the silica gel with a solvent mixture containing a small amount of a basic modifier, such as triethylamine, before packing the column.

Q4: How can I effectively remove unreacted ferrocene from my crude product?

A4: Unreacted ferrocene is a common and often significant impurity. Due to its similar polarity to bromoferrocene, separation by column chromatography can be challenging. An effective method for removing ferrocene is through an oxidative wash.[1][3] This technique takes advantage of the lower oxidation potential of ferrocene compared to bromoferrocene. By washing an organic solution of the crude product with an aqueous solution of a mild oxidizing agent, such as ferric chloride (FeCl₃), ferrocene is selectively oxidized to the water-soluble ferrocenium cation, which is then removed in the aqueous phase.

Q5: What is the expected appearance and melting point of pure bromoferrocene?

A5: Pure bromoferrocene is typically an orange solid or a light yellow to amber crystalline powder. Its reported melting point is in the range of 31-33°C. A broad melting point or a value significantly lower than this range indicates the presence of impurities.

Troubleshooting Guide

Issue Probable Cause(s) Solution(s)
Greenish/Blue bands on silica gel column Oxidation of ferrocene derivatives on acidic silica gel.- Use neutralized silica gel (pre-treated with a base like triethylamine).- Work quickly to minimize contact time with the silica gel.- Consider an alternative purification method like recrystallization or sublimation if the compound is particularly sensitive.
Poor separation of bromoferrocene and ferrocene by column chromatography Similar polarities of the two compounds.- Employ an oxidative wash with aqueous FeCl₃ prior to chromatography to remove the bulk of the ferrocene.- Use a very long column and a shallow solvent gradient to improve resolution.- Optimize the eluent system using TLC; a non-polar solvent system like hexane (B92381) or petroleum ether is a good starting point.
Product "oils out" during recrystallization - The chosen solvent is too effective, even at low temperatures.- The presence of impurities is disrupting crystal lattice formation.- The solution is cooling too rapidly.- Try a different solvent or a mixed solvent system (e.g., dissolving in a good solvent and adding a poor solvent until turbidity is observed).- Ensure the crude product is as pure as possible before attempting recrystallization.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
Low recovery after sublimation - Sublimation temperature is too high, causing decomposition.- Vacuum is not sufficient.- The apparatus has air leaks.- Optimize the sublimation temperature and pressure. For ferrocene derivatives, temperatures are often in the range of 80-160°C under high vacuum.[4]- Ensure all joints in the sublimation apparatus are properly sealed.- A preliminary purification by column chromatography to remove non-volatile impurities can improve sublimation efficiency.
Multiple spots on TLC after purification Incomplete purification.- Re-purify the material using a different technique (e.g., if column chromatography was used, try recrystallization).- For column chromatography, use a shallower solvent gradient and collect smaller fractions.- For recrystallization, ensure slow cooling and use the minimum amount of hot solvent.

Experimental Protocols

Purification by Column Chromatography

This method is effective for separating bromoferrocene from both more polar and less polar impurities.

Methodology:

  • TLC Analysis: Before running the column, determine an optimal solvent system using Thin-Layer Chromatography (TLC). A good starting point for bromoferrocene is a non-polar eluent such as hexanes or petroleum ether. The desired product should have an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent. To mitigate decomposition, use silica gel that has been neutralized by washing with the eluent containing 1-2% triethylamine.

    • Pour the slurry into a glass column with a stopcock, ensuring even packing without air bubbles.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude bromoferrocene in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).

    • Carefully load the sample onto the top of the silica gel.

    • Alternatively, for "dry loading," dissolve the crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and then add the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the non-polar solvent determined from the TLC analysis. Unreacted ferrocene, being less polar, will typically elute first, followed by bromoferrocene.

    • Collect fractions and monitor their composition by TLC.

    • If more polar impurities (like dibromoferrocenes) are present, the polarity of the eluent can be gradually increased by adding a more polar solvent like diethyl ether or ethyl acetate.

  • Isolation: Combine the pure fractions containing bromoferrocene and remove the solvent under reduced pressure.

Purification by Recrystallization

Recrystallization is a suitable technique if the crude product is relatively pure and crystalline.

Methodology:

  • Solvent Selection: Test the solubility of a small amount of crude bromoferrocene in various solvents to find one in which it is sparingly soluble at room temperature but readily soluble when hot. Hexanes or methanol (B129727) are often good starting points.[5]

  • Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and allow them to dry.

Purification by Sublimation

Sublimation is an effective method for purifying bromoferrocene from non-volatile impurities.

Methodology:

  • Apparatus Setup: Place the crude bromoferrocene in a sublimation apparatus.

  • Sublimation: Heat the apparatus under a high vacuum. The temperature and pressure should be carefully controlled to allow for the sublimation of bromoferrocene without decomposition. While specific conditions for bromoferrocene are not widely reported, for ferrocene, temperatures below 160°C are recommended to maintain high purity.[4]

  • Collection: The purified bromoferrocene will deposit as crystals on the cold surface of the apparatus (e.g., a cold finger).

  • Isolation: After the sublimation is complete, carefully dismantle the apparatus and scrape the purified crystals from the cold surface.

Quantitative Data Summary

Purification Method Typical Solvent/Conditions Typical Recovery Yield Notes
Column Chromatography Silica gel; Hexane or Petroleum Ether60-80%Yield is highly dependent on the purity of the crude material and the separation efficiency.
Recrystallization Hexanes or Methanol>80%Best for relatively pure starting material.[5]
Sublimation High vacuum; Elevated temperatureVariableHighly effective for removing non-volatile impurities. Yield depends on the volatility of impurities.
Oxidative Wash Dichloromethane/Water with FeCl₃N/AThis is a pre-purification step to remove ferrocene; yield of bromoferrocene will depend on subsequent purification.

Visualized Workflows

PurificationWorkflow crude Crude Bromoferrocene pre_purification Pre-purification (Optional) crude->pre_purification High Ferrocene Content column_chrom Column Chromatography crude->column_chrom Complex Mixture recrystallization Recrystallization crude->recrystallization Relatively Pure pre_purification->column_chrom column_chrom->recrystallization Further Purification pure_product Pure Bromoferrocene column_chrom->pure_product recrystallization->pure_product sublimation Sublimation sublimation->pure_product pure_product->sublimation For High Purity analysis Purity Analysis (TLC, NMR, MP) pure_product->analysis

Caption: General workflow for the purification of crude bromoferrocene.

TroubleshootingFlow cluster_troubleshooting Troubleshooting Path decision decision issue issue decision_impurity_type What is the main impurity? issue->decision_impurity_type Identify Impurity solution solution start Purification Attempted check_purity Check Purity (TLC/NMR) start->check_purity check_purity->issue Impurities Present check_purity->solution Success! solution_ferrocene Perform Oxidative Wash then Column Chromatography decision_impurity_type->solution_ferrocene Ferrocene solution_polar Column Chromatography with a Solvent Gradient decision_impurity_type->solution_polar Polar Impurities solution_non_volatile Sublimation decision_impurity_type->solution_non_volatile Non-Volatile Impurities

Caption: Troubleshooting logic for purifying crude bromoferrocene.

References

Technical Support Center: Bromoferrocene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bromoferrocene (B1143443) and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of bromoferrocene, presented in a question-and-answer format.

Problem 1: Low or No Product Formation

Question: My reaction is showing a low yield or no formation of bromoferrocene. What are the potential causes?

Answer: Low or no product formation can stem from several factors related to reaction conditions and reagents. Key areas to investigate include:

  • Incomplete Lithiation: If you are using a lithiation-bromination route, incomplete lithiation of ferrocene (B1249389) is a common culprit. This can be due to:

    • Inactive n-Butyllithium (n-BuLi): n-BuLi is highly reactive and can degrade upon exposure to air or moisture. It is crucial to use a freshly titrated or newly purchased solution.

    • Insufficient Reaction Time or Temperature: Lithiation of ferrocene typically requires specific time and temperature conditions to proceed to completion. Ensure you are following a validated protocol.

    • Poor Quality Starting Materials: Impurities in ferrocene can interfere with the lithiation process. Using sublimed ferrocene is recommended to ensure high purity.[1]

  • Ineffective Brominating Agent: The choice and handling of the brominating agent are critical.

    • Decomposition of N-Bromosuccinimide (NBS): NBS can decompose over time, especially if not stored properly. It is advisable to use freshly recrystallized NBS for best results.[2]

    • Moisture: The presence of water can hydrolyze the desired product and interfere with the reaction, particularly when using sensitive reagents. Ensure all glassware is flame-dried and solvents are anhydrous.[2]

  • Suboptimal Reaction Conditions: General reaction parameters can significantly impact yield.

    • Incorrect Temperature: Both lithiation and bromination steps are often temperature-sensitive. Maintaining the correct temperature throughout the reaction is essential.

    • Poor Stirring: In heterogeneous reaction mixtures, efficient stirring is vital for ensuring the reactants are well-mixed.

Problem 2: Presence of Significant Impurities and Side Products

Question: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize them?

Answer: The formation of impurities is a common challenge in bromoferrocene synthesis. The most prevalent impurities are unreacted starting material and over-brominated products.

  • Unreacted Ferrocene: The presence of unreacted ferrocene is a frequent issue.[1][3][4][5][6][7][8][9]

    • Cause: Incomplete reaction due to the reasons mentioned in "Low or No Product Formation."

    • Solution: Ensure complete lithiation (if applicable) and use a slight excess of the brominating agent. Unreacted ferrocene can typically be separated from bromoferrocene by column chromatography, as ferrocene is less polar.

  • Di- and Poly-substituted Ferrocenes: The formation of 1,1'-dibromoferrocene and other polysubstituted ferrocenes is a major side reaction when synthesizing monobromoferrocene.[1][2][10][11]

    • Cause: Ferrocene is highly reactive, and it can be challenging to stop the reaction after a single substitution. The reaction conditions, stoichiometry, and rate of addition of the brominating agent all play a role.

    • Solution:

      • Careful Stoichiometry: Use a 1:1 molar ratio of ferrocene to the brominating agent.

      • Controlled Addition: Add the brominating agent slowly and at a low temperature to control the reaction rate and minimize over-bromination.

      • Choice of Reagents: The choice of lithiating and brominating agents can influence the selectivity of the reaction.

  • Isomeric Impurities: When synthesizing disubstituted ferrocenes, the formation of different isomers (e.g., 1,2-dibromoferrocene instead of 1,1'-dibromoferrocene) can occur.[2][11]

    • Cause: The directing effects of the substituents and the reaction conditions can lead to the formation of various isomers.

    • Solution: Following established literature procedures for the desired isomer is crucial. Purification by chromatography or recrystallization may be necessary to separate isomers.

  • Organotin Byproducts: If synthesizing bromoferrocene from stannylferrocenes, highly soluble organotin byproducts will be present.[12][13]

    • Cause: This is an inherent byproduct of this synthetic route.

    • Solution: Specific workup procedures are required to remove these impurities, such as treatment with fluoride (B91410) to induce polymerization of the tin byproducts, followed by filtration.

Problem 3: Difficulties with Product Purification

Question: I am having trouble purifying my bromoferrocene product. What are the best methods?

Answer: Column chromatography is the most common and effective method for purifying bromoferrocene from common impurities.

  • Column Chromatography:

    • Stationary Phase: Silica (B1680970) gel or alumina (B75360) are commonly used.

    • Mobile Phase (Eluent): A nonpolar solvent system is typically used. Since ferrocene is less polar than bromoferrocene, it will elute first. A gradient of increasing polarity (e.g., starting with hexane (B92381) and gradually adding a more polar solvent like diethyl ether or dichloromethane) can effectively separate unreacted ferrocene, monobromoferrocene, and dibromoferrocene.

    • Monitoring: Thin-layer chromatography (TLC) should be used to monitor the separation and identify the fractions containing the pure product.

  • Recrystallization: Recrystallization can also be an effective purification technique, particularly if the impurities have significantly different solubilities than the desired product. The choice of solvent is critical and may require some experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my bromoferrocene synthesis?

A1: The most common impurities are unreacted ferrocene, 1,1'-dibromoferrocene (in monosubstitution reactions), and potentially other polysubstituted ferrocenes. If you are synthesizing a disubstituted ferrocene, you may also have isomeric impurities.

Q2: How can I tell if my reaction has gone to completion?

A2: The best way to monitor the progress of your reaction is by using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (ferrocene), you can observe the disappearance of the starting material spot and the appearance of the product spot(s).

Q3: My NMR spectrum shows multiple sets of cyclopentadienyl (B1206354) proton signals. What could they be?

A3: Multiple sets of signals in the cyclopentadienyl region of the 1H NMR spectrum are indicative of a mixture of ferrocene derivatives. Unreacted ferrocene will show a singlet at around 4.2 ppm. Bromoferrocene will have a more complex pattern of signals for the substituted and unsubstituted rings. Dibromoferrocene will have its own characteristic signals. Comparing your spectrum to literature data for the expected product and impurities is essential for identification.

Q4: Is it necessary to use sublimed ferrocene?

A4: While not always strictly necessary, using sublimed ferrocene is highly recommended as it removes non-volatile impurities that could interfere with the reaction, particularly in sensitive reactions like lithiation. This can lead to cleaner reactions and higher yields.[1]

Q5: What safety precautions should I take when working with brominating agents like Br₂ or NBS?

A5: Both bromine (Br₂) and N-bromosuccinimide (NBS) are hazardous and should be handled with appropriate safety precautions. Work in a well-ventilated fume hood, wear personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of vapors or contact with skin. Bromine is highly corrosive and toxic. NBS is a lachrymator and can cause skin and eye irritation.

Quantitative Data

The following table summarizes representative yields for bromoferrocene synthesis. Note that the distribution of products can vary significantly depending on the specific reaction conditions.

ProductSynthesis MethodTypical YieldCommon Impurities (% not always reported)Reference(s)
BromoferroceneLithiation of ferrocene followed by bromination~60-80%Unreacted ferrocene, 1,1'-dibromoferrocene[1]
1,1'-DibromoferroceneDilithiation of ferrocene followed by bromination with C₂Br₂Cl₄~89%Monobromoferrocene, other bromoferrocenes
1,1'-DibromoferroceneFrom 1,1'-bis(tri-n-butylstannyl)ferrocene and Br₂HighOrganotin byproducts[12][13]

Experimental Protocols

Synthesis of 1,1'-Dibromoferrocene via Dilithiation

This protocol is adapted from literature procedures for the synthesis of 1,1'-dibromoferrocene.

Materials:

  • Ferrocene

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • 1,2-Dibromo-1,1,2,2-tetrachloroethane

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Lithiation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ferrocene in anhydrous hexanes. Add TMEDA to the solution. Cool the mixture to the appropriate temperature (e.g., 0°C or room temperature, depending on the specific protocol) and slowly add a solution of n-BuLi in hexanes. Allow the reaction to stir for the specified time to ensure complete dilithiation.

  • Bromination: In a separate flame-dried Schlenk flask, dissolve 1,2-dibromo-1,1,2,2-tetrachloroethane in a mixture of anhydrous THF and DCM. Cool this solution to -78°C (a dry ice/acetone bath).

  • Reaction: Slowly transfer the dilithioferrocene solution to the cold brominating agent solution via cannula. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and dichloromethane to separate the desired 1,1'-dibromoferrocene from unreacted ferrocene, monobromoferrocene, and other byproducts.

Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues in bromoferrocene synthesis.

TroubleshootingWorkflow start Start: Bromoferrocene Synthesis check_yield Low or No Product Yield? start->check_yield check_purity Product is Impure? check_yield->check_purity No reagent_quality Check Reagent Quality: - Titrate n-BuLi - Use fresh NBS - Use sublimed ferrocene check_yield->reagent_quality Yes reaction_conditions Verify Reaction Conditions: - Anhydrous solvents/glassware - Correct temperature - Sufficient reaction time check_yield->reaction_conditions Yes success Successful Synthesis check_purity->success No unreacted_fc Impurity: Unreacted Ferrocene Solution: - Optimize stoichiometry - Ensure complete reaction - Purify via column chromatography check_purity->unreacted_fc Yes over_bromination Impurity: Di/Poly-bromoferrocene Solution: - Control stoichiometry (1:1) - Slow addition of brominating agent - Low temperature check_purity->over_bromination Yes isomers Impurity: Isomers Solution: - Follow specific literature protocols - Purify via chromatography/recrystallization check_purity->isomers Yes reagent_quality->start Re-run Experiment reaction_conditions->start Re-run Experiment unreacted_fc->success After Purification over_bromination->success After Purification isomers->success After Purification

Caption: Troubleshooting workflow for bromoferrocene synthesis.

References

optimizing reaction yield for bromoferrocene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of bromoferrocene (B1143443).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of bromoferrocene, offering potential causes and solutions to improve reaction outcomes.

Issue Potential Cause Suggested Solution
Low or No Product Formation 1. Inactive or insufficient brominating agent: The brominating agent (e.g., NBS, Br₂) may have degraded or been used in insufficient molar ratios.1. Use a fresh, verified batch of the brominating agent. Ensure accurate molar calculations and consider a slight excess of the brominating agent.
2. Poor quality of starting materials: Impurities in ferrocene (B1249389) can interfere with the reaction.2. Purify ferrocene by sublimation or recrystallization before use.[1] Verify the purity of solvents and other reagents.
3. Insufficient reaction time or temperature: The reaction may not have proceeded to completion.3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or moderately increasing the temperature, while being cautious of potential side reactions.[2][3]
Formation of Multiple Products (e.g., di- and polybrominated ferrocenes) 1. Excess of brominating agent: Using a large excess of the brominating agent can lead to over-bromination.1. Carefully control the stoichiometry of the brominating agent. Add the brominating agent dropwise or in portions to maintain control over the reaction.
2. Reaction conditions favoring multiple substitutions: Higher temperatures or prolonged reaction times can promote further bromination.2. Conduct the reaction at a lower temperature (e.g., 0 °C or below) and monitor closely with TLC to quench the reaction upon consumption of the starting material.
Product is an Oily Residue and Difficult to Crystallize 1. Presence of impurities: Side products or unreacted starting materials can inhibit crystallization.1. Purify the crude product using column chromatography. Alumina (B75360) or silica (B1680970) gel can be used to separate bromoferrocene from ferrocene and other byproducts.[4]
2. Residual solvent: Trapped solvent can prevent the product from solidifying.2. Ensure the product is thoroughly dried under vacuum. If an oil persists, attempt to precipitate the product by triturating with a non-polar solvent like hexanes.
Difficulty in Removing Organotin Byproducts (in stannylferrocene route) 1. High solubility of organotin byproducts: Tri-n-butyltin bromide is highly soluble and can be challenging to separate from the product.1. An enhanced removal method involves extraction with methanol, which leaves behind the oily tin compounds.[5] Alternatively, treatment with fluoride (B91410) can precipitate the tin as a polymeric material, though this involves handling toxic reagents.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing bromoferrocene?

A1: The primary methods for synthesizing bromoferrocene include the direct bromination of ferrocene using a brominating agent like N-bromosuccinimide (NBS), the reaction of lithioferrocene with a bromine source, and the reaction of stannylferrocenes with bromine.[6][7][8] The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Q2: How can I monitor the progress of my bromoferrocene synthesis?

A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, can be used to separate ferrocene, bromoferrocene, and any polybrominated byproducts. By comparing the spots of the reaction mixture with the starting material, you can determine when the reaction is complete.

Q3: What is the best way to purify crude bromoferrocene?

A3: Column chromatography is a highly effective method for purifying bromoferrocene.[4] A column packed with alumina or silica gel can separate the desired product from unreacted ferrocene and other impurities. The fractions can be monitored by TLC. Sublimation is another purification technique that can be used, particularly for removing unreacted ferrocene.[1]

Q4: My bromoferrocene product appears dark and unstable. What could be the cause?

A4: Ferrocene derivatives can be sensitive to oxidation, which can be accelerated by the presence of acid or light. The formation of the blue ferrocenium (B1229745) ion is an indicator of oxidation. To minimize degradation, it is advisable to perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) and to protect the reaction from light. Store the purified product in a cool, dark place under an inert atmosphere.

Q5: What are the typical yields for bromoferrocene synthesis?

A5: The yield of bromoferrocene can vary significantly depending on the synthetic route and reaction conditions. Reported yields can range from moderate to high. For example, the synthesis from lithiated bromoferrocene has been reported with a 79% yield after purification.[8] Optimization of reaction parameters is crucial for maximizing the yield.

Experimental Protocols

Synthesis of Bromoferrocene via Lithiation

This protocol is adapted from literature procedures and should be performed under an inert atmosphere.

Materials:

  • Ferrocene

  • Potassium tert-butoxide

  • tert-Butyllithium (t-BuLi) in a suitable solvent

  • 1,2-Dibromoethane or another suitable bromine source

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a Schlenk flask containing ferrocene and potassium tert-butoxide, add anhydrous THF.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add t-BuLi dropwise to the cooled solution over 30 minutes.

  • Allow the reaction to stir at -78 °C for one hour, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back down to -78 °C and slowly add the bromine source (e.g., 1,2-dibromoethane).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with water.[9]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Bromoferrocene Synthesis Methods

Method Starting Material Brominating Agent Typical Yield Advantages Disadvantages
LithiationFerrocene1,2-Dibromoethane~80%[9]High yieldRequires cryogenic temperatures and pyrophoric reagents.
From StannylferroceneStannylferroceneBromine (Br₂)Not specifiedSelf-indicating reaction, simple procedure.[6][7]Requires preparation of the stannylferrocene precursor; organotin byproducts can be difficult to remove.[5]
Halogen ExchangeIodoferroceneCopper(I) Bromide~88% (for chloro-analogue)[8]Good for specific isomersRequires a pre-functionalized ferrocene.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Mix Ferrocene & Base in THF B 2. Cool to -78 °C A->B C 3. Add t-BuLi B->C D 4. Add Bromine Source C->D E 5. Stir Overnight D->E F 6. Quench with Water E->F G 7. Extract with Organic Solvent F->G H 8. Wash Organic Layer G->H I 9. Dry and Concentrate H->I J 10. Column Chromatography I->J K 11. Isolate Pure Bromoferrocene J->K troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Reaction Yield Cause1 Impure Starting Materials Start->Cause1 Cause2 Suboptimal Reaction Conditions Start->Cause2 Cause3 Inefficient Workup/Purification Start->Cause3 Sol1 Purify Ferrocene (Sublimation) Cause1->Sol1 Sol2 Optimize Time & Temperature (TLC Monitoring) Cause2->Sol2 Sol3 Improve Extraction & Chromatography Cause3->Sol3

References

Technical Support Center: Bromoferrocene Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bromoferrocene (B1143443) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize palladium-catalyzed cross-coupling reactions involving bromoferrocene and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My bromoferrocene Suzuki-Miyaura coupling reaction has a low yield. What are the common causes?

Low yields in Suzuki-Miyaura couplings with bromoferrocene can stem from several factors. The electron-rich nature of the ferrocenyl group can influence the reactivity of the C-Br bond. Key areas to investigate include:

  • Catalyst Inhibition or Deactivation: The iron center in ferrocene (B1249389) can potentially interact with the palladium catalyst. More commonly, impurities or side products can lead to the formation of inactive palladium black.[1][2]

  • Inefficient Transmetalation: The choice of base is critical for the transmetalation step. An inappropriate base may not efficiently generate the active boronate species.

  • Side Reactions: Protodeboronation of the boronic acid and homocoupling of the coupling partners are common side reactions that consume starting materials.[3]

  • Poor Solubility: Bromoferrocene or the boronic acid partner may have limited solubility in the chosen solvent, hindering the reaction rate.[4]

Q2: I am observing a significant amount of homocoupling (biferrocene) in my reaction mixture. How can I minimize this?

Homocoupling of bromoferrocene is a common side reaction. To minimize its formation:

  • Ensure Rigorously Anaerobic Conditions: Oxygen can promote the homocoupling of organometallic reagents.[1] Thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Optimize Catalyst and Ligand: Some catalyst systems are more prone to promoting homocoupling. Screening different phosphine (B1218219) ligands can help identify a system that favors the cross-coupling pathway.

  • Control Reaction Temperature: Higher temperatures can sometimes favor side reactions. Try running the reaction at the lowest effective temperature.

Q3: In my Sonogashira coupling, I see a black precipitate and alkyne dimerization (Glaser coupling). What is happening and how can I prevent it?

The black precipitate is likely palladium black, indicating catalyst decomposition.[1] Alkyne dimerization is a copper-catalyzed side reaction.[5]

  • Preventing Palladium Black:

    • Use a suitable phosphine ligand to stabilize the palladium(0) catalyst. Bulky, electron-rich phosphine ligands are often beneficial.[1][6]

    • Consider switching solvents. THF, for instance, can sometimes promote the formation of palladium black.[1]

  • Preventing Alkyne Homocoupling (Glaser Coupling):

    • This side reaction is promoted by oxygen in the presence of the copper co-catalyst.[5] Rigorous degassing of the reaction mixture is crucial.

    • Consider a "copper-free" Sonogashira protocol, which can eliminate this side reaction.[5][7]

Q4: My Buchwald-Hartwig amination of bromoferrocene is not proceeding. What should I check first?

For a stalled Buchwald-Hartwig reaction, consider the following:

  • Catalyst System: The combination of palladium precursor, ligand, and base is critical and highly substrate-dependent.[8] For electron-rich substrates like bromoferrocene, bulky electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often required to facilitate the oxidative addition and reductive elimination steps.[3][9]

  • Base Selection: The strength of the base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used, but may be incompatible with other functional groups. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be effective alternatives.[8]

  • Catalyst Deactivation: The amine substrate itself or the resulting ferrocenyl-amine product can sometimes coordinate to the palladium center and inhibit catalysis, especially with less hindered ligands.[3][10]

Troubleshooting Guides

Guide 1: Low to No Conversion

If you observe little to no consumption of your bromoferrocene starting material, follow this troubleshooting workflow.

G start Low/No Conversion check_reagents Verify Reagent Quality (Bromoferrocene, Coupling Partner, Solvent, Base) start->check_reagents check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions catalyst_source Is Pd(0) source active? Consider a pre-catalyst. check_catalyst->catalyst_source ligand_choice Is the ligand appropriate? (e.g., bulky, electron-rich) check_catalyst->ligand_choice base_choice Is the base suitable for the specific coupling and substrates? check_catalyst->base_choice temp Is temperature optimal? (Too low?) check_conditions->temp atmosphere Is the atmosphere inert? (Degas thoroughly) check_conditions->atmosphere solution Systematically Optimize: 1. Change Ligand 2. Screen Bases 3. Screen Solvents 4. Increase Temperature catalyst_source->solution ligand_choice->solution base_choice->solution temp->solution atmosphere->solution

Caption: Troubleshooting workflow for low/no conversion.

Guide 2: Predominant Side Product Formation

If your desired product is minor and side products dominate, use this guide.

G start Major Side Products Observed identify Identify Side Product(s) (e.g., Homocoupling, Debromination, Protodeboronation) start->identify homocoupling Homocoupling (Bromoferrocene or Partner) identify->homocoupling debromination Debromination (Ferrocene formation) identify->debromination protodeboronation Protodeboronation (Boronic acid decomposition) identify->protodeboronation solve_homo Solution: - Improve inert atmosphere - Screen different ligands - Lower temperature homocoupling->solve_homo solve_debro Solution: - Use milder base - Lower temperature - Check for hydride sources debromination->solve_debro solve_proto Solution (Suzuki): - Use anhydrous solvent - Use more stable boronic ester (e.g., MIDA, pinacol) - Use KF as base protodeboronation->solve_proto

Caption: Logic for addressing major side product formation.

Data & Protocols

Table 1: Recommended Starting Conditions for Bromoferrocene Coupling

This table provides general starting points for reaction optimization. Conditions should be tailored to the specific coupling partners.

ParameterSuzuki-Miyaura CouplingSonogashira CouplingBuchwald-Hartwig Amination
Pd Source Pd(OAc)₂, Pd₂(dba)₃PdCl₂(PPh₃)₂, Pd(OAc)₂Pd(OAc)₂, Pd₂(dba)₃
Catalyst Loading 1-5 mol%1-5 mol%1-5 mol%
Ligand SPhos, RuPhos, PPh₃PPh₃, XantphosXPhos, RuPhos, BINAP
Ligand:Pd Ratio 2:1 to 4:12:1 to 4:12:1 to 4:1
Base K₃PO₄, K₂CO₃, Cs₂CO₃Et₃N, Piperidine, DIPANaOtBu, LHMDS, K₃PO₄
Solvent Toluene/H₂O, Dioxane/H₂OTHF, DMF, TolueneToluene, Dioxane
Temperature 80-110 °C25-100 °C80-110 °C
Co-catalyst N/ACuI (0.5-5 mol%)N/A
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Bromoferrocene

This protocol provides a general method that can be adapted for specific substrates.

Materials:

  • Bromoferrocene (1.0 equiv)

  • Aryl/vinyl boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add bromoferrocene, the boronic acid, the palladium source, the phosphine ligand, and the base.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum backfilling with argon to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to isolate the coupled ferrocene derivative. Unreacted ferrocene or bromoferrocene can often be removed by oxidizing the crude mixture with a mild oxidant like ferric chloride (FeCl₃), which converts the ferrocene species to water-soluble ferrocenium (B1229745) salts, though this should be used cautiously depending on the product's stability.[11]

Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling of Bromoferrocene

This protocol avoids the use of a copper co-catalyst to prevent alkyne homocoupling.

Materials:

  • Bromoferrocene (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), used as solvent or co-solvent)

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add bromoferrocene and the palladium catalyst.

  • Solvent and Reagent Addition: Add the degassed solvent, followed by the base (if not used as the solvent) and the terminal alkyne via syringe.

  • Degassing: Perform three vacuum-argon cycles on the mixture.

  • Reaction: Heat the reaction to the desired temperature (e.g., 60-80 °C) and stir. Monitor the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool to room temperature, and filter off any amine salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

References

Technical Support Center: Bromoferrocene Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromoferrocene (B1143443). The information is designed to help you improve the stability of bromoferrocene in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of bromoferrocene in solution?

The stability of bromoferrocene in solution is primarily influenced by several factors:

  • Oxygen: Bromoferrocene, like other ferrocene (B1249389) derivatives, is susceptible to oxidation. The iron center can be oxidized from Fe(II) to Fe(III), forming the bromoferrocenium cation. This process is accelerated by the presence of oxygen.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of the molecule.

  • Temperature: Elevated temperatures can increase the rate of decomposition. Bromoferrocene is a heat-sensitive compound.[1]

  • Solvent: The choice of solvent can impact the stability of bromoferrocene. While quantitative data is limited, polar and protic solvents may facilitate degradation pathways more readily than non-polar, aprotic solvents.

  • Purity: The presence of impurities from the synthesis or degradation of the starting material can potentially catalyze decomposition.

Q2: What are the visible signs of bromoferrocene degradation in solution?

A fresh solution of bromoferrocene is typically orange or reddish-orange. Degradation, often due to oxidation to the bromoferrocenium ion, can lead to a color change. The solution may darken, turning greenish or brownish. The formation of a precipitate can also indicate degradation and insolubility of the degradation products.

Q3: What is the expected shelf-life of a bromoferrocene solution?

The shelf-life of a bromoferrocene solution is highly dependent on the storage conditions (solvent, temperature, light and oxygen exposure). A solution stored under optimal conditions (see Q4) will have a significantly longer shelf-life than one exposed to ambient lab conditions. For critical applications, it is recommended to use freshly prepared solutions or to re-analyze older solutions to confirm their integrity.

Troubleshooting Guide

Issue: My bromoferrocene solution has changed color and/or a precipitate has formed.

Potential Cause Troubleshooting Steps
Oxidation 1. Prepare fresh solutions using deoxygenated solvents. 2. Handle the solid and the solution under an inert atmosphere (e.g., nitrogen or argon). 3. Store solutions in tightly sealed containers, preferably with an inert gas headspace.
Photodegradation 1. Store solutions in amber vials or wrap containers in aluminum foil to protect from light. 2. Minimize exposure to ambient light during experiments.
Thermal Degradation 1. Store stock solutions at low temperatures (e.g., in a refrigerator or freezer at -20°C).[2] 2. Allow solutions to warm to room temperature before use to prevent condensation.
Solvent-Induced Degradation 1. If possible, use dry, aprotic, and non-polar solvents. 2. Ensure solvents are of high purity and free from peroxides or other reactive impurities.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution of Bromoferrocene

This protocol describes the preparation of a bromoferrocene stock solution with enhanced stability.

  • Solvent Preparation:

    • Choose a high-purity, dry, aprotic solvent (e.g., toluene, THF, or dichloromethane).

    • Deoxygenate the solvent by bubbling with a gentle stream of inert gas (nitrogen or argon) for at least 30 minutes.

  • Solution Preparation (under inert atmosphere):

    • In a glovebox or under a continuous flow of inert gas, weigh the desired amount of solid bromoferrocene into a clean, dry amber vial.

    • Add the deoxygenated solvent to the vial to achieve the target concentration.

    • Seal the vial tightly with a cap containing a PTFE septum or a screw cap with a good seal.

  • Storage:

    • Store the stock solution at -20°C in the dark.[2]

    • For frequent use, prepare smaller aliquots to minimize freeze-thaw cycles and exposure of the main stock to the atmosphere.

Protocol 2: Monitoring the Stability of a Bromoferrocene Solution by UV-Vis Spectroscopy

This protocol provides a method to monitor the degradation of bromoferrocene over time.

  • Preparation of Solutions:

    • Prepare a solution of bromoferrocene in the solvent of interest at a known concentration suitable for UV-Vis analysis (typically in the µM to low mM range).

    • Prepare a control solution under optimal conditions (deoxygenated solvent, inert atmosphere, stored in the dark at low temperature).

    • Prepare test solutions under the conditions you wish to evaluate (e.g., exposed to air, light, or elevated temperature).

  • UV-Vis Measurement:

    • Immediately after preparation (t=0), acquire a UV-Vis spectrum of each solution. Bromoferrocene has a characteristic absorption spectrum.

    • At regular time intervals (e.g., every hour, day, or week, depending on the expected stability), acquire a new UV-Vis spectrum for each solution.

  • Data Analysis:

    • Monitor the decrease in the absorbance at the characteristic wavelength for bromoferrocene.

    • Observe the appearance of new absorption bands, which may indicate the formation of degradation products like the bromoferrocenium cation.

    • Plot the absorbance of the main peak versus time to determine the rate of degradation.

Data Presentation

Table 1: Qualitative Summary of Factors Affecting Bromoferrocene Stability in Solution

FactorCondition Promoting StabilityCondition Promoting Degradation
Atmosphere Inert (Nitrogen, Argon)Air (Oxygen)
Light Dark (Amber vials, foil wrap)Ambient light, UV light
Temperature Low (Refrigerated, Frozen)Room temperature, Elevated temperatures
Solvent Dry, Aprotic, Non-polarWet, Protic, Polar

Visualizations

degradation_pathway Bromoferrocene Bromoferrocene (FeII) Bromoferrocenium Bromoferrocenium Cation (FeIII) Bromoferrocene->Bromoferrocenium Oxidation Degradation_Factors Degradation Factors (Oxygen, Light, Heat) Degradation_Factors->Bromoferrocene Other_Products Other Degradation Products Bromoferrocenium->Other_Products Further Decomposition

Caption: Proposed primary degradation pathway for bromoferrocene in solution.

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis p1 Weigh Bromoferrocene p2 Add Deoxygenated Solvent p1->p2 p3 Seal under Inert Atmosphere p2->p3 s1 Control: -20°C, Dark, Inert p3->s1 s2 Test 1: RT, Ambient Light, Air p3->s2 s3 Test 2: 40°C, Dark, Air p3->s3 a1 UV-Vis Spectroscopy (Time-course) s1->a1 s2->a1 s3->a1 a2 HPLC/LC-MS (Quantification & Product ID) a1->a2 a3 NMR Spectroscopy (Structural Analysis) a2->a3

Caption: Experimental workflow for assessing bromoferrocene stability.

References

Technical Support Center: Synthesis of Bromoferrocene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of bromoferrocene (B1143443).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude bromoferrocene?

The most common impurities are unreacted ferrocene (B1249389) and 1,1'-dibromoferrocene.[1][2] Depending on the synthetic route, other polybrominated ferrocenes and oxidation byproducts may also be present.[3][4]

Q2: My reaction mixture turned a blue or green color. What does this indicate?

A blue or green coloration in the reaction mixture often suggests the oxidation of ferrocene to the ferrocenium (B1229745) ion.[5][6] This can occur in the presence of oxidizing agents or if the reaction conditions are not sufficiently inert.

Q3: How can I minimize the formation of 1,1'-dibromoferrocene?

To minimize the formation of 1,1'-dibromoferrocene, it is crucial to carefully control the stoichiometry of the reactants. Using a slight excess of ferrocene relative to the brominating agent can help to reduce the extent of double bromination. Additionally, controlling the reaction temperature and addition rate of the brominating agent is important.

Q4: Is it necessary to purify the starting ferrocene before the reaction?

While not always mandatory, using purified ferrocene can lead to a cleaner reaction with fewer side products. Sublimation is a common and effective method for purifying ferrocene.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of bromoferrocene - Incomplete reaction.[8]- Suboptimal reaction temperature.- Formation of significant amounts of side products (e.g., dibromoferrocene).[1][9]- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[8]- Optimize the reaction temperature; some methods require low temperatures (e.g., -78 °C) for lithiation steps.[2]- Carefully control the stoichiometry of reagents to minimize side reactions.
Presence of a significant amount of unreacted ferrocene in the product - Insufficient brominating agent.- Short reaction time.- Ensure the correct stoichiometry of the brominating agent is used.- Increase the reaction time and monitor by TLC until all ferrocene is consumed.
Product is a dark, oily residue instead of a solid - Presence of multiple byproducts and impurities.[10]- Oxidation of ferrocene or bromoferrocene.[5]- Purify the crude product using column chromatography on silica (B1680970) gel or alumina.[11]- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficulty in separating bromoferrocene from dibromoferrocene - Similar polarities of the two compounds.- Use a long chromatography column and a carefully selected eluent system (e.g., a gradient of hexanes and ethyl acetate) for better separation.- Recrystallization can also be attempted, although it may be less effective than chromatography.

Experimental Protocols

Synthesis of Bromoferrocene via Lithiation

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • Ferrocene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • 1,2-Dibromoethane or N-Bromosuccinimide (NBS)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate (B1210297) for elution

Procedure:

  • Reaction Setup: Under an inert atmosphere of nitrogen or argon, dissolve ferrocene in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-BuLi in hexanes dropwise via the dropping funnel, maintaining the temperature below -70 °C. After the addition is complete, stir the mixture at -78 °C for 1 hour.

  • Bromination: Slowly add a solution of the brominating agent (1,2-dibromoethane or NBS) in anhydrous THF to the reaction mixture at -78 °C. Stir for an additional 2 hours at this temperature.

  • Quenching and Workup: Allow the reaction mixture to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. Unreacted ferrocene will elute first, followed by bromoferrocene, and then dibromoferrocene.

  • Characterization: Characterize the purified bromoferrocene by NMR and melting point analysis. The melting point of bromoferrocene is typically in the range of 26-32 °C.[12]

Visualizations

Synthesis_Pathway Ferrocene Ferrocene Lithioferrocene Lithioferrocene Ferrocene->Lithioferrocene + n-BuLi Oxidized_Ferrocene Ferrocenium Ion (Side Product) Ferrocene->Oxidized_Ferrocene Oxidation Bromoferrocene Bromoferrocene (Desired Product) Lithioferrocene->Bromoferrocene + Brominating Agent Dibromoferrocene 1,1'-Dibromoferrocene (Side Product) Bromoferrocene->Dibromoferrocene + Brominating Agent (Excess)

Caption: Reaction pathway for bromoferrocene synthesis and major side reactions.

Troubleshooting_Workflow Start Crude Product Analysis Low_Yield Low Yield? Start->Low_Yield Unreacted_Fc Unreacted Ferrocene? Low_Yield->Unreacted_Fc Yes Dibromo_Fc Dibromoferrocene Present? Low_Yield->Dibromo_Fc No Unreacted_Fc->Dibromo_Fc No Check_Reaction_Time Increase Reaction Time/Monitor by TLC Unreacted_Fc->Check_Reaction_Time Yes Purification Column Chromatography Dibromo_Fc->Purification No Optimize_Stoichiometry Optimize Reagent Stoichiometry Dibromo_Fc->Optimize_Stoichiometry Yes End Pure Bromoferrocene Purification->End Optimize_Stoichiometry->Purification Check_Reaction_Time->Purification

Caption: Troubleshooting workflow for the synthesis and purification of bromoferrocene.

References

Technical Support Center: Characterization of Bromoferrocene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of bromoferrocene (B1143443) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in characterizing bromoferrocene derivatives?

A1: The primary challenges include:

  • Purification: Separating the desired bromoferrocene derivative from unreacted ferrocene, di-substituted byproducts, and residual reagents from the synthesis can be difficult.[1][2]

  • NMR Spectroscopy: Broadening of signals due to paramagnetic impurities or aggregation, and complex splitting patterns in substituted derivatives can complicate spectral interpretation.[3][4]

  • Mass Spectrometry: The isotopic pattern of bromine must be considered, and fragmentation can sometimes be complex, making structural elucidation challenging.[5][6]

  • X-ray Crystallography: Obtaining single crystals of sufficient quality for diffraction studies can be a significant hurdle.[7]

Q2: I am observing broad peaks in the 1H NMR spectrum of my bromoferrocene derivative. What could be the cause?

A2: Broad peaks in the NMR spectrum of a bromoferrocene derivative can arise from several factors:

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic species, such as iron (III) compounds (ferrocenium salts), can cause significant line broadening.[4][8] Ferrocene and its derivatives can be oxidized by air, especially in solution.

  • Sample Concentration: High sample concentrations can lead to aggregation, particularly for planar aromatic systems, which can result in broader signals.[3]

  • Poor Shimming: An inhomogeneous magnetic field will cause all peaks in the spectrum to be broad. If the solvent peak is also broad, this is a likely cause.[3][9]

  • Chemical Exchange: If the molecule is undergoing a dynamic process, such as conformational changes or proton exchange, on the NMR timescale, the corresponding signals may be broadened.

Q3: How do I interpret the mass spectrum of a bromoferrocene derivative, especially with the bromine isotopes?

A3: Bromine has two major isotopes, 79Br and 81Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for any fragment containing a single bromine atom: two peaks of roughly equal intensity separated by 2 m/z units (M and M+2).[5][6] When interpreting the mass spectrum, look for this pattern to identify bromine-containing fragments. The molecular ion peak should also exhibit this M/M+2 pattern.

Q4: I am struggling to obtain suitable crystals of my bromoferrocene derivative for X-ray crystallography. What can I do?

A4: Crystal growth is often a process of trial and error. Here are some troubleshooting steps:

  • Purity: Ensure your sample is highly pure. Impurities can inhibit crystallization.

  • Solvent System: Experiment with a variety of solvents and solvent mixtures. Slow evaporation of a solution of the compound is a common technique. Layering a poor solvent on top of a solution of the compound in a good solvent can also promote crystal growth.

  • Temperature: Try growing crystals at different temperatures (e.g., room temperature, 4°C, -20°C). Slow cooling of a saturated solution can yield high-quality crystals.

  • Nucleation: If no crystals form, try scratching the inside of the vial with a glass rod to create nucleation sites or adding a seed crystal if one is available.

Troubleshooting Guides

NMR Spectroscopy
Issue Possible Cause(s) Troubleshooting Steps
Unexpected peaks in the spectrum Residual solvent from purification (e.g., ethyl acetate (B1210297), hexane).[3] Impurities from the starting materials or byproducts (e.g., unreacted ferrocene, 1,1'-dibromoferrocene).1. Identify common solvent peaks using a reference table.[10][11][12][13] 2. Compare the spectrum to that of the starting materials. 3. Repurify the sample using column chromatography or recrystallization.
Broad peaks Paramagnetic impurities (e.g., ferrocenium).[8] High sample concentration.[3] Poor shimming of the NMR magnet.[3]1. Ensure the sample is fully dissolved and filter if necessary. 2. Prepare a more dilute sample. 3. If all peaks (including the solvent) are broad, re-shim the instrument.[3] 4. To remove paramagnetic species, you can pass a solution of the sample through a short plug of alumina (B75360).
Complex splitting patterns Overlapping signals from the substituted and unsubstituted cyclopentadienyl (B1206354) (Cp) rings. Second-order coupling effects.1. Run the spectrum at a higher magnetic field strength to increase signal dispersion. 2. Perform 2D NMR experiments (e.g., COSY, HSQC) to help assign protons and carbons.
Thin-Layer Chromatography (TLC)
Issue Possible Cause(s) Troubleshooting Steps
Streaking of spots Sample is too concentrated. Compound is highly polar and interacting strongly with the stationary phase.1. Dilute the sample solution before spotting. 2. Add a small amount of a more polar solvent (e.g., methanol) to the eluent.
Poor separation (Rf values are too high or too low) The polarity of the eluent is not optimal.1. If Rf values are too high, decrease the polarity of the eluent (e.g., increase the proportion of hexane (B92381) in a hexane/ethyl acetate mixture). 2. If Rf values are too low, increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
No spots are visible under UV light The compound is not UV-active. The sample is too dilute.1. Use a staining agent (e.g., potassium permanganate (B83412) or iodine) to visualize the spots. 2. Spot the plate multiple times in the same location, allowing the solvent to dry between applications, to concentrate the sample.

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Bromoferrocene Derivatives (in CDCl₃)
CompoundMoiety¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Bromoferrocene Unsubstituted Cp~ 4.20 (s, 5H)~ 69.5
Substituted Cp (C-H)~ 4.45 (t, 2H), ~ 4.15 (t, 2H)~ 71.0, ~ 68.0
Substituted Cp (C-Br)-~ 78.0
1,1'-Dibromoferrocene Substituted Cp (C-H)~ 4.40 (t, 4H), ~ 4.10 (t, 4H)~ 72.0, ~ 69.0
Substituted Cp (C-Br)-~ 77.5

Note: Chemical shifts are approximate and can vary depending on the specific derivative and solvent.

Table 2: Expected Mass Spectrometry Fragmentation for Bromoferrocene
m/z Proposed Fragment Notes
264/266[C₁₀H₉BrFe]⁺Molecular ion (M⁺) peak, showing the characteristic 1:1 isotopic pattern for one bromine atom.
185[C₁₀H₉Fe]⁺Loss of a bromine radical (•Br) from the molecular ion.
121[C₅H₅Fe]⁺Represents the ferrocenyl cation.
65[C₅H₅]⁺Cyclopentadienyl cation.
56[Fe]⁺Iron cation.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the purified bromoferrocene derivative into a clean, dry vial.

  • Adding the Solvent: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆).

  • Dissolution: Gently swirl the vial to ensure the sample is completely dissolved. If particulates are present, filter the solution through a small plug of cotton or glass wool into a clean NMR tube.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: For quantitative NMR (qNMR), add a known amount of a suitable internal standard that has a signal in a clear region of the spectrum.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Protocol 2: General Procedure for Thin-Layer Chromatography (TLC)
  • Prepare the Developing Chamber: Add a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors and cover it.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica (B1680970) gel TLC plate.

  • Spot the Plate: Use a capillary tube to spot a small amount of a dilute solution of your sample onto the baseline.

  • Develop the Plate: Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry and visualize the spots under a UV lamp. If necessary, use a staining agent.

Protocol 3: Crystallization for X-ray Diffraction
  • Solvent Selection: Choose a solvent in which the bromoferrocene derivative is sparingly soluble at room temperature but more soluble when heated. Alternatively, a binary solvent system (a "good" solvent and a "poor" solvent) can be used.

  • Dissolution: Dissolve the purified compound in a minimal amount of the hot "good" solvent.

  • Slow Cooling/Evaporation:

    • Slow Evaporation: Cover the vial with a cap that has a small hole and leave it undisturbed at room temperature.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

    • Vapor Diffusion: Place a small vial containing the dissolved compound inside a larger, sealed jar containing a "poor" solvent. The vapor of the "poor" solvent will slowly diffuse into the solution, inducing crystallization.

  • Crystal Isolation: Once suitable crystals have formed, carefully decant the mother liquor and gently wash the crystals with a small amount of cold solvent. Dry the crystals under a gentle stream of inert gas.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis Synthesis Synthesis of Bromoferrocene Derivative Purification Purification (Column Chromatography/Recrystallization) Synthesis->Purification TLC TLC Analysis Purification->TLC Purity Check NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS Xray X-ray Crystallography Purification->Xray If Crystalline TLC->Purification Optimize Separation Purity_Assessment Purity Assessment TLC->Purity_Assessment Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation NMR->Purity_Assessment MS->Structure_Confirmation Xray->Structure_Confirmation Definitive Structure NMR_Troubleshooting Start Broad Peaks in 1H NMR Spectrum Check_Solvent Is the solvent peak also broad? Start->Check_Solvent Shim_Issue Yes: Poor Shimming Check_Solvent->Shim_Issue Yes Sample_Issue No: Sample-related issue Check_Solvent->Sample_Issue No Reshim Action: Re-shim the instrument Shim_Issue->Reshim End Spectrum Improved Reshim->End Check_Concentration Is the sample highly concentrated? Sample_Issue->Check_Concentration Dilute Action: Prepare a more dilute sample Check_Concentration->Dilute Yes Check_Paramagnetic Suspect paramagnetic impurities? Check_Concentration->Check_Paramagnetic No Dilute->End Purify_Again Action: Pass solution through alumina plug Check_Paramagnetic->Purify_Again Yes Purify_Again->End

References

Technical Support Center: Large-Scale Synthesis of Bromoferrocene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the large-scale synthesis of bromoferrocene (B1143443). It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and safety considerations to ensure a successful and safe synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the large-scale synthesis of bromoferrocene?

A1: The most common and scalable method for synthesizing bromoferrocene is the lithiation of ferrocene (B1249389) followed by quenching with a bromine source. This method is favored for its relatively high yields and the availability of starting materials. Another method involves the reaction of stannylferrocenes with bromine, which is a self-indicating titration reaction suitable for large-scale preparations[1][2][3].

Q2: What are the critical parameters to control during the synthesis?

A2: Temperature control is crucial, especially during the lithiation of ferrocene and the addition of the brominating agent, to prevent side reactions and ensure the formation of the desired product. The slow, dropwise addition of reagents is also essential to maintain control over the reaction. Ensuring an inert and anhydrous (dry) atmosphere is critical as organolithium reagents like n-butyllithium are highly reactive with water and oxygen.

Q3: What are the main impurities and byproducts I should expect?

A3: The primary impurities and byproducts include unreacted ferrocene, and di- or poly-brominated ferrocenes. The formation of these byproducts is often a result of improper temperature control or incorrect stoichiometry of the reagents.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable solvent system for TLC is a mixture of hexane (B92381) and ethyl acetate (B1210297). By comparing the spots of the starting material (ferrocene), the product (bromoferrocene), and the reaction mixture at different time intervals, you can determine the extent of the reaction[4][5][6]. The spots can be visualized under UV light.

Q5: What are the recommended purification methods for large-scale bromoferrocene synthesis?

A5: For large-scale purification, column chromatography is a common method. A silica (B1680970) gel stationary phase with a non-polar eluent system, such as hexane or a hexane/ethyl acetate gradient, can effectively separate bromoferrocene from ferrocene and di-bromoferrocene[7][8][9]. Sublimation is another effective technique for purifying ferrocene and its derivatives, as it can remove non-volatile impurities[10][11][12].

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive or insufficient n-butyllithium.Ensure the n-butyllithium is fresh and has been properly stored. Titrate the n-butyllithium solution before use to determine its exact concentration.
Presence of moisture or oxygen in the reaction.Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Incomplete lithiation.Increase the reaction time for the lithiation step. Ensure efficient stirring to promote contact between ferrocene and n-butyllithium.
Formation of Significant Amounts of Dibromoferrocene Excess brominating agent.Use the correct stoichiometry of the brominating agent. Add the brominating agent slowly and at a low temperature to control the reaction.
Reaction temperature too high.Maintain a low temperature (-78 °C) during the addition of the brominating agent.
Product is an Oily or Gummy Solid Presence of significant impurities.Proceed with column chromatography for purification, as recrystallization may be difficult. Ensure the crude product is thoroughly dried to remove any residual solvent or water.
Incomplete reaction.Monitor the reaction by TLC to ensure it has gone to completion before workup.
Difficulty in Separating Bromoferrocene from Ferrocene Inappropriate column chromatography conditions.Optimize the solvent system for column chromatography. A gradient elution starting with pure hexane and gradually increasing the polarity with ethyl acetate can improve separation.
Overloaded column.Use an appropriate amount of silica gel for the amount of crude product being purified (typically a 20:1 to 30:1 ratio of silica gel to crude product by weight).

Experimental Protocol: Large-Scale Synthesis of Bromoferrocene via Lithiation

This protocol details the synthesis of bromoferrocene from ferrocene on a 20 mmol scale.

Materials:

  • Ferrocene

  • Potassium tert-butoxide

  • n-Butyllithium (n-BuLi) in hexanes

  • 1,1,2,2-Tetrabromoethane (B165195)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet

  • Low-temperature bath (e.g., dry ice/acetone)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, add ferrocene (3.72 g, 20.0 mmol) and potassium tert-butoxide (1.62 g, 15.2 mmol). Add 100 mL of anhydrous THF and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (25.0 mL of a 1.6 M solution in hexanes, 40.0 mmol) dropwise to the stirred suspension over 30 minutes. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Bromination: Cool the reaction mixture back down to -78 °C. Slowly add a solution of 1,1,2,2-tetrabromoethane (2.3 mL, 20.0 mmol) in anhydrous THF dropwise over 30 minutes. Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Workup: Remove the volatile components under reduced pressure. Dissolve the residue in dichloromethane. Wash the organic phase sequentially with water (2 x 50 mL) and brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate bromoferrocene from unreacted ferrocene and dibromoferrocene.

Quantitative Data Summary

ParameterValue
Reactants
Ferrocene3.72 g (20.0 mmol)
Potassium tert-butoxide1.62 g (15.2 mmol)
n-Butyllithium40.0 mmol
1,1,2,2-Tetrabromoethane2.3 mL (20.0 mmol)
Reaction Conditions
Lithiation Temperature-78 °C to room temperature
Lithiation Time2 hours
Bromination Temperature-78 °C to room temperature
Bromination Time1 hour at -78 °C, then overnight at room temperature
Expected Yield ~90%

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Add Ferrocene and K-tert-butoxide to anhydrous THF B 2. Cool to -78 °C A->B C 3. Add n-BuLi dropwise B->C D 4. Stir at -78 °C, then warm to RT C->D E 5. Cool to -78 °C D->E F 6. Add 1,1,2,2-tetrabromoethane dropwise E->F G 7. Stir at -78 °C, then warm to RT overnight F->G H 8. Remove volatiles G->H I 9. Dissolve in DCM H->I J 10. Wash with water and brine I->J K 11. Dry with MgSO4 J->K L 12. Filter and concentrate K->L M 13. Column chromatography L->M N Pure Bromoferrocene M->N

Caption: Experimental workflow for the large-scale synthesis of bromoferrocene.

Safety Considerations

  • n-Butyllithium: n-BuLi is a pyrophoric liquid, meaning it can ignite spontaneously in air. It is also highly corrosive. Handle n-BuLi under an inert atmosphere (nitrogen or argon) in a fume hood. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves[13][14][15][16][17]. Have a Class D fire extinguisher readily available.

  • Bromine and 1,1,2,2-Tetrabromoethane: These are toxic and corrosive. Handle them in a well-ventilated fume hood and wear appropriate PPE.

  • General Precautions: Always work in a well-ventilated area. Be aware of the location of safety showers and eyewash stations. Dispose of all chemical waste according to your institution's safety guidelines.

References

avoiding decomposition of bromoferrocene during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving bromoferrocene (B1143443). Our goal is to help you minimize decomposition and maximize yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of bromoferrocene decomposition during a reaction?

A1: Decomposition of bromoferrocene can be visually indicated by a color change in the reaction mixture. A typical sign is the formation of a deep green or black precipitate, which is often indicative of the oxidation of the ferrocene (B1249389) core to the ferrocenium (B1229745) ion. You may also observe the formation of insoluble materials or a general darkening of the solution beyond the expected color changes of the reaction.

Q2: What are the primary factors that lead to the decomposition of bromoferrocene?

A2: Bromoferrocene is susceptible to decomposition under several conditions:

  • Oxidation: The iron center in the ferrocene core can be oxidized from Fe(II) to Fe(III), especially in the presence of air or other oxidizing agents. The electron-withdrawing nature of the bromine atom makes bromoferrocene more prone to oxidation than ferrocene itself.

  • Elevated Temperatures: While ferrocene is thermally stable, prolonged exposure to high temperatures can lead to decomposition.

  • Strong Light: Photolytic decomposition can occur, particularly under UV irradiation.

  • Strong Acids or Bases: Harsh acidic or basic conditions can promote degradation of the molecule.

Q3: How should I properly store and handle bromoferrocene to ensure its stability?

A3: To maintain the integrity of bromoferrocene, it is recommended to:

  • Store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

  • Keep it in a cool, dark place to protect it from heat and light.

  • Avoid prolonged exposure to air and moisture.

Q4: Can I use bromoferrocene in reactions that require basic conditions?

A4: Yes, but with caution. While strong bases can promote decomposition, many common cross-coupling reactions involving bromoferrocene utilize weak inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) successfully. It is crucial to select the appropriate base and to perform the reaction under an inert atmosphere to minimize oxidation, which can be exacerbated by basic conditions.

Troubleshooting Guides for Common Reactions

Suzuki-Miyaura Coupling

Issue: Low yield and significant decomposition (black precipitate) observed.

Potential Cause Troubleshooting Solution
Oxygen in the reaction mixture: The palladium catalyst is sensitive to oxygen, and its deactivation can lead to side reactions and decomposition of bromoferrocene.Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Inappropriate Base: A base that is too strong or not sufficiently anhydrous can promote side reactions and decomposition.Use a milder, anhydrous base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better reactivity.
Suboptimal Ligand: The choice of phosphine (B1218219) ligand is critical for stabilizing the palladium catalyst and facilitating the cross-coupling cycle.For electron-rich substrates like bromoferrocene, bulky, electron-rich phosphine ligands such as SPhos or XPhos can be beneficial.
High Reaction Temperature: Excessive heat can lead to thermal decomposition of bromoferrocene and the catalyst.Optimize the reaction temperature. Start with a lower temperature (e.g., 80 °C) and gradually increase if the reaction is sluggish.

Suzuki_Troubleshooting cluster_issue Issue: Low Yield in Bromoferrocene Suzuki Coupling cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Oxygen Oxygen Low Yield->Oxygen Base Base Low Yield->Base Ligand Ligand Low Yield->Ligand Temperature Temperature Low Yield->Temperature Degas Degas Oxygen->Degas Solution Mild_Base Use Mild, Anhydrous Base Base->Mild_Base Solution Bulky_Ligand Use Bulky, Electron-Rich Ligand Ligand->Bulky_Ligand Solution Optimize_Temp Optimize Temperature Temperature->Optimize_Temp Solution

Sonogashira Coupling

Issue: Formation of homocoupled alkyne (Glaser coupling) and bromoferrocene decomposition.

Potential Cause Troubleshooting Solution
Presence of Oxygen: Oxygen promotes the homocoupling of terminal alkynes, a significant side reaction in Sonogashira couplings.Rigorously degas all solvents and reagents. Use a Schlenk line or a glovebox for the reaction setup.
Excess Copper Catalyst: High concentrations of the copper(I) co-catalyst can favor Glaser coupling.Reduce the amount of the copper(I) salt (e.g., CuI) to the minimum effective concentration (typically 1-5 mol%).
Slow Cross-Coupling: If the desired cross-coupling is slow, the homocoupling side reaction can dominate.Ensure an efficient palladium catalyst and ligand system is used. Consider slow addition of the alkyne to the reaction mixture to keep its concentration low.
Inappropriate Amine Base: The choice and purity of the amine base are important.Use a high-purity, degassed amine base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).

Sonogashira_Troubleshooting cluster_issue Issue: Side Reactions in Bromoferrocene Sonogashira Coupling cluster_causes Potential Causes cluster_solutions Solutions Side_Reactions Homocoupling & Decomposition Oxygen Oxygen Side_Reactions->Oxygen Copper Excess Cu(I) Side_Reactions->Copper Slow_Coupling Slow_Coupling Side_Reactions->Slow_Coupling Base_Purity Base_Purity Side_Reactions->Base_Purity Degas Degas Oxygen->Degas Solution Reduce_Cu Reduce [CuI] Copper->Reduce_Cu Solution Optimize_Catalyst Optimize Catalyst & Slow Addition Slow_Coupling->Optimize_Catalyst Solution Pure_Base Use High-Purity Amine Base_Purity->Pure_Base Solution

Experimental Protocols: Best Practices

While specific protocols will vary depending on the desired product, the following general principles should be applied to minimize bromoferrocene decomposition.

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
  • Preparation of Glassware and Reagents:

    • Thoroughly dry all glassware in an oven and cool under a stream of inert gas.

    • Degas all solvents by sparging with argon or nitrogen for at least 30 minutes or by using the freeze-pump-thaw method.

    • Use fresh, high-purity reagents.

  • Reaction Setup:

    • To a Schlenk flask, add bromoferrocene, the coupling partner (e.g., boronic acid or alkyne), and the base under a positive pressure of inert gas.

    • Add the palladium catalyst and ligand.

    • Add the degassed solvent via a syringe.

  • Reaction Execution:

    • Stir the reaction mixture at the optimized temperature.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Perform an aqueous work-up, being mindful that prolonged exposure to air and water can still lead to some oxidation of the ferrocene-containing product.

Experimental_Workflow A Preparation (Dry Glassware, Degas Solvents) B Reaction Setup (Inert Atmosphere) A->B C Add Reagents (Bromoferrocene, Partner, Base) B->C D Add Catalyst & Ligand C->D E Add Degassed Solvent D->E F Reaction (Optimized Temperature) E->F G Monitoring (TLC, GC-MS) F->G H Work-up (Minimize Air Exposure) G->H I Purification H->I

Quantitative Data Summary

The stability of haloferrocenes is influenced by the electron-withdrawing nature of the halogen, which increases the oxidation potential of the ferrocene core.

CompoundRelative Oxidation PotentialGeneral Stability Trend
FerroceneBaselineMost Stable
ChloroferroceneHigher than FerroceneLess Stable than Ferrocene
Bromoferrocene Higher than Chloroferrocene Less Stable than Chloroferrocene
IodoferroceneHighestLeast Stable

This trend indicates that bromoferrocene is more susceptible to oxidation than ferrocene and chloroferrocene, necessitating more stringent anaerobic conditions during reactions.

optimizing solvent and temperature for bromoferrocene reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving bromoferrocene (B1143443). This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and functionalization of this versatile organometallic compound. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to enhance your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki-Miyaura coupling reaction with bromoferrocene is giving a low yield. What are the most likely causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura couplings of bromoferrocene can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Catalyst and Ligand Integrity: Palladium(0) catalysts are sensitive to oxygen. Ensure that your catalyst and ligands are fresh and have been handled under an inert atmosphere. The choice of ligand is also critical; for electron-rich substrates like bromoferrocene, bulky, electron-rich phosphine (B1218219) ligands can be beneficial.

  • Base Selection: The choice and quality of the base are crucial. Anhydrous potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. Ensure the base is finely powdered and dry. For some anhydrous couplings with K₃PO₄, the addition of a small amount of water can be beneficial.

  • Solvent Purity and Degassing: Solvents like 1,4-dioxane (B91453), THF, and toluene (B28343) must be anhydrous and thoroughly degassed to remove oxygen, which can deactivate the catalyst.

  • Reaction Temperature: A common starting point for Suzuki couplings is around 80-100 °C.[1] If the reaction is sluggish, a gradual increase in temperature may be necessary. However, excessively high temperatures can lead to catalyst decomposition.

  • Boronic Acid/Ester Stability: Boronic acids can be prone to degradation. Using freshly prepared or high-purity boronic acids or more stable boronic esters (e.g., pinacol (B44631) esters) is advisable.

Q2: I am observing significant homocoupling of my boronic acid and debromination of bromoferrocene in my Suzuki reaction. How can I minimize these side products?

A2: Homocoupling and debromination are common side reactions. Optimizing your reaction conditions can help to suppress these undesired pathways.

Minimization Strategies:

  • Control of Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions relative to the desired cross-coupling.

  • Choice of Base: A weaker base might disfavor protodeboronation of the boronic acid.

  • Ligand Selection: The use of appropriate ligands can stabilize the palladium catalyst and promote the desired catalytic cycle over side reactions.

  • Slow Addition of Reagents: In some cases, slow addition of the boronic acid or base can help to maintain a low concentration of these reagents, which may suppress homocoupling.

Q3: My Heck reaction with bromoferrocene is not proceeding to completion. What parameters should I investigate?

A3: Incomplete conversion in a Heck reaction can be due to several factors related to the catalyst, solvent, base, and temperature.

Optimization Parameters:

  • Catalyst System: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common and effective precatalyst. The choice of ligand can also be critical.

  • Base: Inorganic bases like potassium carbonate (K₂CO₃) are often used. The strength and solubility of the base can influence the reaction rate.

  • Solvent: Polar aprotic solvents like DMF or NMP are common choices for Heck reactions.[2]

  • Temperature: Heck reactions often require elevated temperatures, typically in the range of 100-140 °C.[3] If the reaction is slow, increasing the temperature may be beneficial, but be aware of potential decomposition at very high temperatures.

Q4: I am attempting a lithiation of bromoferrocene followed by quenching with an electrophile, but I am only recovering ferrocene (B1249389). What is going wrong?

A4: The formation of ferrocene indicates that the lithiated intermediate is being quenched by a proton source rather than your desired electrophile.

Troubleshooting Lithiation Reactions:

  • Strictly Anhydrous and Inert Conditions: Lithiation reactions are extremely sensitive to moisture and oxygen. Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is performed under a positive pressure of an inert gas like argon or nitrogen.

  • Low Temperature: The lithiation of bromoferrocene is typically performed at very low temperatures, such as -78 °C (dry ice/acetone bath), to prevent side reactions and decomposition of the lithiated intermediate.[4]

  • Solvent Choice: Ethereal solvents like diethyl ether or THF are commonly used. However, be aware that at higher temperatures, organolithium reagents can deprotonate THF.

  • Quality of Organolithium Reagent: Use a freshly titrated solution of your organolithium reagent (e.g., n-BuLi or t-BuLi) to ensure its concentration is accurate.

  • Addition Order: Adding the electrophile to the solution of the lithiated bromoferrocene is the standard procedure. Ensure the electrophile is also anhydrous.

Data Presentation: Solvent and Temperature Effects

The following tables summarize the general effects of solvent and temperature on common bromoferrocene reactions based on established principles for these reaction types. Optimal conditions should always be determined empirically for each specific substrate combination.

Table 1: General Solvent Effects on Common Bromoferrocene Reactions

Reaction TypeCommon SolventsGeneral Considerations
Suzuki-Miyaura Coupling Toluene, 1,4-Dioxane, THF, DMF (often with water)Aprotic solvents are generally preferred. The addition of water can sometimes enhance the reaction rate. Solvent choice can affect the solubility of the base and the palladium complex.
Heck Coupling DMF, NMP, AcetonitrilePolar aprotic solvents are typically used to facilitate the dissolution of the palladium catalyst and the base.
Sonogashira Coupling THF, DMF, Toluene, Amines (e.g., triethylamine, diisopropylamine)The amine can often serve as both the base and a solvent. Aprotic solvents are generally used.
Buchwald-Hartwig Amination Toluene, 1,4-Dioxane, THFAprotic, non-polar to moderately polar solvents are common. High-impact solvents like 1,4-dioxane should be avoided if possible for greener chemistry.[5]
Lithiation Diethyl Ether, THFAnhydrous ethereal solvents are required to stabilize the organolithium intermediate.

Table 2: General Temperature Effects on Common Bromoferrocene Reactions

Reaction TypeTypical Temperature Range (°C)General Considerations
Suzuki-Miyaura Coupling 80 - 120Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and increased side reactions.[1]
Heck Coupling 100 - 150Often requires higher temperatures to proceed at a reasonable rate.[3]
Sonogashira Coupling Room Temperature - 100Can often be performed under mild conditions, but heating may be required for less reactive substrates.[6]
Buchwald-Hartwig Amination 80 - 110The optimal temperature is a balance between achieving a good reaction rate and maintaining catalyst stability.[7]
Lithiation -78 or belowVery low temperatures are critical to ensure the stability of the lithiated intermediate and prevent side reactions.[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Bromoferrocene

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add bromoferrocene (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a finely powdered base such as K₃PO₄ (2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Lithiation and Electrophilic Quench of Bromoferrocene

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, add a solution of bromoferrocene (1.0 eq.) in anhydrous diethyl ether or THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (1.05 eq.) dropwise via the dropping funnel while maintaining the temperature at -78 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Slowly add the desired electrophile (1.1 eq.) to the solution of lithiated bromoferrocene at -78 °C.

  • Warming and Quenching: Allow the reaction mixture to warm slowly to room temperature and then quench by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

  • Work-up: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in Bromoferrocene Reaction check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Verify Inert Atmosphere and Anhydrous Conditions check_reagents->check_conditions Reagents OK successful Successful Optimization check_reagents->successful Issue Found & Resolved optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp Conditions OK check_conditions->successful Issue Found & Resolved optimize_solvent Optimize Solvent System optimize_temp->optimize_solvent No Improvement optimize_temp->successful Improvement optimize_catalyst Screen Catalyst/Ligand System optimize_solvent->optimize_catalyst No Improvement optimize_solvent->successful Improvement analyze_byproducts Analyze Byproducts (GC-MS, NMR) optimize_catalyst->analyze_byproducts No Improvement optimize_catalyst->successful Improvement analyze_byproducts->successful New Strategy Devised

Caption: A stepwise workflow for troubleshooting low-yield bromoferrocene reactions.

Solvent_Polarity_Effect cluster_0 Reaction Coordinate cluster_1 Solvent Polarity Reactants Reactants Transition State Transition State Products Products Nonpolar Nonpolar Solvent (e.g., Toluene) Nonpolar->Transition State Less Stabilization of Polar Transition State (Slower Reaction Rate for many cross-couplings) Polar Polar Aprotic Solvent (e.g., DMF) Polar->Transition State Stabilization of Polar Transition State (Faster Reaction Rate for many cross-couplings)

Caption: Logical relationship of solvent polarity on reaction rate for many cross-coupling reactions.

References

Validation & Comparative

A Comparative Analysis of Haloferrocene Reactivity in Cross-Coupling and Lithiation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of chloro-, bromo-, and iodoferrocene in key synthetic transformations, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and lithiation. The information presented, supported by experimental data, is intended to aid researchers in the strategic selection of haloferrocene substrates for the synthesis of novel ferrocene (B1249389) derivatives for applications in materials science, catalysis, and medicinal chemistry.

Executive Summary

The reactivity of haloferrocenes in common organometallic reactions is predominantly governed by the nature of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the reactivity trend generally follows the order of bond dissociation energies: C-I < C-Br < C-Cl. Consequently, iodoferrocene is typically the most reactive substrate, followed by bromoferrocene (B1143443) and then chloroferrocene. This trend allows for milder reaction conditions and often results in higher yields for the more reactive haloferrocenes. In contrast, for lithiation reactions via halogen-metal exchange, the reactivity order is often reversed, with bromoferrocene and chloroferrocene being more commonly employed.

Data Presentation

The following tables summarize quantitative data for the comparative reactivity of haloferrocenes in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as in lithiation. It is important to note that the data has been compiled from various sources, and direct side-by-side comparisons under identical conditions are limited. The presented data aims to provide a representative overview of the expected reactivity.

Table 1: Suzuki-Miyaura Coupling of Haloferrocenes with Phenylboronic Acid

HaloferroceneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodoferrocenePd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O9012~95[1][2]
BromoferrocenePd(dppf)Cl₂K₃PO₄Dioxane10016~85[3]
ChloroferrocenePd₂(dba)₃ / XPhosK₃PO₄t-BuOH10024~70[4][5]

Table 2: Sonogashira Coupling of Haloferrocenes with Phenylacetylene (B144264)

HaloferroceneCatalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodoferrocenePdCl₂(PPh₃)₂CuIEt₃NTHFRT4~90[6][7][8]
BromoferrocenePd(PPh₃)₄CuIi-Pr₂NHToluene8012~75[9]
ChloroferrocenePd₂(dba)₃ / P(t-Bu)₃CuICs₂CO₃Dioxane11024~50[10]

Table 3: Buchwald-Hartwig Amination of Haloferrocenes with Aniline (B41778)

HaloferroceneCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodoferrocenePd₂(dba)₃BINAPNaOt-BuToluene1008~92[11][12]
BromoferrocenePd(OAc)₂XPhosCs₂CO₃Toluene11012~88[12][13]
ChloroferrocenePd₂(dba)₃RuPhosK₃PO₄Dioxane12024~65[14][15]

Table 4: Lithiation of Haloferrocenes

HaloferroceneLithiating AgentSolventTemp. (°C)Quenching AgentProduct Yield (%)Reference
Iodoferrocenen-BuLiTHF-78I₂Iodoferrocene (recovered)[16][17]
Bromoferrocenen-BuLiTHF-78DMFFormylferrocene~85
Chloroferrocenet-BuLiTHF-78Me₃SiCl(Trimethylsilyl)ferrocene~80

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a general guide and may require optimization for specific substrates and laboratory conditions.

Suzuki-Miyaura Coupling of Iodoferrocene with Phenylboronic Acid
  • Materials: Iodoferrocene (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), K₂CO₃ (2 mmol), toluene (10 mL), H₂O (2 mL).

  • Procedure: To a Schlenk flask under an inert atmosphere, iodoferrocene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ are added. Toluene and water are then added, and the mixture is degassed. The reaction mixture is heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.[1][2]

Sonogashira Coupling of Iodoferrocene with Phenylacetylene
  • Materials: Iodoferrocene (1 mmol), phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), Et₃N (5 mL), THF (10 mL).

  • Procedure: To a Schlenk flask under an inert atmosphere, iodoferrocene, PdCl₂(PPh₃)₂, and CuI are added. THF and Et₃N are then added, followed by the dropwise addition of phenylacetylene. The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is taken up in diethyl ether and washed with saturated aqueous NH₄Cl solution. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated. The crude product is purified by column chromatography.[6][7][8]

Buchwald-Hartwig Amination of Bromoferrocene with Aniline
  • Materials: Bromoferrocene (1 mmol), aniline (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), Cs₂CO₃ (1.4 mmol), toluene (10 mL).

  • Procedure: A Schlenk tube is charged with bromoferrocene, Pd(OAc)₂, XPhos, and Cs₂CO₃ under an inert atmosphere. Toluene and aniline are then added. The Schlenk tube is sealed and the mixture is heated to 110 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography.[12][13]

Lithiation of Bromoferrocene and Quenching with DMF
  • Materials: Bromoferrocene (1 mmol), n-BuLi (1.1 mmol, solution in hexanes), anhydrous THF (10 mL), N,N-dimethylformamide (DMF, 1.5 mmol).

  • Procedure: To a solution of bromoferrocene in anhydrous THF at -78 °C under an inert atmosphere, n-BuLi is added dropwise. The mixture is stirred at this temperature for 1 hour. DMF is then added dropwise, and the reaction is stirred for an additional hour at -78 °C before being allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH₄Cl and extracted with diethyl ether. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography.[18]

Mandatory Visualization

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Fc-Pd(II)(X)L₂ OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation ArPd_complex Fc-Pd(II)(Ar)L₂ Transmetalation->ArPd_complex ArBOH2 ArB(OH)₂ + Base ArBOH2->Transmetalation RedElim Reductive Elimination ArPd_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Fc-Ar RedElim->Product FcX Haloferrocene (Fc-X) FcX->OxAdd

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of a haloferrocene.

Sonogashira Coupling Catalytic Cycle

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_halide Fc-Pd(II)(X)L₂ OxAdd->PdII_halide Transmetalation_pd Transmetalation PdII_halide->Transmetalation_pd PdII_alkynyl Fc-Pd(II)(C≡CR)L₂ Transmetalation_pd->PdII_alkynyl RedElim Reductive Elimination PdII_alkynyl->RedElim RedElim->Pd0 Catalyst Regeneration Product Fc-C≡CR RedElim->Product FcX Haloferrocene (Fc-X) FcX->OxAdd Alkyne Terminal Alkyne (R-C≡C-H) Cu_acetylide Cu(I)-C≡CR Alkyne->Cu_acetylide Deprotonation Base Base Base->Cu_acetylide CuX Cu(I)X CuX->Cu_acetylide Cu_acetylide->Transmetalation_pd Transfers alkynyl group

Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira coupling.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Fc-Pd(II)(X)L₂ OxAdd->PdII_complex Amine_assoc Amine Association/ Ligand Exchange PdII_complex->Amine_assoc Amido_complex [Fc-Pd(II)(NR₂)L]⁻ Amine_assoc->Amido_complex Amine Amine (R₂NH) + Base Amine->Amine_assoc RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Fc-NR₂ RedElim->Product FcX Haloferrocene (Fc-X) FcX->OxAdd

Caption: Catalytic cycle for the Buchwald-Hartwig amination of a haloferrocene.

General Workflow for Haloferrocene Functionalization

general_workflow start Start: Haloferrocene (Fc-X) reaction Select Reaction Type start->reaction suzuki Suzuki Coupling reaction->suzuki sonogashira Sonogashira Coupling reaction->sonogashira buchwald Buchwald-Hartwig Amination reaction->buchwald lithiation Lithiation reaction->lithiation reagents Add Reagents: - Catalyst - Ligand - Base - Coupling Partner suzuki->reagents sonogashira->reagents buchwald->reagents lithiation->reagents Lithiating Agent & Electrophile conditions Set Reaction Conditions: - Solvent - Temperature - Time reagents->conditions workup Reaction Work-up & Purification conditions->workup product Characterize Final Product workup->product

Caption: General experimental workflow for the functionalization of haloferrocenes.

References

A Comparative Guide to Validating the Structure of Synthesized Bromoferrocene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of organometallic compounds, rigorous structural validation is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of key analytical techniques for the structural confirmation of bromoferrocene (B1143443) derivatives, specifically monobromoferrocene and 1,1'-dibromoferrocene. By presenting supporting experimental data and detailed methodologies, this document aims to equip scientists with a practical framework for the comprehensive characterization of these and similar synthesized molecules.

Data Presentation: A Comparative Analysis

The structural validation of synthesized bromoferrocene derivatives relies on a suite of complementary analytical techniques. Each method provides unique insights into the molecular structure and purity of the compound. Below is a summary of expected and experimental data for monobromoferrocene and 1,1'-dibromoferrocene.

Table 1: Comparison of Analytical Data for Bromoferrocene Derivatives

Analytical TechniqueParameterMonobromoferrocene1,1'-DibromoferroceneAlternative/Impurity (Ferrocene)
¹H NMR Chemical Shift (δ) in CDCl₃~4.13 ppm (t, 2H), ~4.49 ppm (t, 2H) for C₅H₄Br; ~4.20 ppm (s, 5H) for C₅H₅~4.27 ppm (t, 4H), ~4.52 ppm (t, 4H)~4.16 ppm (s, 10H)
¹³C NMR Chemical Shift (δ) in CDCl₃~67.9 ppm, ~70.0 ppm (CH of C₅H₄Br); ~72.5 ppm (C₅H₅); C-Br not always observed~69.4 ppm, ~72.1 ppm (CH of C₅H₄Br); C-Br not always observed~68.0 ppm
Mass Spec. Molecular Ion (m/z)[M]⁺˙ at 264/266 (approx. 1:1 ratio)[M]⁺˙ at 342/344/346 (approx. 1:2:1 ratio)[M]⁺˙ at 186
Key Fragment (m/z)185 ([M-Br]⁺)264/266 ([M-Br]⁺)121 ([M-C₅H₅]⁺)
Elemental Analysis % Carbon (Calc.)45.34%34.93%64.54%
% Hydrogen (Calc.)3.42%2.35%5.42%

Experimental Protocols

Detailed and consistent experimental protocols are critical for obtaining high-quality, reproducible data. The following sections outline the methodologies for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule, confirming the substitution pattern and assessing purity.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized bromoferrocene derivative in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of 0-10 ppm.

    • The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A higher number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • The chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16 ppm).

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized compound and to analyze its fragmentation pattern, which provides further structural evidence.

Protocol:

  • Ionization Method: Electron Ionization (EI) is a suitable method for these relatively volatile and thermally stable compounds.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • MS Conditions:

    • Set the ionization energy to 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺˙). Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 natural abundance), look for a characteristic isotopic pattern. Monobromoferrocene will show two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺). 1,1'-Dibromoferrocene will show three peaks with an approximate intensity ratio of 1:2:1 (M⁺, M+2⁺, and M+4⁺).

    • Analyze the major fragmentation peaks, such as the loss of a bromine atom.

Elemental Analysis

Objective: To determine the elemental composition (%C, %H) of the bulk sample, providing a crucial measure of its purity.

Protocol:

  • Instrumentation: Use a CHN elemental analyzer.

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dry, homogeneous sample into a tin capsule. Given that some organometallic compounds can be air-sensitive, handling in an inert atmosphere (glove box) is recommended if sensitivity is suspected.

  • Analysis: The sample is combusted at high temperature (typically ~900-1000 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O) are separated and quantified by a detector.

  • Data Comparison: Compare the experimentally determined percentages of carbon and hydrogen to the calculated theoretical values based on the molecular formula (C₁₀H₉BrFe for monobromoferrocene and C₁₀H₈Br₂Fe for 1,1'-dibromoferrocene). An agreement within ±0.4% is generally considered acceptable for a pure compound.[1]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the validation of synthesized bromoferrocene derivatives.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_decision Final Assessment cluster_outcome Synthesis Synthesis of Bromoferrocene Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Initial Structural Confirmation MS Mass Spectrometry (EI-MS) NMR->MS Molecular Weight Verification EA Elemental Analysis (CHN) MS->EA Bulk Purity Assessment Decision Structure Validated? EA->Decision Success Proceed with Derivative Decision->Success Yes Failure Re-synthesize or Re-purify Decision->Failure No Signaling_Pathway Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Provides Connectivity MS Mass Spectrometry Start->MS Provides Molecular Weight EA Elemental Analysis Start->EA Provides Bulk Purity Data_Concordance Data Concordance Check NMR->Data_Concordance MS->Data_Concordance EA->Data_Concordance Validated Validated Structure Data_Concordance->Validated All data consistent Rejected Inconsistent Structure Data_Concordance->Rejected Data inconsistent

References

Bromoferrocene: A Comparative NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the 1H and 13C NMR spectral data of bromoferrocene (B1143443), offering a comparative analysis with ferrocene (B1249389). This guide provides researchers, scientists, and drug development professionals with detailed experimental protocols and tabulated spectral data to support the identification and characterization of these organometallic compounds.

Bromoferrocene, a halogenated derivative of ferrocene, is a key intermediate in the synthesis of more complex ferrocene derivatives utilized in various fields, including materials science and medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of bromoferrocene. This guide presents a detailed comparison of the ¹H and ¹³C NMR spectra of bromoferrocene and its parent compound, ferrocene, to highlight the influence of the bromine substituent on the chemical environment of the cyclopentadienyl (B1206354) (Cp) rings.

Comparative NMR Spectral Data

The introduction of an electron-withdrawing bromine atom onto one of the cyclopentadienyl rings of the ferrocene molecule induces significant changes in the NMR spectra. In ferrocene, all ten protons and all ten carbon atoms of the two Cp rings are chemically equivalent, resulting in a single peak in both the ¹H and ¹³C NMR spectra. The substitution with bromine in bromoferrocene breaks this symmetry, leading to a more complex splitting pattern and a downfield shift of the signals corresponding to the substituted Cp ring.

The following tables summarize the ¹H and ¹³C NMR spectral data for ferrocene and bromoferrocene in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
FerroceneCp-H (10H)4.15s (singlet)
BromoferroceneUnsubstituted Cp-H (5H)4.22s (singlet)
Substituted Cp-H (2H)4.41t (triplet)
Substituted Cp-H (2H)4.09t (triplet)

Table 2: ¹³C NMR Spectral Data (CDCl₃)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
FerroceneCp-C (10C)67.8
BromoferroceneUnsubstituted Cp-C (5C)69.8
Substituted Cp-C (2C)72.8
Substituted Cp-C (2C)67.2
Substituted C-Br (1C)77.2

Visualizing the Structural Impact on NMR Signals

The structural difference between ferrocene and bromoferrocene and its direct consequence on the number and pattern of NMR signals can be visualized as a logical relationship.

G cluster_ferrocene Ferrocene cluster_bromoferrocene Bromoferrocene Ferrocene_Structure Symmetrical Structure (Two Equivalent Cp Rings) Ferrocene_H_NMR ¹H NMR: One Singlet Ferrocene_Structure->Ferrocene_H_NMR Ferrocene_C_NMR ¹³C NMR: One Signal Ferrocene_Structure->Ferrocene_C_NMR Substitution Bromine Substitution Ferrocene_Structure->Substitution introduces Bromoferrocene_Structure Asymmetrical Structure (Substituted and Unsubstituted Cp Rings) Bromoferrocene_H_NMR ¹H NMR: Multiple Signals (Singlet and Triplets) Bromoferrocene_Structure->Bromoferrocene_H_NMR Bromoferrocene_C_NMR ¹³C NMR: Multiple Signals Bromoferrocene_Structure->Bromoferrocene_C_NMR Substitution->Bromoferrocene_Structure leads to

Caption: Effect of Bromine Substitution on Ferrocene's NMR Spectra.

Experimental Protocol

The following is a representative experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for ferrocene derivatives.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

  • Standard 5 mm NMR tubes.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the ferrocene compound (ferrocene or bromoferrocene).

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

  • Thoroughly mix the solution until the sample is completely dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A spectral width of approximately 16 ppm, centered around 5 ppm, is typically sufficient.

  • Referencing: The residual solvent peak of CDCl₃ at 7.26 ppm is used as the internal reference.

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on a Bruker spectrometer) to simplify the spectrum by removing C-H coupling.

  • Number of Scans: 256 to 1024 scans, or more, may be required due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: A spectral width of approximately 200 ppm, centered around 100 ppm, is generally appropriate.

  • Referencing: The central peak of the CDCl₃ triplet at 77.16 ppm is used as the internal reference.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Apply a baseline correction to ensure a flat baseline.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Calibrate the chemical shift axis using the appropriate solvent reference peak.

By following this guide, researchers can effectively utilize NMR spectroscopy to characterize bromoferrocene and understand the electronic effects of substituents on the ferrocene scaffold. The provided data and protocols serve as a valuable resource for the synthesis and development of novel ferrocene-based compounds.

comparing the electrochemical properties of bromoferrocene and ferrocene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the differing electrochemical characteristics of bromoferrocene (B1143443) and its parent compound, ferrocene (B1249389). This document provides a quantitative comparison of their redox properties, detailed experimental protocols, and an illustrative visualization of the structure-property relationship.

The substitution of a hydrogen atom with a bromine on the cyclopentadienyl (B1206354) ring of ferrocene significantly alters its electronic and, consequently, its electrochemical properties. This guide provides a comparative analysis of the key electrochemical parameters of bromoferrocene and ferrocene, offering valuable insights for their application in areas such as biosensing, catalysis, and materials science.

Quantitative Electrochemical Data

The introduction of an electron-withdrawing bromine atom to the ferrocene moiety makes the iron center more difficult to oxidize. This is reflected in a positive shift in the redox potential of bromoferrocene compared to ferrocene.[1] The electrochemical data for the one-electron oxidation of both compounds are summarized in the table below.

CompoundRedox CoupleHalf-Wave Potential (E½) vs. NHEReference
FerroceneFc/Fc⁺+0.63 V[1]
BromoferroceneBrFc/BrFc⁺+0.78 V[1]

NHE: Normal Hydrogen Electrode

The Impact of Substitution on Redox Potential

The observed shift in the redox potential can be explained by the electronic effects of the bromo-substituent. This relationship is illustrated in the diagram below, which outlines how the substituent's properties influence the electrochemical behavior of the ferrocene core.

G Influence of Bromo-Substituent on Ferrocene Redox Potential substituent Bromo Substituent electronic_effect Electron-Withdrawing Inductive Effect substituent->electronic_effect exerts cp_ring Cyclopentadienyl (Cp) Ring electronic_effect->cp_ring pulls electron density from fe_center Iron (Fe) Center cp_ring->fe_center influences electron density at oxidation Oxidation (Fe²⁺ -> Fe³⁺) fe_center->oxidation undergoes redox_potential More Positive Redox Potential oxidation->redox_potential becomes more difficult, resulting in

References

Unveiling the Electronic Landscape of Bromoferrocene: A Computational Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced electronic structure of organometallic compounds is paramount for predicting reactivity, designing novel catalysts, and developing new therapeutic agents. This guide provides a comparative analysis of the electronic structure of bromoferrocene (B1143443) against its well-studied parent compound, ferrocene (B1249389), drawing upon established computational methodologies and experimental data to illuminate the impact of halogen substitution.

While direct computational studies on bromoferrocene are limited, a robust understanding of its electronic properties can be extrapolated from the extensive research on ferrocene and other halogenated derivatives. This guide synthesizes these findings to present a detailed comparison, complete with computational protocols and data presented for clear, comparative analysis.

Performance Comparison: Ferrocene vs. Bromoferrocene

The introduction of a bromine atom onto one of the cyclopentadienyl (B1206354) (Cp) rings of ferrocene induces significant changes in its electronic structure. The electron-withdrawing nature of bromine is expected to lower the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This, in turn, influences the HOMO-LUMO gap, a critical parameter for determining the molecule's kinetic stability and reactivity.

PropertyFerrocene (Calculated)Bromoferrocene (Predicted)Impact of Bromination
HOMO Energy~ -5.1 eV to -6.2 eVLower than FerroceneStabilization of HOMO
LUMO Energy~ -0.7 eV to -1.5 eVLower than FerroceneStabilization of LUMO
HOMO-LUMO Gap~ 4.4 eV to 5.4 eV[1]Slightly smaller than FerroceneIncreased Reactivity
Mulliken Charge on FeVaries with methodMore positive than in FerroceneIncreased electrophilicity of Fe
UV-Vis λmax~244 nm, ~325 nm, ~440 nm[2][3]Bathochromic shift expectedRed-shift in absorption

Note: The values for ferrocene are collated from various computational studies employing Density Functional Theory (DFT). The predictions for bromoferrocene are based on the expected inductive effects of the bromine substituent.

Experimental Protocols: A Look at the Methodology

The computational data presented and inferred in this guide are primarily based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations, which have proven to be reliable methods for studying the electronic structure of organometallic compounds like ferrocene.[4][5][6]

A typical computational protocol for analyzing the electronic structure of a ferrocene derivative would involve:

  • Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation. A popular method for this is the B3LYP hybrid functional combined with a basis set such as 6-31G** for C and H atoms and the LANL2DZ basis set for the Fe atom.[5]

  • Electronic Structure Calculation: Single-point energy calculations are performed on the optimized geometry to determine properties like molecular orbital energies (HOMO, LUMO) and atomic charges (e.g., Mulliken population analysis).

  • Spectroscopic Prediction: TD-DFT calculations are employed to predict the UV-Vis absorption spectrum, which can be compared with experimental data to validate the computational model.[7]

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of the electronic structure of a molecule like bromoferrocene.

Computational_Workflow Computational Chemistry Workflow for Electronic Structure Analysis A Molecule Definition (Bromoferrocene) B Geometry Optimization (e.g., DFT B3LYP/6-31G**/LANL2DZ) A->B C Frequency Calculation (Confirm Minimum Energy Structure) B->C D Single-Point Energy Calculation (Obtain MOs, Charges) B->D E TD-DFT Calculation (Predict UV-Vis Spectrum) D->E F Data Analysis and Comparison (vs. Ferrocene & Experimental Data) D->F E->F

Caption: A flowchart of the computational steps for electronic structure analysis.

Logical Relationships in Electronic Structure Analysis

The relationships between computational methods and the derived electronic properties are crucial for a comprehensive understanding. The diagram below outlines these connections.

Electronic_Structure_Analysis Interconnections in Electronic Structure Analysis cluster_methods Computational Methods cluster_properties Calculated Properties cluster_comparison Comparative Analysis DFT DFT MO Molecular Orbitals (HOMO, LUMO) DFT->MO Charges Atomic Charges (Mulliken) DFT->Charges TDDFT TD-DFT Spectrum UV-Vis Spectrum TDDFT->Spectrum Bromoferrocene Bromoferrocene (Predicted) MO->Bromoferrocene Charges->Bromoferrocene Spectrum->Bromoferrocene Ferrocene Ferrocene Data Ferrocene->Bromoferrocene Experimental Experimental Data Experimental->Bromoferrocene

Caption: Relationships between methods, properties, and comparative analysis.

References

X-ray crystal structure analysis of bromoferrocene

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Bromoferrocene (B1143443) Derivatives via X-ray Crystal Structure Analysis

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating these structures, providing invaluable data on bond lengths, angles, and crystal packing. This guide offers a comparative analysis of the X-ray crystal structures of bromoferrocene derivatives, providing key experimental data and protocols to support further research and development.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for several bromoferrocene derivatives, offering a quantitative comparison of their solid-state structures.

Parameter1,1'-Dibromoferrocene1-(4-Bromophenyl)ferrocene((4-(4-bromophenyl)-1H-pyrrol-3-yl)methyl)ferrocene
Chemical Formula [Fe(C₅H₄Br)₂][1][Fe(C₅H₅)(C₁₁H₈Br)][2]C₂₁H₁₆BrFeNO[3]
Molecular Weight Not specified341.02[2]Not specified
Crystal System Not specifiedMonoclinic[2]Monoclinic[3]
Space Group Not specifiedP2₁/c[2]P2₁/c (No. 14)[3]
Unit Cell Dimensions
a (Å)Not specified16.4991 (3)[2]14.6736 (9)[3]
b (Å)Not specified9.9578 (2)[2]9.5595 (6)[3]
c (Å)Not specified7.9269 (1)[2]12.7860 (7)[3]
α (°)Not specified9090
β (°)Not specified97.084 (1)[2]105.579 (2)[3]
γ (°)Not specified9090
Volume (ų)Not specified1292.41 (4)[2]1727.63 (18)[3]
Z Not specified4[2]4[3]
Temperature (K)100[1]173 (2)[2]170[3]
Radiation Not specifiedMo Kα[2]Not specified
R-factor 0.037[1]0.030[2]0.0452[3]
wR-factor 0.094[1]0.075[2]0.0919[3]

Experimental Protocols

The determination of the crystal structure of ferrocene (B1249389) derivatives by single-crystal X-ray diffraction generally follows a standardized workflow.

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a concentrated solution of the compound. For instance, crystals of some ferrocene derivatives have been successfully grown from concentrated ethyl ether solutions at room temperature.[4]

Data Collection

A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature, often low temperatures like 90 K[4] or 100 K[1], to minimize thermal vibrations and obtain higher quality data. A common instrument used is a Bruker Kappa Apex-II diffractometer equipped with a MoKα radiation source (λ = 0.71073 Å).[4] During data collection, standard reflections are measured periodically to monitor the stability of the crystal and the instrument.

Structure Solution and Refinement

The collected diffraction data is processed to solve and refine the crystal structure. The structure is typically solved using direct methods with software like SHELXT.[4] The refinement is then carried out using programs such as SHELXL.[3][4] During refinement, non-hydrogen atoms are usually refined anisotropically. Hydrogen atoms may be visible in the difference maps and can be placed in idealized positions and treated with a riding model.[4]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for an X-ray crystal structure analysis.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination cluster_analysis Analysis & Validation synthesis Synthesis of Bromoferrocene Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Structure Validation structure_refinement->validation analysis Crystallographic Analysis validation->analysis

References

A Comparative Guide to Analytical Methods for Determining Bromoferrocene Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of organometallic compounds like bromoferrocene (B1143443) is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of the primary analytical techniques used for purity assessment of bromoferrocene: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

This guide presents a summary of quantitative data, detailed experimental protocols for each method, and logical workflow diagrams to assist in method selection and implementation.

Data Presentation

The following table summarizes typical purity specifications and the analytical techniques employed for bromoferrocene, based on commercially available product information.

Analytical MethodParameter MeasuredTypical Purity (%)Reference
Quantitative NMR (¹H qNMR) Molar concentration of bromoferrocene relative to a certified internal standard.> 99[1]
Gas Chromatography (GC) Relative peak area of bromoferrocene compared to total peak area.97[2]
High-Performance Liquid Chromatography (HPLC) Relative peak area of bromoferrocene compared to total peak area.> 99[3]
Elemental Analysis Weight percentage of Carbon (C) and Hydrogen (H) compared to theoretical values.Conforms to theoretical values

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for organometallic compounds and ferrocene (B1249389) derivatives.[3][4][5][6][7][8]

Quantitative Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy

Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known concentration. The signal intensity is directly proportional to the number of nuclei, providing an absolute measure of purity.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of bromoferrocene and 5-10 mg of a suitable internal standard (e.g., maleic anhydride (B1165640) or 1,4-dinitrobenzene) into a clean vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation for accurate integration).

    • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.

    • Spectral Width: A standard range covering 0-12 ppm.

  • Data Analysis:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate the well-resolved, non-overlapping signals of both bromoferrocene (e.g., the unsubstituted cyclopentadienyl (B1206354) ring protons) and the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a column. The mass spectrometer then detects and identifies the separated components based on their mass-to-charge ratio, allowing for the identification and quantification of impurities.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of bromoferrocene at a concentration of 1 mg/mL in a volatile solvent such as dichloromethane (B109758) or hexane.

    • Further dilute the stock solution to a final concentration of approximately 50-100 µg/mL.

  • GC-MS Conditions:

    • Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.

    • Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 250 °C at a rate of 15 °C/min.

      • Hold at 250 °C for 5 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 50-350 m/z.

  • Data Analysis:

    • Identify the peak corresponding to bromoferrocene and any impurity peaks by their retention times and mass spectra.

    • Calculate the purity based on the relative peak areas (Area %). The purity is the area of the bromoferrocene peak divided by the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a relatively non-polar compound like bromoferrocene, a reversed-phase HPLC method is suitable.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of bromoferrocene at a concentration of 1 mg/mL in the mobile phase.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Instrumentation: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase: An isocratic mixture of methanol (B129727) and water (e.g., 96:4 v/v).[3] The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.[3]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Determine the purity by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Elemental Analysis

Principle: This technique determines the weight percentage of carbon, hydrogen, and other elements in a sample. The experimental percentages are then compared to the theoretical values calculated from the molecular formula of bromoferrocene (C₁₀H₉BrFe). A close agreement indicates high purity.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dried bromoferrocene sample into a tin capsule.

  • Instrumentation:

    • A CHN elemental analyzer.

  • Analysis:

    • The sample is combusted at a high temperature (around 900-1000 °C) in a stream of oxygen.

    • The resulting gases (CO₂, H₂O) are separated by a gas chromatography column and quantified by a thermal conductivity detector.

  • Data Analysis:

    • The instrument software calculates the weight percentages of C and H.

    • Compare the experimental results with the theoretical values for C₁₀H₉BrFe (C: 45.33%, H: 3.42%). A deviation of less than ±0.4% is generally considered acceptable for a pure compound.

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the decision-making process for selecting an analytical method and the general workflow for purity analysis.

PurityAnalysisWorkflow General Workflow for Bromoferrocene Purity Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Purity Calculation Weighing Accurate Weighing Dissolution Dissolution in Solvent Weighing->Dissolution EA Elemental Analysis Weighing->EA Dilution Dilution to Working Conc. Dissolution->Dilution qNMR qNMR Spectroscopy Dilution->qNMR GCMS GC-MS Dilution->GCMS HPLC HPLC Dilution->HPLC Integration Peak Integration / Signal Measurement qNMR->Integration GCMS->Integration HPLC->Integration EA->Integration Comparison Comparison to Standard / Total Area Integration->Comparison Calculation Purity Calculation Comparison->Calculation Report Final Purity Report Calculation->Report

Caption: A generalized workflow for determining the purity of bromoferrocene.

MethodSelection Logical Flow for Analytical Method Selection cluster_questions Key Considerations cluster_methods Recommended Method start Define Analytical Goal q1 Absolute or Relative Purity? start->q1 q4 Confirm Elemental Composition? start->q4 q2 Identify Impurities? q1->q2 Relative m1 qNMR q1->m1 Absolute q3 Volatile Impurities? q2->q3 No m2 GC-MS / LC-MS q2->m2 Yes m3 GC-MS q3->m3 Yes m4 HPLC q3->m4 No m5 Elemental Analysis q4->m5 Yes

Caption: A decision-making diagram for selecting the appropriate analytical method.

References

A Comparative Guide to the Synthesis of Bromoferrocene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bromoferrocene (B1143443) is a key synthetic intermediate in the elaboration of more complex ferrocene (B1249389) derivatives used in materials science, catalysis, and medicinal chemistry. The introduction of a bromine atom onto the cyclopentadienyl (B1206354) ring opens up a plethora of synthetic possibilities, including cross-coupling reactions and further functionalization. This guide provides a comparative analysis of the most common synthetic routes to bromoferrocene, offering insights into their respective advantages and disadvantages, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

Three primary methods for the synthesis of bromoferrocene are prevalent in the literature: lithiation of ferrocene followed by bromination, the reaction of stannylferrocenes with bromine, and a historical route involving mercuration. Each method presents a unique set of reaction conditions, yields, and safety considerations.

Synthetic Route Reagents Typical Yield Reaction Time Advantages Disadvantages
1. Lithiation 1. n-BuLi or t-BuLi2. 1,2-dibromoethane (B42909) or 1,1,2,2-tetrabromoethane (B165195)70-85%2-4 hoursHigh yield, readily available reagents.Requires anhydrous conditions and careful temperature control; formation of disubstituted byproducts.
2. From Stannylferrocenes 1. n-BuLi, TMEDA2. Bu3SnCl3. Br2>80%Multi-stepHigh yield, clean reaction, self-indicating.[1][2]Use of toxic organotin reagents, requires additional steps to synthesize the stannylferrocene precursor.[1]
3. Mercuration 1. Mercury(II) acetate2. KBr~60%Multi-dayHistorically significant.Highly toxic mercury reagents, lengthy procedure.[2]

Table 1: Comparison of Key Performance Indicators for Bromoferrocene Synthesis.

Synthetic Pathways Overview

The choice of synthetic route to bromoferrocene often depends on the desired scale, available equipment, and tolerance for certain reagents. The following diagram illustrates the logical flow of the two most viable synthetic methods.

G cluster_0 Route 1: Lithiation cluster_1 Route 2: From Stannylferrocenes FcH Ferrocene FcLi Lithioferrocene FcH->FcLi n-BuLi or t-BuLi THF, -78 °C to rt FcBr1 Bromoferrocene FcLi->FcBr1 Br-source (e.g., C2H2Br4) FcH2 Ferrocene FcSn Tributylstannylferrocene FcH2->FcSn 1. n-BuLi, TMEDA 2. Bu3SnCl FcBr2 Bromoferrocene FcSn->FcBr2 Br2 DCM

Figure 1: Key synthetic routes to bromoferrocene.

Experimental Protocols

Route 1: Synthesis of Bromoferrocene via Lithiation

This procedure involves the direct lithiation of ferrocene followed by quenching with a bromine source.

Materials:

Procedure:

  • To a stirred solution of ferrocene (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add n-butyllithium or tert-butyllithium (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the mixture back to -78 °C and add a solution of 1,2-dibromoethane or 1,1,2,2-tetrabromoethane (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether or dichloromethane (B109758).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford bromoferrocene as an orange solid.[3]

Route 2: Synthesis of Bromoferrocene from Stannylferrocenes

This method proceeds through a stannylferrocene intermediate, which is then converted to bromoferrocene.[1][2]

Part A: Synthesis of Tributylstannylferrocene

  • Prepare a solution of 1,1′-dilithioferrocene-TMEDA complex by reacting ferrocene (1.0 eq) with n-butyllithium (2.2 eq) and TMEDA (2.2 eq) in hexanes overnight.[1]

  • Cool the resulting slurry to -75 °C and add chloro-tri-n-butyltin (2.2 eq) dropwise.

  • Allow the mixture to warm to room temperature and then hydrolyze with water.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and remove the solvent to yield crude tributylstannylferrocene.

Part B: Synthesis of Bromoferrocene

  • Dissolve the crude tributylstannylferrocene in dichloromethane.

  • Add a solution of bromine (1.1 eq per tin-cyclopentadienyl bond) in dichloromethane dropwise. The reaction is self-indicating, with a transient deep green/black color appearing and disappearing upon stirring.[1][2]

  • Once the addition is complete, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude bromoferrocene can be purified by column chromatography on alumina (B75360) or by crystallization from hexanes or methanol (B129727) at low temperature.[1]

Purification of Bromoferrocene

Independent of the synthetic route, bromoferrocene is typically purified by one of the following methods:

  • Column Chromatography: This is a widely used technique for separating bromoferrocene from unreacted ferrocene and other byproducts.[3][4] A slurry of silica gel or alumina in a non-polar solvent like hexane is packed into a column. The crude product is loaded onto the column and eluted with a solvent or a solvent mixture of increasing polarity. Ferrocene, being less polar, elutes first, followed by the more polar bromoferrocene.

  • Sublimation: Sublimation is an effective method for obtaining high-purity crystalline bromoferrocene.[5][6][7] The crude solid is gently heated under reduced pressure, causing it to sublime directly into a gas. The gaseous bromoferrocene then deposits as pure crystals on a cold surface (cold finger), leaving non-volatile impurities behind.[5]

Conclusion

The choice between the lithiation and stannylferrocene routes for the synthesis of bromoferrocene will depend on the specific needs of the researcher. The lithiation method is more direct and utilizes readily available reagents, making it suitable for many laboratory settings. However, it requires stringent anhydrous conditions and careful control of stoichiometry to minimize the formation of di- and poly-substituted ferrocenes. The stannylferrocene route, while involving an additional synthetic step, offers a very clean and high-yielding conversion to bromoferrocene. The main drawback of this method is the use of toxic organotin compounds and the need to remove tin-containing byproducts. For applications requiring high purity and scalability, the st-annylferrocene method, despite its initial overhead, can be the more advantageous approach. The historical mercuration route is generally avoided due to the high toxicity of mercury compounds.

References

A Comparative Guide to the Performance of Bromoferrocene-Based Catalysts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and versatile catalysts is a cornerstone of modern organic synthesis, particularly for the construction of carbon-carbon bonds. Ferrocene-based ligands have garnered significant attention due to their unique structural and electronic properties, which can impart high activity and stability to transition metal catalysts. This guide provides an objective comparison of the performance of bromoferrocene-derived catalysts in three key cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions. The data presented is collated from various studies to offer a comparative overview against other ferrocene-based and alternative catalytic systems.

Overview of Bromoferrocene-Based Catalysts

Bromoferrocene (B1143443) serves as a versatile precursor for the synthesis of a variety of functionalized ferrocenyl ligands. The presence of the bromine atom allows for facile derivatization, most commonly through lithiation followed by quenching with an electrophile, to introduce phosphine (B1218219), imine, or other coordinating moieties. These ligands can then be complexed with palladium or other transition metals to form active catalysts. The inherent steric bulk and electron-rich nature of the ferrocene (B1249389) backbone often lead to catalysts with enhanced performance in cross-coupling reactions.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds. Ferrocene-based phosphine ligands are particularly effective in this reaction. The performance of several palladium complexes with ferrocene-based ligands in the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid is summarized below.

Table 1: Performance of Ferrocene-Based Catalysts in the Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst/LigandAryl BromideBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
Bromoferrocene-derived
[PdCl₂(dppf)]5-Bromo-1-ethyl-1H-indazoleK₂CO₃DME80292--[1]
Ferrocenylimine Pd(II) Complex (C2)BromobenzeneKOHDMF15039519063.3[2]
Ferrocenylimine Pd(II) Complex (C3)BromobenzeneKOHDMF15039819665.3[2]
Other Ferrocene-Based
[Pd(OAc)₂]/dtbpf4-BromoacetophenoneK₃PO₄1,4-Dioxane1001695--[3]
Alternative (Non-Ferrocene)
Pd(PPh₃)₄5-Bromo-1-ethyl-1H-indazoleK₂CO₃DME801875--[1]
PdCl₂(PPh₃)₂5-Bromo-1-ethyl-1H-indazoleK₂CO₃DME801860--[1]

dppf = 1,1'-Bis(diphenylphosphino)ferrocene; dtbpf = 1,1'-Bis(di-tert-butylphosphino)ferrocene; DME = 1,2-Dimethoxyethane; DMF = Dimethylformamide. TON and TOF were calculated based on the reported catalyst loading.

The data indicates that palladium complexes bearing bromoferrocene-derived ligands, such as the ferrocenylimine complexes, and the widely used [PdCl₂(dppf)], exhibit excellent activity in Suzuki-Miyaura couplings, often providing high yields in shorter reaction times compared to catalysts with simpler phosphine ligands like Pd(PPh₃)₄.[1] The steric bulk and electron-donating properties of the ferrocenylphosphine ligands are believed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[2]

Performance in Heck Coupling

The Heck reaction is a key method for the arylation of alkenes. Ferrocene-based catalysts have also demonstrated high efficacy in this transformation. The performance of ferrocenylimine palladium(II) complexes, which are synthesized from ferrocene precursors that can be derived from bromoferrocene, are compared with a standard palladium catalyst.

Table 2: Performance of Ferrocenylimine Palladium(II) Catalysts in the Heck Coupling of Iodobenzene with Styrene

CatalystBaseSolventTemp. (°C)Time (h)Conversion (%)TONTOF (h⁻¹)Reference
Ferrocenylimine Pd(II) Complex (C1)Et₃NDMF15038517056.7[2]
Ferrocenylimine Pd(II) Complex (C2)Et₃NDMF15039919866.0[2]
Ferrocenylimine Pd(II) Complex (C3)Et₃NDMF150310020066.7[2]
Ferrocenylimine Pd(II) Complex (C4)Et₃NDMF15038817658.7[2]
[Pd(OAc)₂]Et₃NDMF140-969600-[2]

TON and TOF were calculated based on the reported catalyst loading.

The ferrocenylimine palladium(II) complexes show high conversions in the Heck reaction.[2] Notably, these catalysts operate efficiently under the specified conditions. The comparison with [Pd(OAc)₂] highlights that while simpler catalysts can be highly active, the ferrocene-based systems offer robust and predictable performance across various substrates.[2]

Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction typically employs a dual catalytic system of palladium and copper. Ferrocene-based ligands can be effective in promoting this transformation.

Table 3: Performance of Catalysts in the Sonogashira Coupling of Aryl Halides with Terminal Alkynes

Catalyst SystemAryl HalideAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Ferrocene-Based
Pd(II) complex with ferrocene-based phosphinimine-phosphine ligandIodobenzenePhenylacetyleneTBAAToluene80298[4]
Pd(II) complex with ferrocene-based phosphinimine-phosphine ligandBromobenzenePhenylacetyleneTBAAToluene1001695[4]
Alternative (Non-Ferrocene)
PdCl₂(PPh₃)₂ / CuIAryl Iodide2-Methyl-3-butyn-2-olEt₃N-RT1.5~90[5]
Pd(OAc)₂ / PPh₃ / CuIIodobenzenePhenylacetyleneEt₃NDMFRT295[6]

TBAA = Tetrabutylammonium (B224687) acetate (B1210297); RT = Room Temperature.

The ferrocene-based phosphinimine-phosphine palladium complex demonstrates excellent yields for the Sonogashira coupling of both aryl iodides and bromides under copper- and amine-free conditions, showcasing the potential for simplified reaction protocols.[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling[1]

A solution of the bromo-substrate (1 mmol) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.1 mmol, 10 mol%) in anhydrous dimethoxyethane (DME) (10 mL) is stirred under an argon atmosphere for 1 hour. To this solution, the respective boronic acid (2 mmol) in anhydrous DME (2.6 mL) and potassium carbonate (2 mmol) in water (2.5 mL) are added sequentially. The mixture is then heated to 80 °C for 2 hours. After cooling, the reaction mixture is poured into a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Heck Coupling[2]

The Heck coupling reactions are performed in a carousel using quick-thread glass reaction tubes. The aryl halide (1 mmol), alkene (1.2 mmol), base (e.g., Et₃N, 2 mmol), and the palladium catalyst (0.005 mmol, 0.5 mol%) are placed in the reaction tube. The tube is sealed and the mixture is stirred at 150 °C for the specified time. The reaction progress is monitored by GC. After completion, the mixture is cooled to room temperature, diluted with an appropriate solvent, and filtered. The filtrate is analyzed to determine the conversion.

General Procedure for Sonogashira Coupling[4]

In a glovebox, a vial is charged with the palladium catalyst (0.001 mmol, 0.1 mol%), tetrabutylammonium acetate (1 mmol), the aryl halide (1 mmol), and the terminal alkyne (1.2 mmol). Toluene (2 mL) is added, and the vial is sealed and heated to the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a short pad of silica (B1680970) gel. The filtrate is concentrated, and the residue is purified by column chromatography.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)L₂(Ar') OxAdd->Transmetal Transmetalation (Ar'B(OR)₂) Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' Transmetal->RedElim ArylHalide Aryl Halide (Ar-X) BoronicAcid Boronic Acid (Ar'B(OR)₂) Base Base

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Screening

Catalyst_Screening_Workflow start Start: Define Reaction (e.g., Suzuki Coupling) setup Reaction Setup: - Aryl Halide - Boronic Acid - Base - Solvent start->setup add_catalyst Add Catalyst (Bromoferrocene-based vs. Alternative) setup->add_catalyst reaction Run Reaction (Controlled Temperature & Time) add_catalyst->reaction monitoring Monitor Progress (TLC, GC, etc.) reaction->monitoring monitoring->reaction Incomplete workup Work-up & Purification monitoring->workup Complete analysis Analysis: - Yield - TON/TOF - Purity workup->analysis compare Compare Performance analysis->compare end End: Optimal Catalyst Identified compare->end

Caption: A general workflow for assessing the performance of different catalysts in a cross-coupling reaction.

Conclusion

Bromoferrocene-based catalysts, particularly those featuring phosphine and imine ligands, have demonstrated exceptional performance in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. They often provide higher yields and faster reaction rates compared to traditional palladium catalysts. The modular nature of bromoferrocene allows for the synthesis of a diverse range of ligands, enabling the fine-tuning of catalytic activity for specific applications. For researchers in drug development and materials science, the use of these advanced catalytic systems can lead to more efficient and versatile synthetic routes to complex molecules. The provided data and protocols serve as a valuable starting point for the implementation and optimization of these powerful catalytic tools.

References

literature review of bromoferrocene applications in materials science

Author: BenchChem Technical Support Team. Date: December 2025

Bromoferrocene (B1143443), a halogenated derivative of the archetypal sandwich compound ferrocene (B1249389), serves as a versatile building block in the synthesis of advanced functional materials. Its bromine substituent provides a reactive handle for a variety of cross-coupling reactions, enabling the integration of the unique redox-active and sterically demanding ferrocenyl moiety into polymers, sensor architectures, and porous frameworks. This guide offers a comparative overview of the application of bromoferrocene in materials science, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers and material scientists in their design and synthesis endeavors.

Conjugated Polymers Derived from Bromoferrocene

The incorporation of ferrocene into the backbone of conjugated polymers imparts valuable electronic and thermal properties. Bromoferrocene, and more commonly 1,1'-dibromoferrocene, are key monomers in the synthesis of these materials, primarily through Yamamoto, Suzuki, and Sonogashira cross-coupling reactions.

Performance Comparison of Ferrocene-Containing Conjugated Microporous Polymers (FcCMPs)

Conjugated microporous polymers (CMPs) are a class of porous materials with extended π-conjugation, making them attractive for applications in gas storage and separation. The following table compares the properties of two FcCMPs synthesized from 1,1'-dibromoferrocene via Yamamoto coupling, highlighting the influence of the comonomer on the material's properties.[1]

PropertyFcCMP-1FcCMP-2
Comonomer 5,10,15,20-Tetrakis(4-bromophenyl)porphyrinTetra(p-bromophenyl)methane
BET Surface Area 638 m²/g422 m²/g
Pore Volume 0.42 cm³/g0.35 cm³/g
CO₂ Uptake (273 K, 1 bar) 1.45 mmol/g1.21 mmol/g
H₂ Uptake (77 K, 1 bar) 1.23 wt%1.05 wt%

Analysis: FcCMP-1, incorporating a planar porphyrin comonomer, exhibits a higher BET surface area and pore volume compared to FcCMP-2, which is based on a three-dimensional tetrahedral comonomer.[1] This enhanced porosity leads to a greater gas storage capacity for FcCMP-1.[1]

Experimental Protocol: Synthesis of FcCMP-1 via Yamamoto Coupling[1]

Materials:

  • 1,1'-Dibromoferrocene

  • 5,10,15,20-Tetrakis(4-bromophenyl)porphyrin

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

  • 2,2'-Bipyridyl

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dried Schlenk tube under an argon atmosphere, add 1,1'-dibromoferrocene (34.4 mg, 0.1 mmol), 5,10,15,20-tetrakis(4-bromophenyl)porphyrin (63.0 mg, 0.1 mmol), Ni(cod)₂ (275 mg, 1.0 mmol), and 2,2'-bipyridyl (156 mg, 1.0 mmol).

  • Add anhydrous DMF (5 mL) and anhydrous THF (5 mL) to the tube.

  • Heat the mixture at 100 °C for 72 hours.

  • After cooling to room temperature, pour the mixture into 200 mL of methanol.

  • Collect the precipitate by filtration and wash with methanol, THF, and chloroform (B151607).

  • The resulting solid is then subjected to Soxhlet extraction with methanol, THF, and chloroform for 24 hours each.

  • Dry the final product in a vacuum oven at 60 °C overnight to yield FcCMP-1 as a dark powder.

Yamamoto_Coupling cluster_reactants Reactants Bromoferrocene 1,1'-Dibromoferrocene Catalyst Ni(cod)₂ / 2,2'-Bipyridyl DMF/THF, 100 °C Bromoferrocene->Catalyst Porphyrin Tetrakis(4-bromophenyl)porphyrin Porphyrin->Catalyst Monomers Monomers Polymer FcCMP-1 Polymer Catalyst->Polymer Sensor_Fabrication cluster_synthesis Synthesis of Redox Probe cluster_modification Electrode Modification cluster_sensing Electrochemical Sensing Bromoferrocene Bromoferrocene Sonogashira Sonogashira Coupling Bromoferrocene->Sonogashira Alkyne Terminal Alkyne Alkyne->Sonogashira Fc_Alkyne Ferrocenyl-Alkyne Sonogashira->Fc_Alkyne Click_Reaction Cu(I)-Catalyzed Click Reaction Fc_Alkyne->Click_Reaction Electrode_Azide Azide-Modified Electrode Electrode_Azide->Click_Reaction Electrode_Fc Ferrocene-Modified Electrode Click_Reaction->Electrode_Fc Signal Electrochemical Signal Change Electrode_Fc->Signal Analyte Analyte Analyte->Signal MOF_Synthesis cluster_linker Linker Synthesis cluster_mof MOF Assembly Dibromoferrocene 1,1'-Dibromoferrocene Suzuki Suzuki Coupling (Borylation) Dibromoferrocene->Suzuki Oxidation Oxidation Suzuki->Oxidation Fc_Dicarboxylic_Acid Ferrocene-1,1'-dicarboxylic acid Oxidation->Fc_Dicarboxylic_Acid Solvothermal Solvothermal Synthesis Fc_Dicarboxylic_Acid->Solvothermal Metal_Salt Metal Salt (e.g., ZrCl₄) Metal_Salt->Solvothermal Fc_MOF Ferrocene-Containing MOF Solvothermal->Fc_MOF

References

A Comparative Guide to the Spectroscopic and Electrochemical Characterization of Bromoferrocene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the characterization of bromoferrocene (B1143443) and its derivatives, with a primary focus on 57Fe Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the scarcity of published experimental 57Fe NMR data for bromoferrocene derivatives, this document also explores alternative and complementary techniques, namely Mössbauer spectroscopy and cyclic voltammetry, providing available experimental data and detailed protocols.

Introduction to the Challenge of Characterizing Bromoferrocene Derivatives

Bromoferrocene and its derivatives are important intermediates in the synthesis of functionalized ferrocene (B1249389) compounds for materials science and medicinal chemistry.[1][2][3] The characterization of these organometallic compounds is crucial for confirming their identity, purity, and electronic structure. While standard techniques like 1H and 13C NMR are routinely used, 57Fe NMR spectroscopy offers a direct probe into the electronic environment of the iron center. However, 57Fe NMR suffers from very low sensitivity due to the low natural abundance (2.119%) and small magnetogyric ratio of the 57Fe nucleus, making it a challenging technique to implement.[4][5]

This guide addresses the practical aspects of characterizing bromoferrocene derivatives, presenting a comparison of 57Fe NMR with the more established methods of Mössbauer spectroscopy and cyclic voltammetry.

Data Presentation: A Comparative Analysis

To provide a practical comparison, the following table summarizes available data for ferrocene and bromoferrocene using alternative spectroscopic and electrochemical techniques.

CompoundTechniqueKey ParametersValue(s)Reference(s)
Ferrocene57Fe NMRδ (ppm) vs. Fe(CO)5+1540[4]
Bromoferrocene57Fe NMRδ (ppm) vs. Fe(CO)5Data not available-
Ferrocene13C NMRδ (ppm) in CDCl367.8[7][8][9]
Bromoferrocene13C NMRδ (ppm) in CDCl3C1: ~58, C2,5: ~71, C3,4: ~70, C(unsubst. ring): ~70Estimated from similar compounds
FerroceneMössbauer SpectroscopyIsomer Shift (δ) (mm/s)~0.45[10][11][12]
Quadrupole Splitting (ΔEQ) (mm/s)~2.40[10][11][12]
BromoferroceneMössbauer SpectroscopyIsomer Shift (δ) (mm/s)Data not available-
Quadrupole Splitting (ΔEQ) (mm/s)Data not available-
FerroceneCyclic VoltammetryE½ (V) vs. Ag/AgCl+0.40[13][14]
BromoferroceneCyclic VoltammetryE½ (V) vs. Ag/AgCl~+0.55[15][16]

Experimental Protocols

57Fe NMR Spectroscopy of Ferrocene Derivatives

Given the low sensitivity of 57Fe NMR, specialized techniques and instrumentation are often required.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tunable to the 57Fe frequency (approximately 12.9 MHz at 9.4 T).

  • Use of a cryoprobe can significantly enhance sensitivity.

Sample Preparation:

  • High sample concentrations (often 1 M or higher) are necessary.

  • Use of 10 mm sample tubes to maximize the amount of sample in the coil.

  • Solvents should be chosen for high solubility of the ferrocene derivative and should be thoroughly degassed to remove paramagnetic oxygen, which can broaden the signal. Deuterated chloroform (B151607) (CDCl3) or dichloromethane (B109758) (CD2Cl2) are common choices.

Data Acquisition:

  • Due to the long spin-lattice relaxation times (T1) of 57Fe, long relaxation delays (5-10 times T1) are often required, leading to very long experiment times.

  • The use of polarization transfer techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can significantly reduce the experiment time by transferring magnetization from the highly abundant protons to the low abundant 57Fe nuclei.

  • A large number of scans (thousands to tens of thousands) are typically required.

  • The chemical shift reference is typically iron pentacarbonyl (Fe(CO)5), either used as an external standard or referenced indirectly.[4][5]

Mössbauer Spectroscopy of Iron-Containing Compounds

Mössbauer spectroscopy is a powerful technique for determining the oxidation state and coordination environment of iron.

Instrumentation:

  • A Mössbauer spectrometer consisting of a radioactive source (typically 57Co in a rhodium matrix), a velocity transducer to modulate the energy of the gamma rays via the Doppler effect, a sample holder, and a gamma-ray detector.

Sample Preparation:

  • The sample should be a solid, either a crystalline powder or a frozen solution.

  • The optimal sample thickness depends on the iron concentration to ensure sufficient absorption without excessive line broadening.

Data Acquisition:

  • The spectrometer measures the absorption of gamma rays as a function of the velocity of the source relative to the sample.

  • Spectra are typically recorded at low temperatures (e.g., liquid nitrogen or liquid helium temperatures) to increase the recoil-free fraction and improve spectral resolution.

  • The resulting spectrum provides information on the isomer shift (δ), which is related to the s-electron density at the nucleus (and thus the oxidation state), and the quadrupole splitting (ΔEQ), which is sensitive to the symmetry of the electric field around the nucleus.[10][11][12]

Cyclic Voltammetry of Ferrocene Derivatives

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a compound.

Instrumentation:

  • A potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode, SCE), and a counter electrode (e.g., a platinum wire).

Sample Preparation:

  • The ferrocene derivative is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6) to ensure conductivity.

  • Common solvents include acetonitrile, dichloromethane, or dimethylformamide.

  • The solution must be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) prior to and during the experiment.

Data Acquisition:

  • The potentiostat applies a linearly sweeping potential to the working electrode and measures the resulting current.

  • The potential is swept in both the forward and reverse directions.

  • The resulting voltammogram provides the half-wave potential (E½), which is a measure of the redox potential of the ferrocene/ferrocenium couple.[13][14][15]

Visualizing the Methodologies

The following diagrams illustrate the experimental workflows and the comparative aspects of the discussed techniques.

ExperimentalWorkflow_57Fe_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve High Concentration of Bromoferrocene Derivative prep2 Degas Solvent prep1->prep2 acq1 Place Sample in High-Field NMR prep2->acq1 acq2 Tune Probe to 57Fe Frequency acq1->acq2 acq3 Set Acquisition Parameters (e.g., INEPT) acq2->acq3 acq4 Acquire Data (Many Scans) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference to Fe(CO)5 proc2->proc3 output output proc3->output 57Fe NMR Spectrum (δ) Technique_Comparison cluster_sample Bromoferrocene Derivative cluster_Fe57NMR 57Fe NMR Spectroscopy cluster_Mossbauer Mössbauer Spectroscopy cluster_CV Cyclic Voltammetry Sample Sample Fe57NMR Direct Probe of Fe Nucleus Sample->Fe57NMR Mossbauer Nuclear Gamma Resonance Sample->Mossbauer CV Electrochemical Method Sample->CV Fe57NMR_info Provides Chemical Shift (δ) Sensitive to Electronic Environment Fe57NMR->Fe57NMR_info Mossbauer_info Provides Isomer Shift (δ) and Quadrupole Splitting (ΔEQ) Determines Oxidation State and Site Symmetry Mossbauer->Mossbauer_info CV_info Provides Half-Wave Potential (E½) Probes Redox Behavior CV->CV_info

References

Safety Operating Guide

Proper Disposal of Bromoferrocene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of bromoferrocene (B1143443) is a critical aspect of laboratory operations, essential for protecting personnel and minimizing environmental impact. For researchers, scientists, and professionals in drug development, adherence to established protocols for handling organometallic compounds like bromoferrocene is paramount. This guide provides a procedural, step-by-step approach to its proper disposal.

Before initiating any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for bromoferrocene. Always utilize appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[1]

Immediate Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[1]

  • Ventilation: Use a chemical fume hood to avoid inhaling dust or vapors.[1]

  • Spill Management: In the event of a small spill, absorb the material with an inert substance like sand or earth. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[1]

  • Avoid Contamination: Prevent bromoferrocene from entering drains or regular trash systems.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative and safety data for bromoferrocene, which is crucial for its safe handling and disposal.

PropertyValue
Molecular Formula C₁₀H₉BrFe[3]
Molecular Weight 264.93 g/mol [3]
Appearance Brown viscous liquid to brown solid[4]
Melting Point 26-32 °C
Storage Class Code 11 - Combustible Solids
WGK (Water Hazard Class) WGK 3 (highly hazardous to water)
CAS Number 1273-73-0[3]

Step-by-Step Disposal Protocol

The disposal of bromoferrocene, as with other organometallic compounds, must comply with hazardous waste regulations.[1] The following protocol outlines the recommended procedure.

  • Waste Identification and Segregation:

    • Accurately characterize the waste, noting the presence of bromoferrocene and any contaminants.[1]

    • Segregate waste containing bromoferrocene from other laboratory waste streams to prevent unintended reactions.[5] Use clearly labeled containers designated specifically for organometallic waste.[5]

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for waste collection.[1]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Bromoferrocene".[1]

  • Waste Treatment (where applicable):

    • For certain organometallic wastes, neutralization or solidification may be employed to render them less hazardous.[5] However, these methods should only be performed by trained personnel following validated procedures and in accordance with institutional and regulatory guidelines. For bromoferrocene, direct disposal through a licensed professional waste disposal company is the most common and recommended practice.[1]

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.

    • Follow all institutional guidelines for the temporary storage of hazardous waste.

  • Final Disposal:

    • Arrange for the collection and disposal of the bromoferrocene waste through a licensed professional waste disposal company.[1]

    • Ensure all local, regional, and national hazardous waste regulations are followed for complete and accurate classification and disposal.[6]

Experimental Workflow for Bromoferrocene Disposal

The logical flow for the proper disposal of bromoferrocene is illustrated in the diagram below. This workflow emphasizes the critical decision points and procedural steps from initial handling to final disposal.

G A Start: Bromoferrocene Waste Generation B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Chemical Fume Hood) B->C D Characterize and Segregate Waste C->D E Use Labeled, Compatible Hazardous Waste Container D->E F Spill Occurs? E->F G Small Spill: Absorb with Inert Material F->G Yes, Small H Large Spill: Evacuate & Contact EHS F->H Yes, Large I Store Waste Container Securely F->I No G->E K End: Compliant Disposal H->K J Arrange for Professional Disposal I->J J->K

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bromo Ferrocene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Bromo ferrocene (B1249389), a key organometallic reagent. Adherence to these protocols will minimize risk and ensure the integrity of your experimental work.

Immediate Safety and Hazard Information

Bromo ferrocene is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is crucial to handle this compound with appropriate care in a well-ventilated area, preferably a chemical fume hood.

Hazard Identification:

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)
alt text
WarningH315: Causes skin irritation.[1]
Eye Irritation (Category 2A)
alt text
WarningH319: Causes serious eye irritation.[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory system
alt text
WarningH335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling Bromo ferrocene to prevent exposure.

Protection TypeEquipment SpecificationRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved safety goggles.[2] A face shield should be worn if there is a splash hazard.Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemically resistant, impervious gloves such as nitrile rubber.[3] A lab coat or chemical-resistant apron should be worn.Prevents skin contact which can cause irritation.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] Work should be conducted in a chemical fume hood.Minimizes the inhalation of dust or vapors that can cause respiratory tract irritation.

Operational Plan: Experimental Protocol for Handling Bromo Ferrocene

This protocol outlines the standard operating procedure for safely handling Bromo ferrocene in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a calibrated chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[4]

  • Prepare all necessary equipment and reagents before introducing Bromo ferrocene.

  • Designate a specific area within the fume hood for the handling of Bromo ferrocene.

2. Handling and Dispensing:

  • Don the appropriate personal protective equipment as detailed in the PPE table.

  • Ground/bond container and receiving equipment to prevent static discharge.[4]

  • Carefully open the Bromo ferrocene container, avoiding the creation of dust.

  • Use a clean, dedicated spatula for transferring the solid.

  • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep the container tightly closed when not in use.[4]

3. Post-Handling:

  • Thoroughly clean the work area after use.

  • Decontaminate all equipment that came into contact with Bromo ferrocene.

  • Remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water after handling is complete.

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure to Bromo ferrocene.

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and shoes. If skin irritation persists, seek medical attention.
Inhalation Remove the individual to fresh air.[1] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[6][7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

Proper disposal of Bromo ferrocene and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All solid waste contaminated with Bromo ferrocene (e.g., gloves, weighing paper, paper towels) should be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[8]

  • Unused or waste Bromo ferrocene should also be placed in this container.

  • Liquid waste containing Bromo ferrocene should be collected in a separate, compatible, and clearly labeled container for "Halogenated Organic Liquid Waste."

2. Container Management:

  • Waste containers must be kept closed except when adding waste.[9]

  • The exterior of the waste containers must be kept clean and free of contamination.

  • Do not overfill waste containers; fill to no more than 75% capacity for liquids to allow for vapor expansion.[10]

3. Disposal Procedure:

  • Dispose of all Bromo ferrocene waste through your institution's hazardous waste management program.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[4]

  • Do not dispose of Bromo ferrocene down the drain or in regular trash.[4]

Bromo Ferrocene Handling Workflow

G Safe Handling Workflow for Bromo Ferrocene cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_hood->prep_ppe prep_materials Gather Materials & Reagents prep_ppe->prep_materials handle_transfer Transfer Bromo Ferrocene prep_materials->handle_transfer Proceed to Handling handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction handle_close Securely Close Container handle_reaction->handle_close cleanup_decontaminate Decontaminate Work Area & Equipment handle_close->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate & Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_wash Wash Hands Thoroughly cleanup_waste->cleanup_wash

Caption: Logical workflow for the safe handling of Bromo ferrocene.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.